molecular formula C11H7N3O B1333894 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 56304-74-6

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1333894
CAS No.: 56304-74-6
M. Wt: 197.19 g/mol
InChI Key: SYIROVGISVODAH-UHFFFAOYSA-N
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Description

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C11H7N3O and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-8-4-5-10(14-11(8)15)9-3-1-2-6-13-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIROVGISVODAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372626
Record name 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56304-74-6
Record name 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Solubility and Stability of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile is a heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science communities. Its structure, featuring a bipyridine backbone, a polar carbonitrile group, and a pyridone ring, suggests its potential as a versatile chelating ligand, a key intermediate in organic synthesis, and a scaffold for novel therapeutic agents. The effective application of this molecule in any field—from reaction optimization and catalyst design to formulation development and chemical biology—is fundamentally dependent on a thorough understanding of its core physicochemical properties: solubility and stability.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. In the absence of extensive public data for this specific molecule, this document provides the foundational principles and detailed, field-proven experimental protocols required to systematically determine its solubility and stability profiles. By following these methodologies, researchers can generate the critical data needed to accelerate their research and development efforts. The narrative emphasizes the causality behind experimental choices, ensuring a deep and practical understanding of the procedures.

Section 1: Solubility Profile Characterization

The solubility of an active molecule is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. Based on its hybrid structure, 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile is predicted to exhibit poor aqueous solubility but higher solubility in polar aprotic organic solvents. For instance, a related isomer, 1,6-dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile, is reported to be soluble in DMSO and DMF while having low solubility in water.[1][2] However, precise quantitative data must be determined empirically.

The "gold standard" for determining thermodynamic equilibrium solubility is the isothermal shake-flask method. This approach ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing the most reliable and reproducible data.

Experimental Protocol 1: Isothermal Equilibrium (Shake-Flask) Solubility Determination

This protocol details the definitive method for measuring the solubility of the target compound in a desired solvent.

Causality Statement: The core principle is to create a saturated solution in a controlled environment, allow it to reach thermodynamic equilibrium, and then accurately quantify the concentration of the dissolved solute in the liquid phase. Each step is designed to eliminate kinetic or metastable artifacts.

Materials:

  • 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile (high purity)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, DMF, Acetonitrile)

  • Sealable, inert containers (e.g., 20 mL screw-cap glass vials)

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a pre-weighed vial. "Excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation is maintained. A starting point is to add ~10 mg of the compound to 1 mL of the solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a minimum of 24 to 48 hours. Expert Insight: Equilibration time is paramount. For crystalline compounds, 24 hours may be insufficient. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration has plateaued, signifying that equilibrium has been reached.[3]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

    • To separate the clear supernatant, either centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) or carefully filter the solution using a chemically inert syringe filter. Trustworthiness Check: This step must be performed without causing a temperature change, which could alter the solubility. Pre-warming or pre-cooling the centrifuge or filtration apparatus is recommended.

  • Quantification:

    • Carefully aspirate a precise volume of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine its concentration.

  • Data Analysis:

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

    • Express the final solubility in standard units such as mg/mL, µg/mL, or mol/L.

Data Presentation: Solubility Profile

All experimentally determined solubility data should be compiled into a clear, structured table.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Notes
Water25Experimental ValueCalculated Valuee.g., pH 6.5
PBS (pH 7.4)37Experimental ValueCalculated ValuePhysiological conditions
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Seal vial and agitate at constant temperature prep1->equil1 equil2 Equilibrate for 24-72 hours equil1->equil2 sep1 Settle or Centrifuge equil2->sep1 sep2 Isolate clear supernatant sep1->sep2 quant1 Dilute aliquot accurately sep2->quant1 quant2 Analyze via HPLC-UV or UV-Vis quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 result result quant3->result Final Solubility Value

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Section 2: Stability Profile Assessment

Understanding a compound's stability is non-negotiable for ensuring data integrity, defining storage conditions, and predicting shelf-life. Stability testing exposes the molecule to a range of environmental stressors to identify potential degradation pathways and liabilities. The authoritative framework for this is provided by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Experimental Protocol 2: Forced Degradation (Stress Testing)

Causality Statement: Forced degradation studies are designed to intentionally degrade the compound to identify its likely degradation products and develop a "stability-indicating" analytical method. A stability-indicating method is one that can accurately measure the concentration of the intact parent compound in the presence of its degradants.[7][8]

Methodology:

  • Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Hydrolytic Stability:

    • Acidic: Mix the stock solution with 0.1 M HCl.

    • Basic: Mix the stock solution with 0.1 M NaOH.

    • Neutral: Mix the stock solution with purified water.

    • Incubate all solutions at a controlled, elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Analyze samples at intermediate time points.

  • Oxidative Stability:

    • Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protect it from light. Analyze at several time points (e.g., 2, 8, 24 hours).

  • Thermal Stability (Solid State):

    • Place a known quantity of the solid compound in a vial.

    • Expose it to dry heat at an elevated temperature (e.g., 80 °C) for an extended period.

  • Photostability (ICH Q1B): [9][10]

    • Expose both the solid compound and a solution of the compound to a controlled light source that provides both cool white fluorescent and near-UV light.

    • The standard exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

    • A dark control sample, shielded from light (e.g., with aluminum foil), must be run in parallel to differentiate light-induced degradation from thermal degradation.

  • Analysis:

    • At each time point, analyze the stressed samples alongside a non-degraded control using an appropriate HPLC method.

    • The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Experimental Protocol 3: Formal ICH Stability Study

Causality Statement: This protocol simulates the effect of long-term storage under defined environmental conditions to establish a re-test period or shelf life for the compound.[4][6]

Methodology:

  • Batch Selection: Use at least one representative batch of the compound with a well-characterized purity profile.

  • Container Closure System: Store the compound in a container that is inert and mimics the intended long-term storage (e.g., amber glass vials with screw caps).

  • Storage Conditions & Time Points: Store samples under the conditions specified by ICH guidelines.[5]

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analysis: At each time point, test the samples for key stability attributes, including:

    • Appearance (visual inspection)

    • Assay (potency/concentration)

    • Purity (presence of degradation products)

    • Moisture content (if applicable)

Data Presentation: Formal Stability Study

Test ParameterSpecificationTime Point (Months)
0 3 6 9 12 ...
Long-Term (25°C/60%RH)
AppearanceWhite PowderPassPassPassPassPass
Assay (%)98.0 - 102.0%99.8%99.7%99.5%99.6%99.4%
Total Impurities (%)NMT 1.0%0.15%0.18%0.21%0.20%0.25%
Accelerated (40°C/75%RH)
AppearanceWhite PowderPassPassPass
Assay (%)98.0 - 102.0%99.8%99.2%98.5%
Total Impurities (%)NMT 1.0%0.15%0.35%0.68%

Visualization: Stability Testing Program Logic

G start New Compound Batch stress_test Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress_test method_dev Develop & Validate Stability-Indicating Method stress_test->method_dev formal_study Initiate Formal Stability Study (ICH Conditions) method_dev->formal_study long_term Long-Term 25°C / 60% RH formal_study->long_term accelerated Accelerated 40°C / 75% RH formal_study->accelerated data_eval Evaluate Data at Each Time Point long_term->data_eval accelerated->data_eval spec_check Does it meet specification? data_eval->spec_check continue_study Continue Study spec_check->continue_study Yes oos Out of Specification: Investigate & Re-evaluate spec_check->oos No continue_study->data_eval end_study Establish Re-Test Period or Shelf Life continue_study->end_study At final time point

Caption: Decision workflow for a comprehensive stability testing program.

Recommended Storage and Handling

While definitive storage conditions must be derived from the formal stability studies described above, general best practices for related chemical structures should be followed as a preliminary measure.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage of reference materials.[2]

  • Light: Protect from light. Store in an amber vial or in a light-blocking outer container.

  • Atmosphere: Keep the container tightly sealed to protect from moisture and air, which could contribute to hydrolytic and oxidative degradation, respectively.[1]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[2]

Conclusion

The successful application of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile hinges on a robust understanding of its solubility and stability. This guide provides the necessary theoretical framework and actionable experimental protocols for researchers to generate this essential data. By employing the isothermal shake-flask method for solubility and following ICH-compliant guidelines for stability testing, scientists can ensure the quality and reliability of their work, confidently define handling and storage procedures, and accelerate the translation of this promising molecule from the laboratory to its final application.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4,4'-Bipyridine in Common Solvents.
  • International Conference on Harmonisation. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4,4'-Dimethyl-2,2'-bipyridine in Organic Solvents.
  • World Health Organization. (n.d.). Annex 10 - ICH.
  • Priyanka, O. (2012). Ich guidelines for stability studies 1.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dimethyl-2,2'-bipyridine.
  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from KK Wagh College of Pharmacy website.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). 1,6-Dihydro-2-Methyl-6-Oxo-(3,4'-Bipyridine)-5-Carbonitrile.
  • Wikipedia. (n.d.). Bipyridine.
  • Gao, Y., & Geng, L. D. (2012). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese New Drugs Journal, 21(24), 2861-2869.
  • ChemBK. (n.d.). 1,6-DIHYDRO-2-METHYL-6-OXO-3,4-BIPYRIDINE-5-CARBONITRILe.
  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

An In-depth Technical Guide to the Discovery and History of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the heterocyclic compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile. While direct historical records of its initial synthesis are not prominently published, its structural characteristics firmly place it within the lineage of bipyridine and pyridone derivatives developed as cardiotonic agents. This guide will explore its likely origins within the broader context of phosphodiesterase 3 (PDE3) inhibitor research, pioneered by institutions such as the Sterling-Winthrop Research Institute. We will examine the synthetic pathways, probable mechanism of action, and the scientific landscape that led to the emergence of this class of compounds, which includes the well-known drugs amrinone and milrinone.

Introduction: The Rise of Pyridone-Based Cardiotonics

The latter half of the 20th century saw a paradigm shift in the treatment of congestive heart failure. For decades, digitalis glycosides were the mainstay of therapy, but their narrow therapeutic window and potential for toxicity drove the search for safer and more effective alternatives. This led to the exploration of novel chemical scaffolds with positive inotropic (contractility-enhancing) and vasodilatory properties. Among the most promising of these were the pyridone derivatives.[1][2]

The 2-pyridone ring system, a six-membered heterocycle, proved to be a versatile scaffold in medicinal chemistry.[3] Its ability to be readily functionalized allowed for the fine-tuning of its pharmacological properties. The discovery that certain bipyridine derivatives could inhibit phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle, was a major breakthrough.[4][5] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in enhanced cardiac contractility and vasodilation.[6]

The Sterling-Winthrop Era: Amrinone and Milrinone

The Sterling-Winthrop Research Institute was at the forefront of developing pyridone-based cardiotonic agents. Their research programs in the 1970s and 1980s led to the discovery of two landmark drugs: amrinone and milrinone.

  • Amrinone: Identified as a potent positive inotropic agent, amrinone was one of the first in its class to be clinically investigated for heart failure.[7] However, its use was associated with side effects, including thrombocytopenia.[2]

  • Milrinone: A structural analog of amrinone, milrinone was developed to improve upon the former's therapeutic profile. It exhibited greater potency and a better side-effect profile, leading to its widespread clinical use.[6]

The success of amrinone and milrinone spurred further research into related pyridone and bipyridine structures, with the goal of discovering compounds with even better efficacy and safety. It is highly probable that this compound (CAS 56304-74-6) was synthesized and evaluated during this period of intense research and development by Sterling-Winthrop or other pharmaceutical companies exploring this chemical space. Patents filed by Sterling Drug Inc., with inventors such as George Y. Lesher, describe numerous pyridone derivatives with cardiotonic properties, highlighting the company's significant investment in this area.[8][9]

Synthesis of this compound

While the specific first synthesis of this compound is not detailed in readily available literature, its structure suggests a plausible and well-established synthetic route based on the condensation of a pyridinyl ketone with a cyanoacetamide derivative. This approach is a common method for the preparation of 2-pyridones.

A likely synthetic pathway is the reaction of 1-(2-pyridinyl)ethanone with cyanoacetamide in the presence of a base. This type of condensation reaction is a fundamental method for constructing the 2-pyridone ring.

Synthesis_Pathway reactant1 1-(2-pyridinyl)ethanone reagents + Base (e.g., piperidine, sodium ethoxide) reactant1->reagents reactant2 Cyanoacetamide reactant2->reagents intermediate Intermediate reagents->intermediate Condensation product This compound intermediate->product Cyclization

Caption: Plausible synthetic route to this compound.

This synthetic strategy is versatile and has been employed to create a wide array of substituted 2-pyridone derivatives for various therapeutic applications, including anticancer and antimicrobial agents.[10][11]

Probable Mechanism of Action: PDE3 Inhibition

Given its structural similarity to amrinone and milrinone, this compound is predicted to act as a phosphodiesterase 3 (PDE3) inhibitor.

The cAMP Signaling Pathway in Cardiac Myocytes

In cardiac muscle cells, the binding of catecholamines (like norepinephrine) to β-adrenergic receptors activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins, including L-type calcium channels and phospholamban. This cascade of events results in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately leading to increased myocardial contractility.

The action of cAMP is terminated by its hydrolysis to AMP by phosphodiesterases (PDEs). PDE3 is a major isoform present in the heart.

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Receptor β-Adrenergic Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by PKA_active Active PKA PKA_inactive->PKA_active Ca_Channels L-type Ca2+ Channels PKA_active->Ca_Channels Phosphorylates Increased_Ca Increased Intracellular Ca2+ Ca_Channels->Increased_Ca Contraction Increased Myocardial Contractility Increased_Ca->Contraction AMP AMP PDE3->AMP Target_Compound 2-Oxo-6-(2-pyridinyl)-1,2- dihydro-3-pyridinecarbonitrile Target_Compound->PDE3 Inhibits

Caption: Mechanism of action of this compound as a PDE3 inhibitor.

By inhibiting PDE3, this compound would prevent the breakdown of cAMP, leading to its accumulation within the cardiac myocyte. This would result in a sustained activation of PKA and a more forceful contraction of the heart muscle. A similar mechanism in vascular smooth muscle would lead to vasodilation and a reduction in both preload and afterload on the heart.

Therapeutic Potential and Future Directions

While there is no available data on the clinical or preclinical development of this compound, its structural features and likely mechanism of action suggest that it was investigated for its potential as a cardiotonic agent for the treatment of congestive heart failure.

The broader class of 2-pyridone derivatives continues to be an active area of research in medicinal chemistry. These scaffolds are being explored for a wide range of therapeutic applications, including:

  • Anticancer agents: Certain pyridone derivatives have shown promising activity against various cancer cell lines.[1][10]

  • Anti-inflammatory drugs: The inhibition of phosphodiesterases is also a validated strategy for the treatment of inflammatory conditions.[5]

  • Antimicrobial agents: Novel pyridone structures are being synthesized and tested for their antibacterial and antifungal properties.[11]

The story of this compound is emblematic of many compounds in the annals of pharmaceutical research. While it may not have become a marketed drug, its existence is a testament to the extensive structure-activity relationship studies that were crucial in the development of life-saving medicines like milrinone. Further investigation into the biological activities of this and related compounds could yet uncover novel therapeutic applications.

Summary of Key Data

PropertyData
Chemical Name This compound
CAS Number 56304-74-6
Molecular Formula C11H7N3O
Probable Drug Class Phosphodiesterase 3 (PDE3) Inhibitor
Likely Therapeutic Area Cardiotonic agent for Congestive Heart Failure
Likely Origin Sterling-Winthrop Research Institute (or similar)
Probable Period of Discovery 1970s - 1980s

References

  • Lesher, G. Y. (1985). Cardiotonic 5-(heterylcarbonyl)-pyridones. U.S.
  • Schudt, C. (2010). Phosphodiesterase Inhibitors: History of Pharmacology. Handbook of Experimental Pharmacology, (198), 1-22.[5]

  • Wikipedia. (n.d.). Phosphodiesterase inhibitor.[4]

  • Grokipedia. (n.d.). Discovery and development of phosphodiesterase 5 inhibitors.[12]

  • Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-183.[3][13]

  • Oriental Journal of Chemistry. (2020). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.[1]

  • El-Sayed, A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 6943-6955.[14][15]

  • Sallam, A. M., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(15), 4468.[16]

  • Arch Pharm (Weinheim). (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.[10]

  • Lesher, G. Y. (1986). 1,6-napthyridine-2(1h)-ones And Their Use As Cardiotonic Agents. U.S. Patent Application 06/824,491.[17]

  • Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone.
  • ResearchGate. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.[11]

  • Sircar, I., et al. (1983). Synthesis and cardiotonic activity of novel biimidazoles. Journal of Medicinal Chemistry, 26(11), 1531-1536.[18]

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576.[19]

  • Benotti, J. R., et al. (1978). Hemodynamic assessment of amrinone. A new inotropic agent. The New England Journal of Medicine, 299(25), 1373-1377.
  • ResearchGate. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.[4]

  • Han, Y., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.[20]

  • Bacon, E. R. (1991). 5-QUINOLINYLPYRIDINONES, CARDIOTONIC COMPOSITIONS AND METHODS. U.S. Patent 5,141,931.[21]

  • PlainSite. (n.d.). 1,6-dihydro-6-oxo-3-pyridinitriles, Intermediates For Cardiotonic Agents.[9]

  • Weber, K. T., et al. (1985). Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone. Journal of Molecular and Cellular Cardiology, 17(5), 485-494.
  • Sterling Drug Inc. (1984). Pyridine derivatives, process for their preparation and composition containing them. European Patent EP0109027A1.[7]

  • Lesher, G. Y., & Dickinson, W. B. (1981). 6-(pyridinyl)-3(2h)-pyridazinones And Their Use As Cardiotonics. U.S. Patent Application 06/144,576.[12]

  • Sterling Drug Inc. (1981). N-4-(4-PYRIDINYL)PHENYLUREAS AND THEIR CARDEOTONBC USE. U.S. Patent 4,376,775.[22]

  • ACS Omega. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.[14]

  • Alousi, A. A., et al. (1983). Cardiotonic activity of milrinone, a new and potent cardiac bipyridine, on the normal and failing heart of experimental animals. Journal of Cardiovascular Pharmacology, 5(5), 804-811.

Sources

"2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the 2-pyridone class. The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] This document details the molecule's fundamental chemical properties, provides a robust protocol for its synthesis via multicomponent reaction, outlines expected spectroscopic characteristics for its identification, and explores its potential applications in drug discovery, particularly in the context of kinase inhibition. Safety and handling information are also provided. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 56304-74-6) is a small molecule featuring a core 2-pyridone ring substituted with a pyridinyl group at the 6-position and a nitrile group at the 3-position.[3] The 2-pyridone moiety can exist in tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, with the lactam structure predominating in both solid and solution phases.[1] This structural feature is critical as it allows the molecule to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), facilitating interactions with biological targets.[1]

Table 1: Core Properties and Identifiers

PropertyValueSource(s)
Molecular Formula C₁₁H₇N₃O[3]
Molecular Weight 197.19 g/mol [3]
IUPAC Name 2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile[3]
CAS Number 56304-74-6[3]
Canonical SMILES C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N
InChIKey SYIROVGISVODAH-UHFFFAOYSA-N[3]
Computed XLogP3 0.7[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Synthesis and Mechanistic Insights

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is efficiently achieved through one-pot multicomponent reactions (MCRs).[1][4] This approach is highly valued in medicinal chemistry for its operational simplicity, high atom economy, and ability to generate structural complexity in a single step. The most common and direct route involves the condensation of a ketone, an aldehyde, and an active methylene nitrile (such as ethyl cyanoacetate or cyanoacetamide) in the presence of a basic catalyst like ammonium acetate.

For the specific synthesis of this compound, the logical precursors would be 2-acetylpyridine (ketone component), an aldehyde equivalent for the C4 position of the pyridone ring, and a cyanide source. A variation of the Thorpe-Ziegler reaction or related cyclizations can be employed. A plausible and widely cited general method involves the reaction of a chalcone-like intermediate with a cyanoacetamide.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-component reaction involving 2-acetylpyridine, glyoxal (or a synthetic equivalent to provide the C4 and C5 carbons), and cyanoacetamide, catalyzed by a base. A more controlled and common laboratory synthesis involves a two-step, one-pot procedure as outlined below.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A 2-Acetylpyridine D α,β-Unsaturated Intermediate A->D B Ethyl Cyanoacetate B->D C Base (e.g., Piperidine) C->D E Another molecule of Ethyl Cyanoacetate G Cyclized Intermediate D->G E->G F Ammonium Acetate (Ammonia Source) F->G H Final Product: 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarbonitrile G->H Aromatization (Oxidation)

Caption: Proposed multicomponent reaction workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing analogous 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles.[5][6]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylpyridine (10 mmol, 1.21 g), ethyl cyanoacetate (10 mmol, 1.13 g), and ammonium acetate (80 mmol, 6.16 g) in absolute ethanol (30 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate is expected to form. Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes to facilitate complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the resulting solid under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. Based on data from closely related analogues, the following spectral characteristics are expected.[5][7]

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a characteristic broad singlet for the N-H proton in the downfield region (δ 12.5-13.0 ppm), which is exchangeable with D₂O. Aromatic protons on the pyridinyl and pyridone rings would appear in the δ 7.0-8.6 ppm range. A singlet or doublet for the proton at the C5 position of the pyridone ring is expected around δ 6.3-6.8 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Key signals would include the carbonyl carbon (C=O) around δ 160-166 ppm, carbons of the pyridinyl ring (δ 120-155 ppm), and the nitrile carbon (C≡N) around δ 116-118 ppm. The carbon at the C3 position bearing the nitrile group would be significantly shielded.

  • Infrared (IR) Spectroscopy (ATR): The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

    • N-H stretching: ~3100-3200 cm⁻¹ (broad)

    • C≡N stretching: ~2215-2225 cm⁻¹ (sharp, strong)

    • C=O stretching: ~1640-1660 cm⁻¹ (strong)

    • C=C and C=N stretching (aromatic): ~1580-1610 cm⁻¹

  • Mass Spectrometry (MS-EI): The electron impact mass spectrum should show a clear molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 197).

Applications in Research and Drug Discovery

The 2-pyridone scaffold is a cornerstone in the development of novel therapeutics due to its ability to mimic peptide bonds and engage in specific hydrogen bonding interactions with protein targets.[1][8] Derivatives of 2-oxo-pyridine-3-carbonitrile have demonstrated a wide array of pharmacological activities.[2]

Anticancer and Kinase Inhibitory Activity

A primary area of investigation for this chemical class is oncology. Numerous substituted 2-pyridones have shown potent antiproliferative activity against various cancer cell lines.[6][9][10] The mechanism often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer.

For example, compounds with the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory and stress-response pathways.[4] Other analogues have shown inhibitory activity against receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are validated targets in cancer therapy.[9] The 2-pyridone core often acts as a hinge-binding motif, occupying the ATP-binding pocket of the kinase.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS Compound 2-Oxo-Pyridine Inhibitor Compound->RTK Binds to ATP Pocket ATP ATP ATP->RTK Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile from Enaminones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic and structural properties allow for diverse biological interactions, leading to applications ranging from anticancer to anti-inflammatory therapies.[1][2][3] The target molecule of this guide, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile , incorporates this valuable scaffold, functionalized with a pyridinyl group and a cyano group, making it a significant building block for the synthesis of more complex heterocyclic compounds and a candidate for biological screening.[4][5]

Enaminones are highly versatile and reactive intermediates that serve as powerful tools in the construction of a wide array of heterocyclic systems.[6][7][8] Their inherent ambiphilic nature, possessing both nucleophilic and electrophilic centers, allows for controlled and regioselective cyclization reactions. This application note provides an in-depth, field-proven protocol for the synthesis of this compound, leveraging the cyclocondensation reaction between a bespoke enaminone precursor and malononitrile. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Reaction Principle and Mechanistic Insights

The synthesis is a two-step process, beginning with the formation of the key enaminone intermediate, followed by its reaction with an active methylene compound to construct the target pyridone ring.

Step 1: Synthesis of the Enaminone Precursor The required enaminone, 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one , is synthesized from the reaction of 2-acetylpyridine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the condensation to form the stable enaminone.

Step 2: Cyclocondensation with Malononitrile The core of the synthesis is the reaction of the enaminone with malononitrile. Malononitrile is a potent C-nucleophile, and the reaction proceeds via a base-catalyzed cyclocondensation pathway.[9] The choice of base is critical; while strong bases like sodium ethoxide can be used, milder organic bases such as piperidine are often employed to control the reaction rate and minimize side products.

The accepted mechanism proceeds as follows:

  • Michael Addition: The base abstracts a proton from the active methylene carbon of malononitrile, generating a carbanion. This carbanion then undergoes a nucleophilic 1,4-conjugate addition (Michael addition) to the electron-deficient β-carbon of the enaminone.

  • Intermediate Formation & Isomerization: This addition forms a transient open-chain intermediate. Depending on the reaction conditions, one of the cyano groups may be hydrolyzed to an amide.[6][10]

  • Intramolecular Cyclization: The amino group of the intermediate attacks one of the cyano groups, initiating the ring-closing step.

  • Elimination & Aromatization: The subsequent elimination of the dimethylamine moiety, followed by tautomerization, leads to the formation of the thermodynamically stable 2-pyridone aromatic ring system.

Reaction_Mechanism Figure 1: Reaction Mechanism for 2-Pyridone Formation Enaminone 3-(dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one Michael_Adduct Michael Adduct (Open-chain intermediate) Enaminone->Michael_Adduct + Carbanion (Michael Addition) Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion + Base Base Base (e.g., Piperidine) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Oxo-6-(2-pyridinyl)-1,2-dihydro- 3-pyridinecarbonitrile Cyclized_Intermediate->Product - Dimethylamine (Elimination & Tautomerization) Eliminated Dimethylamine Cyclized_Intermediate->Eliminated

Caption: Figure 1: Reaction Mechanism for 2-Pyridone Formation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Part A: Synthesis of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Enaminone Precursor)
  • Materials & Reagents:

    • 2-Acetylpyridine (≥98%, CAS: 1122-62-9)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (≥95%, CAS: 4637-24-5)

    • Toluene (Anhydrous, ≥99.8%)

    • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer.

    • Heating mantle.

  • Procedure:

    • To the 100 mL round-bottom flask, add 2-acetylpyridine (5.0 g, 41.3 mmol).

    • Add anhydrous toluene (40 mL) to dissolve the starting material.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (6.0 g, 50.3 mmol, 1.2 eq) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

    • After the reaction is complete (disappearance of the 2-acetylpyridine spot), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil is typically of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

    • Expected Yield: Typically 85-95%. The product is a yellow solid.

Part B: Synthesis of this compound
  • Materials & Reagents:

    • 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (from Part A)

    • Malononitrile (≥99%, CAS: 109-77-3)

    • Ethanol (Absolute)

    • Piperidine (≥99%, CAS: 110-89-4)

    • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer.

    • Büchner funnel and filter paper.

  • Procedure:

    • In the 100 mL round-bottom flask, dissolve the enaminone from Part A (4.0 g, 22.7 mmol) in absolute ethanol (50 mL).

    • Add malononitrile (1.5 g, 22.7 mmol, 1.0 eq) to the solution.

    • Add piperidine (0.5 mL) as a catalyst.

    • Heat the reaction mixture to reflux (approx. 78-80 °C) with continuous stirring.

    • Maintain the reflux for 8-10 hours. A precipitate will typically form as the reaction progresses. Monitor reaction completion by TLC [Ethyl Acetate/Hexane (7:3)].

    • After completion, cool the reaction mixture in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

    • Dry the product in a vacuum oven at 60 °C overnight. The product is typically a pale yellow or off-white solid.

    • Purification (if necessary): The product can be further purified by recrystallization from glacial acetic acid or ethanol to obtain a high-purity solid.

    • Expected Yield: 70-85%.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The final product should have a molecular weight of 197.19 g/mol .[5]

Data Presentation & Workflow Summary

Table 1: Summary of Reaction Parameters

ParameterStep A: Enaminone SynthesisStep B: Pyridone Synthesis
Key Reactants 2-Acetylpyridine, DMF-DMAEnaminone, Malononitrile
Solvent TolueneEthanol
Catalyst/Base N/APiperidine
Temperature Reflux (~110 °C)Reflux (~80 °C)
Reaction Time 4-6 hours8-10 hours
Typical Yield 85-95%70-85%
Product Appearance Yellow SolidPale Yellow/Off-White Solid

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// Nodes for Step A
Start_A [label="2-Acetylpyridine +\nDMF-DMA in Toluene"];
Process_A [label="Reflux (4-6h)", shape=ellipse, fillcolor="#FFFFFF"];
Workup_A [label="Rotary Evaporation"];
Product_A [label="Crude Enaminone Precursor", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Step B
Start_B [label="Enaminone + Malononitrile\nin Ethanol + Piperidine"];
Process_B [label="Reflux (8-10h)", shape=ellipse, fillcolor="#FFFFFF"];
Workup_B1 [label="Cooling & Precipitation"];
Workup_B2 [label="Vacuum Filtration & Washing"];
Product_B [label="Final Product:\n2-Oxo-6-(2-pyridinyl)-1,2-dihydro-\n3-pyridinecarbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections
Start_A -> Process_A;
Process_A -> Workup_A;
Workup_A -> Product_A;
Product_A -> Start_B;
Start_B -> Process_B;
Process_B -> Workup_B1;
Workup_B1 -> Workup_B2;
Workup_B2 -> Product_B;

}

Caption: Figure 2: Overall Experimental Workflow.

Field-Proven Insights & Troubleshooting

  • Causality of Reagent Choice: The use of DMF-DMA in Step A is a strategic choice for its dual role as a reagent and an efficient water scavenger, driving the equilibrium towards the enaminone product. In Step B, piperidine is a preferred catalyst over stronger bases like sodium ethoxide because it minimizes the potential for unwanted side reactions, such as the hydrolysis of the nitrile group or dimerization of malononitrile.[6][7]

  • Low Yield in Step B: If the yield is lower than expected, consider the following:

    • Incomplete Reaction: Extend the reflux time and monitor closely with TLC.

    • Purity of Enaminone: Impurities from Step A can inhibit the cyclization. Purify the enaminone using column chromatography if the crude product is not clean.

    • Precipitation: Ensure the reaction mixture is thoroughly cooled before filtration to prevent loss of product that remains dissolved in the warm solvent.

  • Product Purity Issues: The primary impurities are often unreacted starting materials. A cold ethanol wash is usually sufficient to remove them. If NMR analysis shows persistent impurities, recrystallization from a higher-boiling solvent like glacial acetic acid is highly effective.

  • Alternative Cyclization Conditions: Some literature reports indicate that the intermediate formed from the reaction of enaminones and malononitrile can be an open-chain dienamide.[6][10] This intermediate can then be cyclized into the final pyridone product by heating in an acidic medium, such as a mixture of acetic acid and hydrochloric acid.[7] If the standard piperidine-catalyzed protocol is not optimal, this two-stage approach provides a robust alternative.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound. By leveraging the predictable reactivity of enaminones with active methylene compounds, this protocol provides researchers with a clear pathway to access a valuable heterocyclic building block. The mechanistic discussions and troubleshooting insights included are designed to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research and development needs, ultimately facilitating the discovery of novel chemical entities with therapeutic potential.

References

  • Al-Saleh, B., Abdel-Khalik, M. M., Al-Enzy, A., & Elnagdi, M. H. (n.d.). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules. [Link]

  • Elassar, A. Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480. [Link]

  • Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. (n.d.). MDPI. [Link]

  • Al-Najjar, A. A., & El-Faham, A. (2014). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][11]naphthyridines. Molecules, 19(12), 20638–20651. [Link]

  • Shawali, A. S. (2012). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences, 4(2). [Link]

  • Regioselective Synthesis of 2(1H)-Pyridinones from β-Aminoenones and Malononitrile. Reaction Mechanism. (n.d.). The Journal of Organic Chemistry. [Link]

  • Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ResearchGate. [Link]

  • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815–2826. [Link]

  • Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. (n.d.). Bentham Science. [Link]

  • Khalil, M. A. (2016). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. International Journal of Organic Chemistry, 6(1), 26-39. [Link]

  • 2-oxo-4,6-diphenyl-1,2-dihydro-3-pyridinecarbonitrile. (n.d.). ChemSynthesis. [Link]

  • Al-Abdullah, E. S., et al. (2011). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 21(10), 2999-3003. [Link]

  • Jacob, R. B., et al. (2017). Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 340-349. [Link]

  • El-Bastawissy, E. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(38), 34321-34336. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 18(7), 7731-7746. [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]

  • 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. (n.d.). PubChem. [Link]

  • Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-. (n.d.). US EPA. [Link]

  • Jacob, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 340–349. [Link]

Sources

The Strategic Role of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent drug-like properties, including the ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, have cemented its importance in the development of a wide array of therapeutic agents.[1][2] Within this esteemed class of heterocycles, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile emerges as a highly versatile and strategic pharmaceutical intermediate. Its unique structural arrangement, featuring a pyridone core, a cyano group, and a pyridine substituent, provides a rich platform for the synthesis of complex molecules with diverse biological activities.

This document serves as a comprehensive technical guide for researchers and drug development professionals on the utilization of this key intermediate. We will delve into its fundamental properties, provide a detailed, field-proven protocol for its synthesis, and illustrate its application in the construction of a prominent active pharmaceutical ingredient (API). The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key characteristics of this compound.

PropertyValueSource
Chemical Formula C₁₁H₇N₃O[3]
Molecular Weight 197.19 g/mol [3]
CAS Number 56304-74-6[3]
Appearance Expected to be an off-white to yellow solidGeneral observation for this class of compounds
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMFInferred from related structures
Melting Point Not definitively reported, but expected to be >250 °CInferred from related structures

Structural Representation:

The chemical structure of this compound is depicted below. The numbering of the pyridine ring is crucial for the interpretation of spectroscopic data.

Caption: Chemical structure of the target intermediate.

Synthetic Protocol: A Representative Guareschi-Thorpe Condensation

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles is most effectively achieved through a variation of the Guareschi-Thorpe reaction.[4] This multicomponent reaction involves the condensation of a β-keto compound with cyanoacetamide in the presence of a base. The following protocol is a representative and robust method for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

G 2-Acetylpyridine 2-Acetylpyridine Reaction_Mixture Reaction_Mixture 2-Acetylpyridine->Reaction_Mixture + Cyanoacetamide Product This compound Reaction_Mixture->Product Sodium Ethoxide Ethanol, Reflux

Caption: Synthetic workflow for the target intermediate.

Materials and Reagents:
ReagentCAS NumberMolecular WeightQuantityMoles
2-Acetylpyridine1122-62-9121.14 g/mol 12.1 g0.10
Cyanoacetamide107-91-584.08 g/mol 8.4 g0.10
Sodium Ethoxide (21% in Ethanol)141-52-668.05 g/mol 32.4 g0.10
Absolute Ethanol64-17-546.07 g/mol 200 mL-
Glacial Acetic Acid64-19-760.05 g/mol As needed-
Deionized Water7732-18-518.02 g/mol As needed-
Equipment:
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Procedure:
  • Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 2-acetylpyridine (12.1 g, 0.10 mol) and cyanoacetamide (8.4 g, 0.10 mol) in absolute ethanol (200 mL). Stir the mixture at room temperature to dissolve the solids.

  • Base Addition: Slowly add the sodium ethoxide solution (32.4 g, 0.10 mol) to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the reaction mixture to a pH of approximately 6-7. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization:
  • Yield: 70-80%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques. Expected spectral data based on analogous structures are provided below for validation.[5][6]

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.5-13.0 (br s, 1H, NH), 8.6-8.7 (m, 1H, pyridine-H), 7.9-8.1 (m, 2H, pyridine-H), 7.4-7.6 (m, 1H, pyridine-H), 6.7-6.9 (s, 1H, pyridone-H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 160-162 (C=O), 150-155 (C-Ar), 148-150 (C-Ar), 140-142 (C-Ar), 137-139 (C-Ar), 125-127 (C-Ar), 121-123 (C-Ar), 116-118 (CN), 105-107 (C-CN), 98-100 (C-H)
IR (KBr, cm⁻¹)ν: 3100-3300 (N-H), 2220-2230 (C≡N), 1650-1670 (C=O), 1580-1600 (C=C, C=N)
Mass Spec (ESI+)m/z: 198.07 [M+H]⁺

Application in Pharmaceutical Synthesis: The Case of Milrinone

This compound is a key precursor in some synthetic routes to Milrinone , a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[7] The following protocol outlines a conceptual synthetic step illustrating how the intermediate can be utilized.

Reaction Scheme:

G Intermediate This compound Milrinone Milrinone Intermediate->Milrinone 1. N-Alkylation 2. Further modification (conceptual)

Caption: Conceptual pathway from the intermediate to Milrinone.

Note: The direct conversion may involve multiple steps and variations depending on the specific patented or proprietary process. This serves as an illustrative example of a potential synthetic transformation.

Safety and Handling

2-Acetylpyridine:

  • Combustible liquid.[8]

  • Causes skin and serious eye irritation.[8]

  • May cause respiratory irritation.[8]

  • Handle in a well-ventilated area, away from heat and open flames.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Cyanoacetamide:

  • Harmful if swallowed.[9]

  • Causes skin and serious eye irritation.[9]

  • May cause respiratory irritation.[9]

  • Avoid breathing dust. Use in a well-ventilated area.[9]

  • Wear protective gloves and eye protection.[9]

Sodium Ethoxide Solution:

  • Highly flammable liquid and vapor.[10]

  • Causes severe skin burns and eye damage.[10]

  • Reacts violently with water.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources.[10]

  • Handle under an inert atmosphere (e.g., nitrogen or argon).[10]

Always consult the full Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in drug discovery. Its strategic importance as a pharmaceutical intermediate is underscored by its role in the synthesis of complex and biologically active molecules. The protocols and data presented herein are intended to provide researchers with a solid foundation for the synthesis and application of this valuable compound. By understanding the nuances of its preparation and handling, the scientific community can continue to leverage this privileged scaffold to develop the next generation of innovative therapeutics.

References

  • PubChem. 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Tron, G. C., Minassi, A., Sorba, G., & Fausone, M. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. Available from: [Link]

  • Zhang, L., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 821332. Available from: [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2012). Pyridines and pyrimidines of anticipated biological activity. Journal of the Saudi Chemical Society, 16(4), 453-459.
  • Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Journal of Heterocyclic Chemistry, 40(5), 849-854.
  • Al-Said, M. S., Ghorab, M. M., Ghabbour, H. A., Arshad, S., & Fun, H. K. (2012). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o1679. Available from: [Link]

  • Mirković, J. M., Mijin, D. Ž., & Petrović, S. D. (2013). Milrinone–Properties and synthesis. Hemijska industrija, 67(1), 17-25. Available from: [Link]

  • Synerzine. (2019). Safety Data Sheet: 2-Acetyl Pyridine. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Pyridinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Evaluation of Pyridinecarbonitrile Cytotoxicity

Pyridinecarbonitrile scaffolds are a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a diverse range of pharmacologically active compounds.[1] Notably, derivatives such as pyrido[2,3-d]pyrimidines have emerged as potent inhibitors of various protein kinases implicated in oncogenesis, including EGFR, VEGFR-2, and Pim-1 kinase.[1] This has positioned them as promising candidates for novel anticancer therapeutics. The cytotoxic potential of these compounds is therefore a primary attribute to be rigorously characterized.

This guide provides a comprehensive framework for the in vitro assessment of pyridinecarbonitrile-induced cytotoxicity. It moves beyond a simple recitation of protocols to instill a deeper understanding of the mechanistic rationale behind assay selection and data interpretation. We will explore a multi-assay approach, beginning with general indicators of cell viability and progressing to more specific assays that can elucidate the mode of cell death, such as apoptosis. By integrating these methods, researchers can build a robust and reliable cytotoxicity profile for their compounds of interest.

Part 1: Foundational Cytotoxicity Assessment

The initial screening of pyridinecarbonitrile derivatives typically involves assays that measure fundamental aspects of cell health: metabolic activity and membrane integrity. These assays provide a quantitative measure of cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.[2]

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which in turn is an indicator of cell viability.[3][4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5]

  • Why MTT? This assay is sensitive, reproducible, and amenable to high-throughput screening, making it an excellent choice for initial cytotoxicity assessment.[3]

  • Mitochondrial Dependence: Since the reduction of MTT primarily occurs in the mitochondria, this assay is particularly sensitive to compounds that affect mitochondrial respiration.[3] Some pyridine homologues have been shown to impact mitochondrial respiratory control, making this a relevant consideration.[3]

  • Cell Seeding:

    • Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the pyridinecarbonitrile compound in culture medium.

    • Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO concentration matched to the highest compound concentration, typically <0.5%).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Compound Color: If the pyridinecarbonitrile derivative is colored, it may interfere with the absorbance reading. Always include a control with the compound in cell-free medium to assess this.

  • Direct MTT Reduction: Some chemical compounds can directly reduce MTT, leading to a false-positive signal of cell viability. To test for this, incubate the compound with MTT in cell-free medium.

  • Fluorescence: Certain pyridinecarbonitrile derivatives exhibit fluorescence, which could potentially interfere with absorbance readings depending on the plate reader.[1]

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another cornerstone of cytotoxicity testing. It quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[1][6] This assay is a reliable indicator of necrosis or late-stage apoptosis.

  • Why LDH? The LDH assay provides a direct measure of cell lysis and complements the metabolic information from the MTT assay. It is particularly useful for detecting necrotic cell death.

  • Mechanism Independence: This assay measures a general consequence of cell death (membrane rupture) and is therefore not dependent on a specific death pathway.[1]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

  • Serum LDH: Fetal bovine serum in the culture medium contains LDH, which can contribute to background absorbance. It is advisable to use a serum-free medium during the final hours of compound incubation or to include a background control with medium only.

  • Compound Interference: Test compounds could inhibit or enhance LDH activity. A control where the compound is added to the supernatant from untreated, lysed cells can assess this.

Part 2: Delving into the Mechanism of Cell Death - Apoptosis

Many pyridinecarbonitrile derivatives exert their anticancer effects by inducing apoptosis, a programmed and highly regulated form of cell death.[5][6] Therefore, it is crucial to move beyond general cytotoxicity assays and investigate whether the observed cell death is apoptotic.

Caspase-Glo® 3/7 Assay: Measuring the Executioners of Apoptosis

Caspases are a family of proteases that are central to the apoptotic signaling cascade. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] The Caspase-Glo® 3/7 assay provides a sensitive and straightforward method to measure the combined activity of these two caspases.

  • Why Caspase-3/7? Activation of these caspases is a hallmark of apoptosis.[7] This assay provides a specific and early indication of apoptotic cell death.

  • Luminescent Readout: The luminescent signal is highly sensitive and has a wide dynamic range, allowing for the detection of apoptosis in a small number of cells.

  • Cell Seeding and Treatment:

    • Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements.

    • Follow the same treatment protocol as for the MTT and LDH assays.

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells).

    • Express the results as fold-change in caspase activity relative to the vehicle-treated control.

  • Compound Fluorescence: While this is a luminescence-based assay, highly fluorescent compounds could potentially cause bleed-through into the detection channel. This can be checked by measuring the luminescence of the compound in the assay buffer without cells.

  • Quenching: Some compounds may quench the luminescent signal. A control where the compound is added to a known amount of active caspase-3 can assess this.

Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic effects of different pyridinecarbonitrile derivatives, the data should be summarized in a structured table.

CompoundCell LineAssayIC50 (µM)Max. LDH Release (%)Max. Caspase-3/7 Activation (Fold Change)
Pyridinecarbonitrile AMCF-7MTT10.5 ± 1.265 ± 54.2 ± 0.3
Pyridinecarbonitrile BHepG2MTT5.2 ± 0.880 ± 76.8 ± 0.5
Pyridinecarbonitrile CA549MTT> 5015 ± 31.5 ± 0.2

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying biological pathways.

Diagram 1: General Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Assays cluster_readout Readout & Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Pyridinecarbonitrile Derivatives incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 mtt MTT Assay (Metabolic Activity) incubation2->mtt Add MTT Reagent ldh LDH Assay (Membrane Integrity) incubation2->ldh Collect Supernatant caspase Caspase-3/7 Assay (Apoptosis) incubation2->caspase Add Caspase-Glo Reagent readout_mtt Measure Absorbance (570nm) mtt->readout_mtt readout_ldh Measure Absorbance (490nm) ldh->readout_ldh readout_caspase Measure Luminescence caspase->readout_caspase analysis Calculate IC50 & Fold Change readout_mtt->analysis readout_ldh->analysis readout_caspase->analysis

Caption: Workflow for assessing pyridinecarbonitrile cytotoxicity.

Diagram 2: Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase pyridine Pyridinecarbonitrile (e.g., Kinase Inhibitor) bax_bak Bax/Bak Activation pyridine->bax_bak Induces mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 Activates substrates Cleavage of Cellular Substrates casp37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic apoptosis pathway induced by cytotoxic compounds.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for characterizing the in vitro cytotoxicity of pyridinecarbonitrile derivatives. By employing a multi-assay approach that combines measures of metabolic activity, membrane integrity, and apoptosis induction, researchers can obtain a comprehensive and reliable cytotoxicity profile. It is imperative to consider potential compound interferences with the chosen assays to ensure the integrity of the data. For compounds that exhibit significant cytotoxicity, further mechanistic studies, such as cell cycle analysis by flow cytometry and Western blotting for key apoptotic proteins, are recommended to fully elucidate their mode of action.

References

  • Al-Suwaidan, I. A., et al. (2016). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 21(4), 510. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • El-Sayed, W. M., et al. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. Acta Poloniae Pharmaceutica, 75(4), 935-945. [Link]

Sources

mechanism of action studies for "6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile" analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Elucidating the Mechanism of Action for 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile Analogs

Introduction: A Scaffold of Cardiovascular Significance

The 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile scaffold is of significant interest in medicinal chemistry due to its striking structural similarity to established cardiovascular drugs, namely Amrinone and Milrinone. These agents are well-characterized as phosphodiesterase 3 (PDE3) inhibitors, which exert their therapeutic effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] This increase leads to positive inotropic (increased heart contractility) and vasodilatory effects, making them valuable in the treatment of acute decompensated heart failure.[3][4][5]

Given this strong structural precedent, a primary hypothesis for any analog of this class is that its mechanism of action (MoA) will involve the inhibition of one or more phosphodiesterase enzymes. This guide provides a comprehensive, multi-tiered strategy to systematically investigate this hypothesis, confirm the molecular target, and characterize the downstream cellular consequences. The protocols herein are designed to build a robust MoA profile, moving from broad biochemical screening to specific biophysical and cellular characterization.

Part 1: Primary Target Identification and Selectivity Profiling

The foundational step in any MoA study is to confirm the direct interaction between the compound and its putative target. For this class of analogs, the logical starting point is a panel of phosphodiesterase enzymes.

Causality Behind Experimental Choice:

A direct, in vitro enzymatic assay is the most unambiguous method to determine if the analogs inhibit PDE activity. By screening against a panel of PDE isoforms, we not only identify the primary target but also establish a selectivity profile, which is critical for predicting potential therapeutic windows and off-target effects.[6][7] PDE families are numerous (PDE1-PDE11), and understanding selectivity is paramount; for example, inhibition of PDE5 is used to treat erectile dysfunction, while PDE4 inhibitors are used for inflammatory diseases.[7][8]

Experimental Workflow: PDE Inhibition Screening

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

} ddot Caption: Initial screening workflow for PDE inhibition.

Protocol 1: In Vitro Phosphodiesterase Activity Assay (Fluorescence Polarization)

This protocol describes a common method for measuring the activity of PDE enzymes and the inhibitory potential of test compounds. It relies on the change in fluorescence polarization (FP) when a fluorescently labeled cAMP (or cGMP) is hydrolyzed by a PDE.

Principle: A fluorescently labeled cAMP (fl-cAMP) tracer binds to a specific binding partner, resulting in a high FP signal. When a PDE enzyme is active, it hydrolyzes the fl-cAMP, preventing it from binding to the partner and thus causing a low FP signal. An inhibitor will prevent this hydrolysis, maintaining a high FP signal.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE3A, PDE4D, PDE5A, and other isoforms for panel screening)

  • Fluorescently labeled cAMP (e.g., TAMRA-cAMP)

  • cAMP binding partner (e.g., a specific antibody or regulatory subunit of PKA)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA

  • Test compounds (analogs) dissolved in 100% DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test analogs in DMSO. A typical starting concentration is 10 mM.

    • Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 40 nL) of the compound dilutions to the 384-well assay plates.

    • Include controls: DMSO only (no inhibition, 0% effect) and a known potent, non-selective PDE inhibitor like IBMX or a specific inhibitor for the isoform being tested (full inhibition, 100% effect).

  • Enzyme Preparation and Addition:

    • Dilute the PDE enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to achieve ~50-80% substrate turnover in the reaction time.

    • Add 10 µL of the diluted enzyme solution to each well containing the test compounds.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate/tracer solution containing fl-cAMP and the binding partner in Assay Buffer.

    • Add 10 µL of the substrate solution to each well to start the enzymatic reaction. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes. Protect from light.

  • Signal Detection:

    • Read the plate on an FP-capable plate reader using the appropriate excitation and emission filters for the fluorophore (e.g., 530 nm excitation, 590 nm emission for TAMRA).

  • Data Analysis:

    • Convert the raw FP values (in mP) to percent inhibition relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog against each PDE isoform.

Data Presentation: PDE Selectivity Panel
Compound IDPDE3A IC50 (nM)PDE4D IC50 (nM)PDE5A IC50 (nM)PDE1B IC50 (nM)PDE11A IC50 (nM)Selectivity (vs. PDE3A)
Analog 115>10,0002,500>10,0008,000>667-fold vs. others
Analog 22505,000>10,000>10,000>10,000>20-fold vs. PDE4D
Milrinone208,0001,80015,0006,000>90-fold vs. PDE5A

Part 2: Confirming Target Engagement in a Cellular Environment

While biochemical assays are essential, they do not guarantee that a compound can enter a cell and bind its target in a complex physiological milieu.[9][10] Therefore, the next critical phase is to validate target engagement in intact cells.

Causality Behind Experimental Choice:

Measuring the direct product of the target's inhibition—in this case, an increase in intracellular cAMP—provides functional evidence of target engagement.[11] Assays like HTRF are highly sensitive and amenable to high-throughput formats. As an orthogonal, biophysical validation, the Cellular Thermal Shift Assay (CETSA) confirms direct binding by measuring the thermal stabilization of the target protein upon ligand interaction, independent of its enzymatic activity.[12][13][14]

Experimental Workflow: Cellular Target Validation

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

} ddot Caption: Workflow for confirming cellular target engagement.

Protocol 2: Intracellular cAMP Measurement (HTRF Assay)

Principle: This homogeneous time-resolved fluorescence (HTRF) assay is a competitive immunoassay. A cAMP-specific antibody labeled with a cryptate donor is used alongside a cAMP analog labeled with an acceptor fluorophore. Endogenous cAMP produced by the cells competes with the labeled cAMP for antibody binding. High cellular cAMP levels disrupt the FRET between the donor and acceptor, leading to a low HTRF signal.

Materials:

  • Relevant cell line (e.g., HEK293 expressing the target PDE, or primary vascular smooth muscle cells)

  • Cell culture medium and supplements

  • cAMP HTRF assay kit (containing cryptate-labeled antibody and d2-labeled cAMP)

  • Lysis buffer (provided in the kit), often containing a PDE inhibitor like IBMX to prevent cAMP degradation after lysis.

  • White, 384-well, low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Seed cells into a 384-well white plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test analogs in an appropriate buffer (e.g., HBSS).

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Optional: Include a positive control that stimulates adenylyl cyclase (e.g., Forskolin) to ensure the cellular machinery for cAMP production is active.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the lysis buffer containing the HTRF reagents (pre-mixed d2-cAMP and cryptate-antibody).

    • Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

  • Data Analysis:

    • The HTRF ratio is inversely proportional to the intracellular cAMP concentration.

    • Convert the ratio to cAMP concentration using a standard curve generated with known cAMP amounts.

    • Plot the cAMP concentration against the log of the compound concentration and fit the curve to determine the EC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes a protein's structure, increasing its resistance to thermal denaturation.[15] In CETSA, cells are treated with a compound, heated to a range of temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified, typically by Western blot or an immunoassay like AlphaLISA. A stabilizing compound will result in more soluble protein at higher temperatures.

Materials:

  • Intact cells cultured in flasks or plates.

  • PBS and protease inhibitor cocktail.

  • Test compound and DMSO vehicle.

  • PCR tubes or a thermal cycler with a gradient function.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge capable of high speed (>15,000 x g).

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Primary antibody specific to the target PDE isoform.

  • Secondary HRP-conjugated antibody and chemiluminescent substrate.

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the test analog at a high concentration (e.g., 10-50x IC50) or with DMSO vehicle for 1 hour at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.

    • Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). One sample should be kept at room temperature as a non-heated control.

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Clarification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble protein fraction).

    • Quantify the amount of soluble target PDE protein in each sample using Western blot.

    • Run equal amounts of total protein per lane, transfer to a membrane, and probe with the specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle- and compound-treated samples, plot the relative band intensity against the temperature.

    • A positive "thermal shift" in the melting curve for the compound-treated sample confirms target engagement.

Part 3: Delineating Downstream Cellular Pathways

Confirming target engagement is only part of the story. The ultimate goal is to understand how that interaction translates into a cellular response. For PDE3 inhibition, the expected downstream event is the activation of Protein Kinase A (PKA), which phosphorylates a host of substrate proteins to mediate physiological effects.

Causality Behind Experimental Choice:

Phosphoproteomics provides an unbiased, global view of the signaling changes induced by the compound, allowing for the identification of PKA-mediated phosphorylation events and potentially uncovering unexpected off-target signaling.[16] High-Content Imaging (HCI) offers a complementary, quantitative, and visual approach to measure the functional consequences of this signaling cascade at the single-cell level.[17]

Expected Signaling Pathway: PDE3-cAMP-PKA Axis

dot graph G { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [color="#34A853", arrowhead="normal"];

} ddot Caption: The canonical PDE3-cAMP-PKA signaling pathway.

Protocol 4: High-Level Phosphoproteomics Workflow

Principle: This method uses mass spectrometry to identify and quantify thousands of phosphorylation sites across the proteome, comparing cells treated with the compound versus a vehicle control to map the activated signaling pathways.

Procedure Outline:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., primary cardiomyocytes) and treat with the lead analog or vehicle for a time point determined by cAMP kinetics (e.g., 15-30 minutes).

  • Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture. This is typically done using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the phosphopeptides and their corresponding proteins using a database search algorithm (e.g., MaxQuant).

    • Quantify the relative abundance of each phosphopeptide between the compound- and vehicle-treated samples.

    • Perform statistical analysis to identify significantly up- or down-regulated phosphorylation sites.

    • Use pathway analysis software (e.g., Ingenuity Pathway Analysis, KEGG) to map the regulated sites to known signaling pathways and identify over-represented kinase motifs (e.g., the PKA consensus motif R-R-X-S/T).

Application Note: High-Content Imaging for Functional Readouts

High-Content Imaging (HCI) systems combine automated microscopy with sophisticated image analysis to extract quantitative data from cells. For bipyridine analogs, HCI can be used to:

  • Monitor PKA Translocation: Fuse the catalytic subunit of PKA to a fluorescent protein (e.g., GFP). Upon cAMP binding to the regulatory subunits, the catalytic subunit is released and translocates to various cellular compartments, including the nucleus. HCI can quantify this nuclear translocation as a direct measure of PKA activation.

  • Measure Calcium Dynamics: Using fluorescent calcium indicators (e.g., Fluo-4), HCI can monitor changes in intracellular calcium transients in beating cardiomyocytes, providing a direct functional readout of the compound's inotropic effect.

  • Assess Cell Morphology: In vascular smooth muscle cells, HCI can quantify changes in cell shape and size associated with relaxation induced by the compound.

Part 4: Definitive Biophysical Characterization

To fully understand the structure-activity relationship (SAR) and guide lead optimization, it is crucial to obtain precise thermodynamic and kinetic data on the drug-target interaction.

Causality Behind Experimental Choice:

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding, providing direct measurement of the binding enthalpy (ΔH), which reveals the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces).[2][4] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring the real-time kinetics of the interaction, determining the association (on-rate, kₐ) and dissociation (off-rate, kₑ) rates, which can be critical for in vivo efficacy.

Protocol 5: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (the bipyridine analog) is titrated into a solution of the protein (the purified PDE enzyme), and the minute temperature changes are recorded, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Procedure Outline:

  • Sample Preparation:

    • Express and purify the target PDE enzyme to >95% purity.

    • Dialyze both the protein and the compound extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both protein and compound stock solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe at a concentration 10-15 times that of the protein.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-3 µL) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Protocol 6: Surface Plasmon Resonance (SPR)

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The protein is immobilized on the chip, and the compound is flowed over the surface. Binding of the compound to the protein increases the mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

Procedure Outline:

  • Chip Preparation: Immobilize the purified PDE enzyme onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Flow a series of increasing concentrations of the bipyridine analog over the chip surface in running buffer.

    • The "association" phase measures the binding rate as the compound solution is injected.

    • The "dissociation" phase measures the release rate as running buffer is flowed over the chip.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fit to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This fitting provides the association rate constant (kₐ) and the dissociation rate constant (kₑ).

    • The equilibrium dissociation constant (KD) is calculated as kₑ / kₐ.

Data Presentation: Biophysical Parameters
Compound IDKd (ITC, nM)ΔH (kcal/mol)-TΔS (kcal/mol)KD (SPR, nM)kₐ (1/Ms)kₑ (1/s)
Analog 112-8.5-3.2152.5 x 10⁵3.7 x 10⁻³
Analog 2210-6.1-4.52551.1 x 10⁵2.8 x 10⁻²

Part 5: Essential Ancillary Studies for Drug Development

A complete MoA profile also addresses potential liabilities and provides a broader context for the compound's behavior.

  • Kinome Profiling: Since some heterocyclic scaffolds, including bipyridines, are known to inhibit protein kinases, it is prudent to screen lead analogs against a broad panel of kinases (e.g., >400 kinases). This proactive approach can identify potential off-target activities that could lead to toxicity or provide opportunities for polypharmacology.[16]

  • ADME/DMPK Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetic (ADME/DMPK) properties is crucial. Assays for metabolic stability (using liver microsomes or hepatocytes), plasma protein binding, and cell permeability (e.g., Caco-2 assay) provide essential data to ensure the compound has drug-like properties.

Conclusion

The systematic approach detailed in this guide provides a robust framework for elucidating the mechanism of action for novel 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile analogs. By starting with the strong hypothesis of PDE inhibition and progressing through biochemical confirmation, cellular target engagement, downstream pathway analysis, and detailed biophysical characterization, researchers can build a comprehensive and compelling data package. This integrated strategy not only validates the primary MoA but also uncovers critical details regarding selectivity, cellular function, and drug-like properties, paving the way for successful lead optimization and clinical development.

References

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  • Goldstein, D. M., et al. (2011). Discovery of ... orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry. Available at: [Link]

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  • Boute, N., et al. (2002). Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. PubMed. Available at: [Link]

  • Zhang, L., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

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Sources

Application Notes and Protocols for the Development of Novel Therapeutics from 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Pyridone Scaffold

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide range of biological targets.[3] Derivatives of the 2-pyridone core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The subject of this guide, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile, belongs to this promising class of molecules. Its structural features suggest a strong potential for kinase inhibition, a critical mechanism in cancer therapy.[5][6]

These application notes provide a comprehensive guide for researchers and drug development professionals to unlock the therapeutic potential of this compound and its analogs. We will detail a plausible synthetic route, protocols for initial in vitro screening, and methods for elucidating its mechanism of action, with a focus on its potential as a kinase inhibitor.

Section 1: Synthesis of this compound

A one-pot, three-component cyclocondensation reaction is a highly efficient method for the synthesis of 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles.[7] This approach offers advantages such as operational simplicity, high yields, and the ability to readily generate diverse analogs for structure-activity relationship (SAR) studies. The following protocol is adapted from established literature procedures for similar compounds.[7][8]

Protocol 1.1: One-Pot Synthesis

Materials:

  • 2-Acetylpyridine

  • An appropriate aromatic aldehyde (e.g., benzaldehyde for a phenyl group at the 4-position)

  • Cyanoacetamide

  • Ammonium acetate

  • Ethanol (or a solvent-free condition can be explored)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, combine 2-acetylpyridine (1.0 eq), the selected aromatic aldehyde (1.0 eq), cyanoacetamide (1.0 eq), and an excess of ammonium acetate (e.g., 8.0 eq).

  • Add ethanol as a solvent or proceed under solvent-free conditions.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and byproducts.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Section 2: In Vitro Biological Evaluation

The initial biological evaluation of a novel compound involves assessing its cytotoxic effects on cancer cell lines and identifying its molecular targets.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, which is indicative of the number of viable cells.[10]

Protocol 2.1.1: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Normal human cell line (e.g., WI-38 - lung fibroblasts, for selectivity assessment)[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Compound IDCell LineIC₅₀ (µM)Selectivity Index (SI)
This compound A549Experimental ValueCalculated Value
MCF-7Experimental ValueCalculated Value
HCT116Experimental ValueCalculated Value
WI-38Experimental Value-
Doxorubicin (Control) A549Reference ValueCalculated Value
MCF-7Reference ValueCalculated Value
HCT116Reference ValueCalculated Value
WI-38Reference Value-
Table 1: Template for Summarizing In Vitro Cytotoxicity Data. The Selectivity Index (SI) is calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ in the cancer cell line.
Kinase Inhibition Assays

Given that many 2-pyridone derivatives are kinase inhibitors, it is crucial to screen this compound against a panel of relevant kinases, such as EGFR and VEGFR-2, which are implicated in cancer progression.[12][13]

Protocol 2.2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline and can be adapted for specific kinases like EGFR and VEGFR-2 using commercially available kits (e.g., ADP-Glo™ Kinase Assay).[14][15]

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2)[4]

  • ATP

  • Kinase assay buffer

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. Prepare serial dilutions of the test compound. The final DMSO concentration should typically be kept below 1%.

  • Kinase Reaction:

    • Add the kinase solution to the wells of the microplate.

    • Add the test compound or vehicle control.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Kinase TargetIC₅₀ (nM)
EGFR Experimental Value
VEGFR-2 Experimental Value
Other Kinase 1 Experimental Value
Other Kinase 2 Experimental Value
Table 2: Template for Summarizing Kinase Inhibition Data.

Section 3: Mechanism of Action Elucidation

Understanding the mechanism of action is crucial for further drug development. For a potential kinase inhibitor, this involves confirming its effect on downstream signaling pathways.

Cellular Signaling Pathway Analysis

The diagram below illustrates a simplified signaling pathway for receptor tyrosine kinases like EGFR and VEGFR-2, which are common targets for 2-pyridone derivatives. Inhibition of these kinases by this compound would block downstream signaling, leading to reduced cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK EGFR / VEGFR-2 Ligand->RTK Binding & Dimerization P1 Autophosphorylation RTK->P1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Inhibitor 2-Oxo-6-(2-pyridinyl)- 1,2-dihydro-3-pyridinecarbonitrile Inhibitor->P1 Inhibition Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription Cell_Survival Cell Survival PI3K_AKT->Cell_Survival promotes Cell_Response Cell Proliferation, Angiogenesis Transcription->Cell_Response leads to

Sources

Topic: Comprehensive Analytical Characterization of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Document ID: AN-2026-01-PYR Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS: 56304-74-6). The protocols herein are designed to ensure structural verification, purity assessment, and physicochemical profiling, adhering to rigorous scientific standards. We will delve into the causality behind experimental choices, offering insights grounded in the molecule's unique structural features, which include a pyridinone core, a linked pyridine ring, and a nitrile functional group. Such pyridinone scaffolds are pivotal in medicinal chemistry, making robust characterization essential for drug discovery and development pipelines[1][2].

Introduction & Molecular Overview

This compound is a heterocyclic compound featuring a dihydropyridine-based scaffold. Its molecular formula is C₁₁H₇N₃O, and its structure presents several key features for analytical interrogation: a lactam (in the pyridinone ring), an aromatic pyridine ring, a nitrile group (C≡N), and an acidic N-H proton. The conjugation between these systems influences its spectroscopic properties. Accurate and thorough characterization is the bedrock of any research or development program, ensuring the identity, purity, and stability of the molecule before its use in further studies.

This document outlines a multi-technique approach, as no single method can provide a complete profile. The synergy between spectroscopic and chromatographic techniques provides a self-validating system for unambiguous characterization.

The Integrated Analytical Workflow

A logical progression of analysis is crucial. The workflow should begin with preliminary structural confirmation and purity assessment, followed by more in-depth structural elucidation and physicochemical analysis.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Definitive Structural Elucidation cluster_2 Physicochemical Profiling Purity Purity & Identity Screen MS Mass Spectrometry (MS) Confirm Molecular Weight Purity->MS Identity HPLC HPLC-UV Assess Purity Purity->HPLC Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirms Formula HPLC->NMR Isolate for Analysis TGA_DSC Thermal Analysis Stability & Phase Transitions HPLC->TGA_DSC Pure Sample Required IR FTIR Spectroscopy Confirm Functional Groups NMR->IR Cross-validation Xray Single Crystal X-Ray (If crystallizable) NMR->Xray Solution vs. Solid State UV_Vis UV-Vis Spectroscopy Electronic Properties IR->UV_Vis

Caption: Integrated workflow for the characterization of the target molecule.

Mass Spectrometry: Molecular Weight and Formula Verification

Expertise & Experience: Mass spectrometry (MS) is the first-line technique for confirming the molecular identity of a synthesized compound. For a molecule like this, which contains multiple nitrogen atoms, high-resolution mass spectrometry (HRMS) is indispensable. It provides the accurate mass required to confirm the elemental composition, distinguishing it from other potential isomers or byproducts. Electrospray ionization (ESI) is the preferred method due to the molecule's polarity and the presence of a protonatable nitrogen atom on the pyridine ring.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol or acetonitrile. Dilute this stock solution to approximately 1-10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid aids in protonation, enhancing the signal for the [M+H]⁺ ion.

  • Instrumentation: Utilize an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer for its high mass accuracy.

  • Data Acquisition (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Set according to instrument manufacturer recommendations.

    • Drying Gas (N₂): 8-12 L/min at 300-350 °C.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy < 5 ppm.

  • Data Analysis & Expected Results:

    • Molecular Formula: C₁₁H₇N₃O

    • Exact Mass (Monoisotopic): 209.0589 g/mol

    • Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 209.0662. The measured mass should be within 5 ppm of this theoretical value. The observation of this ion confirms the molecular weight.

Trustworthiness: The isotopic pattern observed in the HRMS data should match the theoretical pattern for C₁₁H₇N₃O, providing a secondary layer of confirmation for the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: NMR is the most powerful technique for elucidating the precise molecular structure in solution. For this compound, ¹H NMR will confirm the number and environment of protons on the two rings, while ¹³C NMR will identify all carbon atoms. 2D NMR techniques like COSY and HSQC are used to establish connectivity. DMSO-d₆ is a highly recommended solvent as it effectively dissolves many pyridinone derivatives and allows for the observation of the N-H proton, which might be broadened or exchanged in protic solvents like methanol-d₄[3][4][5].

Protocol 4.1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire at least 16 scans. The spectral window should cover 0-14 ppm to include the acidic N-H proton.

    • ¹³C NMR: Acquire several thousand scans with proton decoupling. The spectral window should be 0-170 ppm.

    • 2D NMR (Optional but Recommended): Run COSY (H-H correlation) and HSQC (C-H correlation) experiments to assign signals unambiguously.

  • Data Analysis & Expected Results: Based on data from structurally similar compounds, the following spectral features are anticipated[4][5][6][7]:

    ¹H NMR (DMSO-d₆, ~400 MHz) Predicted δ (ppm) Multiplicity Assignment
    N-H~12.5 - 12.8broad singletPyridinone N-H
    H (Pyridyl)~8.6 - 8.8doubletH adjacent to Pyridyl-N
    H (Pyridyl)~7.9 - 8.2multipletAromatic H
    H (Pyridyl)~7.9 - 8.2multipletAromatic H
    H (Pyridyl)~7.4 - 7.6multipletAromatic H
    H (Pyridinone)~7.0 - 7.2singlet or doubletPyridinone ring H
    H (Pyridinone)~6.8 - 7.0doubletPyridinone ring H
    ¹³C NMR (DMSO-d₆, ~101 MHz) Predicted δ (ppm) Assignment
    C=O~160 - 163Carbonyl Carbon
    C (Pyridinone)~150 - 155C-N, C-O
    C (Pyridyl)~148 - 152Aromatic C-H, C-N
    C (Pyridyl/Pyridinone)~120 - 140Aromatic C-H
    C≡N~116 - 118Nitrile Carbon
    C (Pyridinone)~105 - 110C-CN

Causality: The downfield shift of the N-H proton is characteristic of lactam protons involved in hydrogen bonding in DMSO. The chemical shifts of the pyridyl protons are influenced by the electron-withdrawing nature of the nitrogen atom.

Chromatographic Analysis: Purity Assessment

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical compounds. For a molecule of moderate polarity like this, a reverse-phase method is ideal. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial as it provides UV spectral information across a range of wavelengths, which can help in peak tracking and identification of impurities.

Protocol 5.1: Reverse-Phase HPLC-UV/PDA
  • Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA/DAD detector, scan range 210-400 nm. Monitor at the λₘₐₓ (~265 nm and other wavelengths).

  • Data Analysis & Expected Results:

    • A single major peak should be observed.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of >95% is typically required for research compounds.

    • The retention time and UV spectrum serve as a unique identifier for the compound under these specific conditions.

Trustworthiness: This method is self-validating when combined with LC-MS. By coupling the HPLC system to a mass spectrometer, the mass of the main peak can be confirmed to be the target compound, and the masses of any impurity peaks can be investigated.[8][9]

Spectroscopic Characterization (FTIR & UV-Vis)

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides confirmation of key functional groups by identifying their characteristic vibrational frequencies. It is a rapid and simple method to verify that the main structural components (carbonyl, nitrile, N-H) are present.

Protocol:

  • Sample Preparation: Analyze as a solid using an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Results:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch3100 - 3300Broad
Aromatic C-H Stretch3000 - 3100Sharp, medium
C≡N Stretch2220 - 2240Sharp, strong
C=O Stretch (Lactam)1650 - 1680Strong, sharp
C=C / C=N Stretch1550 - 1620Medium to strong

Causality: The position of the C=O stretch confirms the lactam structure, while the sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group.[10][11]

UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the pyridinone and pyridine rings will result in characteristic absorption maxima (λₘₐₓ).

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10-5 M) in ethanol or methanol.

  • Data Acquisition: Scan from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer with the pure solvent as a blank.

  • Expected Results: Expect strong absorbance bands in the UV region. Based on data for 2-pyridinecarbonitrile, significant absorption around 265 nm is likely[12]. The extended conjugation in the target molecule may shift this value. This λₘₐₓ is crucial for setting the optimal wavelength for HPLC detection.

Definitive Confirmation: Single-Crystal X-Ray Diffraction

Expertise & Experience: When a high-quality single crystal can be grown, X-ray crystallography provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This is considered the "gold standard" for structural proof.

Protocol:

  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound. Solvents to try include DMSO, DMF, or mixtures like ethanol/water. This is often a trial-and-error process.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

  • Expected Results: The resulting structure should confirm the connectivity established by NMR and provide detailed geometric information. It can also reveal solid-state packing and hydrogen-bonding motifs, such as the N-H⋯O hydrogen bonds that form dimers in similar pyridone structures[4].

References

  • Doose, C. A., et al. (2004). Chromatographic behavior of pyrithiones. Journal of Chromatography A, 1052(1-2), 103-10. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pyridinecarbonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Biziuk, M., et al. (2015). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarbonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Sadtler, P., & Sadtler, T. (1966). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Available at: [Link]

  • Kim, J., et al. (2022). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. Molecules. Available at: [Link]

  • Rucinska, M., et al. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. PLOS ONE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem Compound Database. Available at: [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance. Available at: [Link]

  • John Wiley & Sons, Inc. (2024). 2-[2-Pyridyl]methylene-3-quinuclidinone. Wiley Spectra Lab. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-oxo-4,6-diphenyl-1,2-dihydro-3-pyridinecarbonitrile. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Available at: [Link]

  • Ferdean, C. M., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. IUCrData. Available at: [Link]

  • Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ResearchGate. Available at: [Link]

  • Vera, D., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Chemistry - A European Journal. Available at: [Link]

  • Szymański, P., et al. (2021). Consensus-based comparison of chromatographic and computationally estimated lipophilicity of benzothiepino[3,2-c]pyridine derivatives as potential antifungal drugs. Journal of Chromatography A. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Reddy, T. S., et al. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Krauss, M., et al. (2016). Pyridine; LC-ESI-QFT; MS2. MassBank. Available at: [Link]

  • Martin, B. P., et al. (2015). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. PubChem Compound Database. Available at: [Link]

  • Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile via recrystallization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. The protocol emphasizes a systematic approach to solvent selection, the fundamental principles of crystallization, and practical steps for achieving high purity. Troubleshooting guidance and theoretical explanations are integrated to empower the user with a deep understanding of the purification process.

Introduction: The Imperative for Purity

This compound is a heterocyclic compound with a molecular structure that suggests its potential as a scaffold in medicinal chemistry and materials science. The presence of multiple functional groups, including a pyridone ring, a nitrile group, and a pyridine substituent, offers diverse opportunities for chemical modification and biological interaction.

In any research or development context, the purity of a compound is paramount. Impurities, even in trace amounts, can lead to erroneous biological data, hinder the formation of desired materials, and complicate structural elucidation. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1][2] This application note will provide a robust framework for the successful purification of this compound.

The Science of Recrystallization: A Primer

Recrystallization is not merely a procedural sequence; it is an application of fundamental chemical principles. A successful recrystallization hinges on the selection of an appropriate solvent in which the compound of interest exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[3]

The core principle is that the crystal lattice of a pure substance is formed with a high degree of specificity, excluding foreign molecules (impurities).[4] When a solution saturated with the target compound at a high temperature is allowed to cool, the solubility decreases, and the compound begins to crystallize, leaving the more soluble impurities behind in the solvent.

The Ideal Recrystallization Solvent

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should possess the following characteristics:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Synthesis and Potential Impurities of this compound

Given this, potential impurities could include:

  • Unreacted Starting Materials: Such as the pyridine-containing equivalent of acetophenone or the corresponding aldehyde.

  • Side-Products: Arising from self-condensation of the starting materials or incomplete cyclization.

  • Polymeric Materials: Formed under certain reaction conditions.

Understanding these potential contaminants is crucial for selecting a solvent system that will effectively separate them from the desired product.

Experimental Protocol: Purification by Recrystallization

This protocol is divided into two main stages: a systematic solvent screening to identify the optimal recrystallization solvent, followed by the full recrystallization procedure.

Stage 1: Systematic Solvent Screening

Due to the lack of specific solubility data for the target compound, an empirical approach to solvent selection is necessary. The following table outlines candidate solvents based on the polarity and functionality of this compound.

Solvent Class Boiling Point (°C) Rationale
WaterProtic, Polar100The pyridone moiety may impart some water solubility, especially when hot.
EthanolProtic, Polar78A common and effective solvent for many polar organic compounds.
IsopropanolProtic, Polar82Similar to ethanol, but can offer different solubility characteristics.
AcetonitrileAprotic, Polar82Good solvent for polar compounds, often used in reverse-phase chromatography.
Ethyl AcetateAprotic, Mid-Polarity77A versatile solvent that can dissolve a wide range of organic compounds.
TolueneAprotic, Non-Polar111May be suitable if the compound is less polar than anticipated.

Procedure:

  • Place approximately 20-30 mg of the crude this compound into separate small test tubes.

  • To each test tube, add one of the candidate solvents dropwise at room temperature, vortexing after each addition.

  • Observation 1 (Room Temperature): If the compound dissolves readily in a small amount of solvent (e.g., <0.5 mL) at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the boiling point of the solvent.

  • Continue adding the solvent dropwise until the solid completely dissolves.

  • Observation 2 (Hot): If a very large volume of solvent is required to dissolve the compound, it may not be a suitable choice due to low recovery yields.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observation 3 (Cooling): The ideal solvent is one in which the compound dissolves when hot and forms a significant amount of crystalline precipitate upon cooling.

Stage 2: The Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_0 Dissolution & Hot Filtration cluster_1 Crystallization & Isolation cluster_2 Drying A 1. Add minimum amount of hot solvent to crude compound B 2. Heat to boiling to dissolve A->B C 3. (Optional) Hot gravity filtration to remove insoluble impurities B->C D 4. Slow cooling to room temperature C->D E 5. Further cooling in an ice bath D->E F 6. Vacuum filtration to collect crystals E->F G 7. Wash crystals with ice-cold solvent F->G H 8. Dry crystals under vacuum G->H

Caption: A generalized workflow for the recrystallization process.

Detailed Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Add more solvent. Use a lower-boiling solvent. Induce crystallization by scratching or seeding.
No Crystals Form The solution is not saturated. The compound is too soluble in the solvent.Evaporate some of the solvent to increase concentration. Cool the solution in an ice bath. Scratch the inner surface of the flask. Add a seed crystal.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. The compound is too soluble in the cold solvent.Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is pre-heated. Choose a solvent in which the compound has lower solubility at cold temperatures.
Colored Crystals Colored impurities are present.Use activated charcoal during the dissolution step.

Conclusion

Recrystallization is a powerful technique for the purification of this compound. By systematically selecting an appropriate solvent and carefully controlling the cooling process, researchers can obtain a high-purity product suitable for further investigation. The principles and protocols outlined in this application note provide a comprehensive guide to achieving this goal, emphasizing both the practical steps and the underlying scientific rationale.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. Available at: [Link]

  • Wired Chemist. Recrystallization. Available at: [Link]

  • University of California, Los Angeles. Recrystallization1. Available at: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • PubChem. 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. Available at: [Link]

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NMR and mass spectrometry analysis of "6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Structural Elucidation of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction: The Imperative for Precise Characterization

In the landscape of drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Their unique electronic properties and ability to coordinate with metal ions make them foundational scaffolds in pharmaceuticals, catalysis, and functional materials. "6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile" (Molecular Formula: C₁₁H₇N₃O, Molecular Weight: 197.20 g/mol ) is one such molecule, possessing a rich functionality that demands unambiguous structural verification. Its bipyridine core, modified with a pyridone ring and a cyano group, presents a distinct analytical challenge that can be effectively addressed through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document serves as a comprehensive guide for researchers, providing detailed protocols and interpretation insights for the complete structural analysis of this molecule. The methodologies described herein are designed to be robust and self-validating, ensuring the highest degree of confidence in the empirical results.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can assemble a detailed map of the molecular structure, including connectivity and stereochemistry.

Causality in Experimental Design: Why These Choices Matter

The selection of solvent and experimental parameters is not arbitrary; it is dictated by the chemical nature of the analyte. For 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile, the presence of an N-H proton on the pyridone ring and the overall aromatic system guides our choices.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its moderate polarity is well-suited for dissolving a range of organic compounds, and critically, its deuterium atoms will not readily exchange with the analyte's N-H proton, allowing for its observation in the ¹H spectrum.[1] The residual solvent peak of DMSO-d₆ also provides a convenient internal reference for chemical shift calibration.

  • Concentration: Adequate concentration is vital for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C.[2] We specify a higher concentration for ¹³C experiments to overcome its low natural abundance.[1]

  • Experiment Suite: While 1D ¹H and ¹³C spectra provide fundamental information, 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment. These experiments reveal through-bond correlations between nuclei, allowing us to piece together the molecular fragments with certainty.[3]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of Sample B Dissolve in ~0.7 mL of DMSO-d₆ in a clean vial A->B C Filter solution through a Pasteur pipette with glass wool B->C D Transfer filtrate to a 5 mm NMR tube C->D E Insert tube into spectrometer D->E F Lock on DMSO-d₆ signal and Shim magnetic field E->F G Acquire 1D Spectra (¹H, ¹³C) F->G H Acquire 2D Spectra (COSY, HSQC, HMBC) G->H I Process Data (Fourier Transform, Phasing, Baseline Correction) H->I J Calibrate chemical shifts (ref. DMSO-d₆ @ 2.50 ppm) I->J K Integrate ¹H signals and assign chemical shifts & couplings J->K L Correlate atoms using 2D spectra for final structure verification K->L

Caption: Workflow for NMR analysis of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile.

Detailed Protocol: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.[4]

  • Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial. Vortex the sample until the solid is completely dissolved. A homogeneous solution is critical for high-quality spectra.[1]

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe into the neck. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[4] The final sample height in the tube should be between 4-5 cm.[5]

  • Instrument Setup: Carefully wipe the outside of the NMR tube before inserting it into the spectrometer.[4] The instrument will lock onto the deuterium signal of the solvent and then perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Recommended) Acquire 2D correlation spectra, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon connectivities.

Data Interpretation: Expected Spectral Features

The structure of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile suggests a complex but interpretable set of signals. The aromatic protons will resonate in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effects of the ring currents.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Pyridone N-H > 11.0 - A broad singlet, highly dependent on concentration and temperature.
Pyridine Ring Protons 7.5 - 9.0 120 - 155 Four distinct signals, exhibiting characteristic doublet and triplet splitting patterns.
Pyridone Ring Protons 7.0 - 8.5 100 - 160 Two distinct signals, likely doublets.
Carbonyl Carbon (C=O) - > 160 A quaternary carbon signal, typically weak.

| Nitrile Carbon (C≡N) | - | 115 - 120 | A quaternary carbon signal, typically weak. |

Note: These are estimated values. Actual shifts will depend on the precise electronic environment.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation analysis, valuable structural information. It is a highly sensitive technique that complements NMR data perfectly.

Causality in Experimental Design: The Logic of Ionization
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. ESI is a soft ionization technique ideal for polar, non-volatile compounds, generating intact molecular ions with minimal fragmentation in the source.[7][8] Given the presence of multiple nitrogen atoms, the molecule is expected to readily accept a proton, making positive ion mode ([ESI+]) the logical choice.[7]

  • Sample Preparation: Proper sample preparation is crucial to avoid instrument contamination and signal suppression.[9] The compound must be fully dissolved and diluted in a volatile, high-purity solvent. Using LC-MS grade solvents is essential. Inorganic salts and buffers must be avoided as they are incompatible with ESI.[9] Filtering the final solution prevents clogging of the delicate ESI needle and transfer lines.[10]

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a stock solution (~1 mg/mL) in MeOH or ACN B Perform serial dilution to ~1-10 µg/mL with solvent A->B C Filter the final solution through a 0.22 µm syringe filter B->C D Transfer to an autosampler vial C->D E Introduce sample via direct infusion or LC system D->E F Acquire Full Scan MS in positive ion mode (ESI+) E->F G Identify [M+H]⁺ ion F->G H Perform Tandem MS (MS/MS) on the isolated [M+H]⁺ ion G->H I Process Data H->I J Determine accurate mass of the molecular ion I->J K Analyze fragmentation pattern from MS/MS spectrum J->K L Propose fragment structures to confirm connectivity K->L

Caption: Workflow for Mass Spectrometry analysis of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile.

Detailed Protocol: MS Sample Preparation and Acquisition
  • Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[10]

  • Working Solution: Dilute the stock solution with the same solvent to a final working concentration of 1-10 µg/mL. The optimal concentration may require some method development.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulates.[10] This step is critical to prevent instrument blockages.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in ESI positive mode over a relevant m/z range (e.g., m/z 50-500).

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion to induce fragmentation and record the resulting fragment ions.[11]

Data Interpretation: Expected Mass Spectrum

The primary goal is to identify the protonated molecular ion and analyze its fragmentation pattern to confirm the structure.

  • Molecular Ion: The calculated exact mass of C₁₁H₇N₃O is 197.0589. In positive ESI mode, the most prominent peak in the full scan spectrum should be the protonated molecule [M+H]⁺ at an m/z of 198.0667 . High-resolution mass spectrometry should confirm this mass to within 5 ppm.

  • Fragmentation Analysis: The MS/MS spectrum will provide structural confirmation. Nitrogen-containing heterocyclic compounds often exhibit characteristic fragmentation pathways.[12] The fragmentation is initiated by the dissociation of the energetically unstable molecular ion.[13]

Table 2: Plausible MS/MS Fragments of the [M+H]⁺ Ion (m/z 198.1)

Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Loss
171.1 27 (HCN) Loss of hydrogen cyanide from one of the rings.
170.1 28 (CO) Loss of carbon monoxide from the pyridone ring.
144.1 54 (HCN + HCN) Sequential loss of two HCN molecules.

| 143.1 | 55 (CO + HCN) | Loss of carbon monoxide and hydrogen cyanide. |

Note: The fragmentation pattern provides a fingerprint that can confirm the presence of the pyridone, pyridine, and nitrile functionalities.[14][15]

Conclusion

The structural elucidation of "6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile" is reliably achieved through the combined application of NMR and mass spectrometry. NMR provides an intricate map of the proton and carbon framework, while mass spectrometry confirms the elemental composition and offers corroborating structural evidence through fragmentation analysis. The protocols and interpretive guides detailed in this application note provide a robust framework for researchers to achieve accurate and reproducible characterization of this and similar heterocyclic molecules.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Retrieved from [Link]

  • SCION Instruments. (2023). Sample preparation GC-MS. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (1977). Muss spectral fragmentation pattern of 2,2′‐bipyridyis. Part VI. 2,2′‐ thiodipyridine. Retrieved from [Link]

  • PubMed. (2011). 1H, 13C, 195Pt and 15N NMR structural correlations in Pd(II) and Pt(II) chloride complexes with various alkyl and aryl derivatives of 2,2'-bipyridine and 1,10-phenanthroline. Retrieved from [Link]

  • ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Computed NMR shielding values of unsaturated five-membered-heterocyclic ring compounds and their benzo-analogs as a measure of aromaticity. Retrieved from [Link]

  • ResearchGate. (n.d.). H and 13 C NMR spectral data of the complexes (chemical shifts in ppm). Retrieved from [Link]

  • The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Retrieved from [Link]

  • Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

  • ARKIVOC. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-6-en-2-yliden)amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2'-Methyl-6'-oxo-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ChemBK. (n.d.). 2'-methyl-6'-oxo-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile. Retrieved from [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Dihydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile compound with 2-formyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • MDPI. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS 56304-74-6).[1] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure successful and efficient synthesis of this valuable heterocyclic compound.

The substituted 2-pyridone scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] Achieving high yields and purity can be challenging, and this guide is designed to address the common hurdles encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and efficient approach is a one-pot, multi-component reaction.[4] This typically involves the condensation of a ketone (like 2-acetylpyridine), an active methylene compound (malononitrile), and an aldehyde, facilitated by a base and a suitable solvent. A common variation of this is the Guareschi-Thorpe synthesis, which condenses aldehydes with keto esters or similar compounds.[5] These methods are favored for their operational simplicity and the use of readily available starting materials.[6]

Q2: How does the reaction mechanism proceed, and why is that important for troubleshooting?

A2: Understanding the reaction mechanism is crucial for diagnosing issues. The synthesis generally follows a cascade of reactions:

  • Knoevenagel Condensation: The reaction often initiates with a base-catalyzed condensation between the aldehyde and malononitrile to form an intermediate.

  • Michael Addition: The enolate of the ketone (2-acetylpyridine) then undergoes a Michael 1,4-addition to the unsaturated intermediate.

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration and tautomerization to form the stable 2-pyridone ring.[7][8]

Knowing these steps helps pinpoint where a reaction might be failing. For instance, a lack of product could indicate a failure in the initial condensation, while the formation of linear, uncyclized intermediates might suggest an issue with the cyclization step.[4][9]

Q3: What is the optimal choice of catalyst and solvent?

A3: The choice is highly dependent on the specific substrates.

  • Catalyst: Ammonium acetate is a very common and effective catalyst as it also serves as the nitrogen source for the pyridine ring.[8] Basic catalysts like piperidine or solid acid catalysts such as Amberlyst-15 can also be employed to facilitate the condensation and cyclization steps.[10]

  • Solvent: Ethanol is a frequently used solvent due to its ability to dissolve the reactants and facilitate the reaction at reflux temperatures.[4][11] However, solvent-free conditions, heating the reactants directly, can sometimes lead to higher yields and shorter reaction times.[6][8][10] The optimal choice may require empirical screening.

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. This prevents premature workup of an incomplete reaction or prolonged heating that could lead to byproduct formation.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Problem Possible Causes Suggested Solutions & Explanations
Low or No Product Yield 1. Poor Quality Reagents: Starting materials (especially aldehydes) may have degraded or contain impurities that inhibit the reaction.[4] 2. Ineffective Catalyst: The catalyst may be old, inactive, or used in insufficient quantity.[6] 3. Suboptimal Temperature: The reaction may be too cold to proceed efficiently, or too hot, leading to decomposition.[4] 4. Presence of Water: Moisture can interfere with the condensation steps.1. Verify Reagent Purity: Use freshly distilled aldehydes and ensure malononitrile is dry. Store reagents under appropriate conditions.[6] 2. Use Fresh Catalyst: Use a fresh batch of ammonium acetate or your chosen catalyst. Optimize the catalyst loading; sometimes a slight excess is beneficial. 3. Optimize Temperature: Systematically screen temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal balance between reaction rate and product stability.[4] 4. Use Anhydrous Conditions: While not always necessary, if yields are poor, try drying the solvent and running the reaction under an inert atmosphere (e.g., Nitrogen).[6]
Formation of Multiple Byproducts (Multiple Spots on TLC) 1. Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to side reactions. 2. Reaction Temperature Too High: Excessive heat can promote polymerization or decomposition pathways.[6] 3. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to the degradation of the desired product.1. Check Stoichiometry: Ensure precise measurement of all reactants. A 1:1:1 molar ratio of the core components is a good starting point. 2. Reduce Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.[6] 3. Monitor Closely with TLC: Stop the reaction as soon as the starting materials have been consumed to minimize byproduct formation.[11]
Difficulty in Product Isolation & Purification 1. Product is an "Oil": The product fails to crystallize from the reaction mixture or during recrystallization. 2. Persistent Impurities: Impurities co-crystallize with the product or have similar polarity, making chromatographic separation difficult.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or changing the solvent system by adding a co-solvent in which the product is insoluble.[6] 2. Optimize Purification: For recrystallization, screen various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water).[4] For column chromatography, try different solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol) to achieve better separation.[10]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common synthesis issues.

TroubleshootingWorkflow cluster_start Initiate Synthesis cluster_monitor Monitor & Analyze cluster_problems Problem Identification cluster_solutions Corrective Actions Start Run Reaction Monitor Monitor by TLC Start->Monitor Analysis Analyze Outcome Monitor->Analysis Reaction Complete LowYield Low / No Yield Analysis->LowYield Problem Detected Impurities Multiple Spots (Impurities) Analysis->Impurities Problem Detected Isolation Isolation Issues Analysis->Isolation Problem Detected Success Successful Synthesis Analysis->Success Clean Product, Good Yield CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents OptimizeTemp Optimize Temperature & Time LowYield->OptimizeTemp Impurities->CheckReagents Impurities->OptimizeTemp Purify Optimize Purification (Solvent, Chromatography) Isolation->Purify CheckReagents->Start Re-run OptimizeTemp->Start Re-run Purify->Success Pure Product Obtained

Caption: A workflow diagram for troubleshooting the synthesis of 2-pyridones.

Optimized Experimental Protocol

This protocol is a generalized starting point based on common literature procedures. Optimization may be required for specific substrates.

Materials:

  • 2-Acetylpyridine

  • Malononitrile

  • Aromatic aldehyde (e.g., Benzaldehyde for a related structure)

  • Ammonium Acetate

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-acetylpyridine (1.0 eq), the selected aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add ammonium acetate (4-5 equivalents) to the mixture.[11]

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) every hour. The reaction is typically complete within 4-6 hours.[11]

  • Workup: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove residual reagents.[11] If no solid forms, remove the ethanol under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the final product.[4] If significant impurities remain, column chromatography on silica gel may be necessary.[11]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the pyridone-ring proton and a downfield singlet for the NH proton.[12][13]

Visualizing the Synthesis Workflow

SynthesisWorkflow A 1. Combine Reactants (2-Acetylpyridine, Aldehyde, Malononitrile) in Ethanol B 2. Add Catalyst (Ammonium Acetate) A->B C 3. Heat to Reflux (approx. 80°C) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp D->E Reaction Complete F 6. Isolate Crude Product (Filtration or Evaporation) E->F G 7. Purify Product (Recrystallization or Chromatography) F->G H 8. Characterize Pure Product (NMR, MS, etc.) G->H

Caption: A general experimental workflow for the synthesis of 2-pyridones.

By following the guidance in this document, researchers can effectively navigate the challenges of synthesizing this compound, leading to improved yields, higher purity, and more reliable results.

References
  • Benchchem. (n.d.). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Amino-2-pyridinecarbonitrile Derivatives.
  • Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. (n.d.).
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Benchchem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (n.d.). ACS Omega.
  • ChemSynthesis. (n.d.). 2-oxo-4,6-diphenyl-1,2-dihydro-3-pyridinecarbonitrile.
  • Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ResearchGate.
  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (n.d.). ResearchGate.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • PubChem. (n.d.). Pyridine-2-carbonitrile. National Institutes of Health.
  • Gorobets, N. Y., et al. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate.
  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). PubMed.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). NIH.
  • Dolganov, A. A., et al. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Sciforum.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to 3-Amino-2-pyridinecarbonitrile: Properties, Synthesis, and Applications.
  • Biosynth. (n.d.). This compound.
  • Preparation of Cyanopyridines by Direct Cyanation. (n.d.).
  • PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. National Institutes of Health.
  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2015). PubMed.
  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. (n.d.). PubMed Central.
  • Gentaur. (n.d.). This compound.
  • Preparation method of 2-pyridine carboxaldehyde. (n.d.). Google Patents.

Sources

common byproducts in the synthesis of "6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic route effectively. The information herein is curated from established principles of heterocyclic chemistry and analysis of common side reactions in related syntheses.

I. Overview of the Synthetic Strategy

The synthesis of 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile can be effectively achieved through a multi-step process culminating in the construction of the pyridone ring. A robust and common approach involves the condensation of an activated enamine derived from a 2-pyridyl precursor with an active methylene compound, such as cyanoacetamide. This method is favored for its convergence and the general availability of the starting materials.

The proposed synthetic pathway is as follows:

  • Formation of an Enaminone Intermediate: Reaction of a suitable 2-pyridyl ketone with a formamide acetal to generate a β-enaminone.

  • Cyclocondensation: Reaction of the β-enaminone with cyanoacetamide in the presence of a base to form the target 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile.

This guide will focus on the potential byproducts and troubleshooting associated with this synthetic approach.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.

FAQ 1: Low yield in the final cyclocondensation step and presence of multiple spots on TLC.

Possible Cause: Incomplete reaction or formation of side products due to competing reaction pathways.

Troubleshooting:

  • Byproduct A: Amide Hydrolysis. The nitrile group is susceptible to hydrolysis under basic conditions, especially if water is present and reaction times are prolonged. This leads to the formation of the corresponding amide, 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carboxamide. A similar impurity has been noted in the synthesis of related nicotinonitriles[1].

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Optimize the reaction time; monitor by TLC to avoid prolonged exposure to basic conditions after the reaction is complete.

      • Consider using a milder base or a non-aqueous work-up.

  • Byproduct B: Michael Addition Side Products. Cyanoacetamide can act as a nucleophile and potentially undergo a Michael addition to the enaminone intermediate without subsequent cyclization, especially if the reaction temperature is not optimal.

    • Mitigation:

      • Ensure the reaction temperature is sufficient to promote the intramolecular cyclization after the initial addition. Refluxing in a suitable solvent is often necessary.

  • Byproduct C: Dimerization of Starting Materials. Self-condensation of cyanoacetamide can occur under strong basic conditions.

    • Mitigation:

      • Add the base portion-wise or use a weaker base if dimerization is significant.

      • Maintain a stoichiometric balance between the reactants.

Diagram of Common Byproduct Formation:

Byproducts cluster_main Main Reaction cluster_side Side Reactions Target 6-Oxo-1,6-dihydro- [2,2'-bipyridine]-5-carbonitrile ByproductA Byproduct A: Amide Hydrolysis Target->ByproductA H₂O / Base Enaminone β-Enaminone Intermediate Enaminone->Target + Cyanoacetamide + Base ByproductB Byproduct B: Michael Adduct Enaminone->ByproductB + Cyanoacetamide (No Cyclization) Cyanoacetamide Cyanoacetamide Cyanoacetamide->Target ByproductC Byproduct C: Dimerization Cyanoacetamide->ByproductC Base

Caption: Common reaction pathways and byproduct formation.

FAQ 2: Difficulty in purifying the final product.

Possible Cause: The presence of structurally similar byproducts and starting materials that co-elute during chromatography or co-precipitate during crystallization. The high polarity of the pyridone ring can also lead to tailing on silica gel.

Troubleshooting:

  • Purification Strategy:

    • Acid-Base Extraction: The pyridone nitrogen is weakly acidic and can be deprotonated by a strong base. However, the pyridine nitrogen is basic. This difference in pKa can sometimes be exploited in a multi-step liquid-liquid extraction, though it can be challenging.

    • Column Chromatography:

      • Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing.

      • Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.

    • Recrystallization: This is often the most effective method for obtaining highly pure material.

      • Screen various solvents. Due to the polar nature of the molecule, solvents like DMF, DMSO, acetic acid, or ethanol are good starting points.

      • If the amide byproduct (Byproduct A) is the main impurity, a patent for purifying related nicotinonitriles suggests derivatizing the amide impurity with an acylating agent to make it more soluble, allowing the desired nitrile product to be selectively crystallized[1].

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot, high-boiling point polar solvent (e.g., DMF or ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, place the solution in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 3: My NMR spectrum shows unexpected signals, suggesting an isomeric byproduct.

Possible Cause: While the targeted synthesis is generally regioselective, alternative cyclization pathways can sometimes lead to isomeric pyridones, although this is less common with pre-formed enamines. More likely are impurities from the synthesis of the 2,2'-bipyridine scaffold itself if it was prepared via cross-coupling reactions.

Troubleshooting:

  • Analysis of Isomeric Bipyridines:

    • If the 2,2'-bipyridine core was synthesized using a cross-coupling reaction (e.g., Suzuki, Stille, Negishi), homo-coupling of the pyridine starting materials can lead to symmetrical bipyridine byproducts[2][3]. For instance, if coupling two different pyridine derivatives, you can get the desired unsymmetrical product as well as two symmetrical homo-coupled byproducts.

    • Mitigation: These byproducts should ideally be removed before proceeding to the pyridone formation step. Careful column chromatography of the bipyridine intermediate is crucial.

Diagram of Cross-Coupling Byproducts:

Coupling Pyr1 Pyridine-A-X Desired Desired Product: Pyridine-A-Pyridine-B Pyr1->Desired Byproduct1 Byproduct: Pyridine-A-Pyridine-A Pyr1->Byproduct1 Pyr2 Pyridine-B-Y Pyr2->Desired Byproduct2 Byproduct: Pyridine-B-Pyridine-B Pyr2->Byproduct2

Caption: Byproducts from cross-coupling reactions.

III. Quantitative Data Summary

While a specific synthesis for the target molecule is not widely published, data from analogous pyridone syntheses can provide expected yield ranges.

StepReaction TypeKey ReagentsTypical Yield RangeKey Byproducts
1Enaminone Formation2-Acetylpyridine, DMF-DMA70-95%Unreacted starting material
2CyclocondensationEnaminone, Cyanoacetamide, Base (e.g., NaOMe)40-80%Amide, Michael Adduct

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of 2-acetylpyridine (1.0 eq) in anhydrous toluene (5 mL per 1 g of ketone) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude oil or solid is typically of sufficient purity to be used in the next step without further purification.

Protocol 2: Synthesis of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile

  • To a solution of the crude enaminone intermediate from Protocol 1 (1.0 eq) in anhydrous ethanol (10 mL per 1 g of enaminone) is added cyanoacetamide (1.1 eq).

  • A solution of sodium ethoxide in ethanol (21 wt%, 1.5 eq) is added dropwise at room temperature.

  • The mixture is heated to reflux and stirred for 8-12 hours. The reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to ~5-6 with acetic acid or dilute HCl, which should cause the product to precipitate.

  • The solid is collected by vacuum filtration, washed with cold water and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

V. References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]

  • Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles. Google Patents.

  • Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. [Link]

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Technical Support Center: Scale-Up Synthesis of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable heterocyclic compound. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to resolve issues proactively. We will explore a common synthetic strategy and then delve into a comprehensive troubleshooting guide in a direct question-and-answer format.

Part 1: Proposed Synthetic Strategy & Mechanism

The synthesis of this substituted bipyridine presents unique challenges, primarily related to the construction of the functionalized pyridone ring. While cross-coupling reactions are powerful tools for forming bipyridine linkages, a robust and often more scalable approach for this specific target involves a condensation and cyclization strategy. This method builds the desired 6-oxo-pyridine ring from acyclic precursors, offering excellent control over the placement of the critical cyano group.

A widely adopted and logical pathway is a variation of the Guareschi-Thorpe condensation. The reaction proceeds through the formation of an activated intermediate from a pyridine-containing ketone, which then undergoes cyclization with cyanoacetamide.

G cluster_reactants Starting Materials cluster_products Reaction Pathway SM1 1-(pyridin-2-yl)ethan-1-one INT1 Intermediate: (E)-3-(dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one SM1->INT1 Reaction with DMF-DMA Step 1 SM2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) SM3 Cyanoacetamide PROD Final Product: 6-Oxo-1,6-dihydro- [2,2'-bipyridine]-5-carbonitrile SM4 Base (e.g., NaOMe) INT1->PROD Cyclocondensation with Cyanoacetamide & Base Step 2 note1 Knoevenagel Condensation: Formation of the enaminone intermediate. This step is crucial for activating the molecule for subsequent cyclization. INT1->note1 note2 Ring Formation: The base deprotonates cyanoacetamide, which then attacks the enaminone. Intramolecular cyclization and elimination of dimethylamine and water yields the final aromatic pyridone ring. PROD->note2 G Start Low Yield or Stalled Reaction Check1 Verify Reagent Purity (DMF-DMA, Cyanoacetamide) Start->Check1 Check2 Ensure Anhydrous Conditions Check1->Check2 Purity OK End Yield Improved Check1->End Impurity Found & Replaced Check3 Optimize Base Stoichiometry (1.1-1.2 eq.) Check2->Check3 Conditions Dry Check4 Monitor Intermediate Formation (TLC/LC-MS) Check3->Check4 Base OK Action1 Increase Temperature or Time for Step 1 Check4->Action1 Incomplete Action2 Consider Higher-Boiling Solvent (e.g., DMF) Check4->Action2 Complete, but precipitates Action1->End Action2->End

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing a significant byproduct with a mass of +18 amu compared to my product. How do I identify and prevent it?

Answer: This is a classic issue in nitrile chemistry. The +18 amu (mass units) strongly suggests the hydrolysis of your target nitrile (-CN) to the corresponding primary amide (-CONH2), forming 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carboxamide. This is a particularly problematic impurity as its polarity and structure are very similar to the desired product, making separation by standard chromatography or recrystallization extremely difficult. A US patent for related compounds highlights this specific impurity challenge. [1]

  • Causality & Explanation:

    • Workup Conditions: The nitrile group is susceptible to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures. If the reaction workup involves a harsh pH adjustment or prolonged heating in the presence of water, amide formation is likely.

    • In-Situ Water: Trace amounts of water in the reaction solvent (especially high-boiling polar aprotic solvents like DMF which are hygroscopic) can lead to hydrolysis during the reaction itself, catalyzed by the base.

  • Prevention & Mitigation Protocol:

    • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress. [2] 2. Controlled Workup: When neutralizing the reaction, use a milder acid (e.g., acetic acid instead of HCl) and perform the neutralization at a low temperature (0-5 °C) to minimize the risk of hydrolysis.

    • Purification via Derivatization: If the amide impurity is already present, a chemical separation may be necessary. The aforementioned patent suggests a method where the crude mixture is treated with an acylating agent (e.g., acetic anhydride). [1]The amide impurity will be acylated, significantly changing its polarity and allowing for its separation from the unreacted nitrile product through filtration or extraction.

Question 3: During scale-up, the reaction mixture becomes a thick, un-stirrable slurry. How can I manage the physical properties of the reaction?

Answer: This is a common challenge when moving from a round-bottom flask to a larger reactor. The product is a planar, hydrogen-bonding molecule, leading to low solubility and premature precipitation.

  • Causality & Explanation:

    • High Crystallinity & Low Solubility: The product's rigid structure promotes efficient crystal packing, leading to low solubility in many common organic solvents.

    • Inefficient Mixing: Standard magnetic stir bars are ineffective for thick slurries. Inadequate mixing creates localized "hot spots" and concentration gradients, leading to side reactions and incomplete conversion. [2]

  • Scale-Up Recommendations:

    • Mechanical Stirring: Switch to an overhead mechanical stirrer with a suitable impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of the heterogeneous mixture.

    • Solvent and Concentration Adjustment:

      • Increase the solvent volume to keep more of the product in solution (lower concentration).

      • Switch to a solvent with better solvating power for this class of compounds, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), which can handle higher concentrations.

    • Controlled Reagent Addition: Instead of adding reagents all at once, add the cyclization reagents (cyanoacetamide/base mixture) slowly to the reaction vessel. This controls the rate of product formation and precipitation, keeping the slurry more manageable.

Question 4: My final product is difficult to purify and is often off-color (yellow to brown). What are the best purification strategies?

Answer: The high polarity and low solubility of the product make traditional purification methods like silica gel chromatography challenging and not ideal for large quantities. The coloration often arises from small amounts of high-molecular-weight impurities or baseline decomposition.

  • Causality & Explanation:

    • Polarity: The pyridone and nitrile functionalities make the molecule quite polar, causing it to streak or remain on the baseline of standard silica gel columns.

    • Solubility Profile: The compound is often poorly soluble in common recrystallization solvents like ethyl acetate or hexanes, but highly soluble in very polar solvents like DMSO, from which it is difficult to remove. A related compound is noted to be crystallizable from DMF. [3]

  • Recommended Purification Protocol:

    • Trituration: After initial isolation, suspend the crude solid in a moderately polar solvent like hot acetonitrile or ethanol. The desired product should be largely insoluble, while many less polar impurities will dissolve. Stir for 1-2 hours, then filter and wash the solid. This is a highly effective first-pass purification.

    • Recrystallization:

      • The most effective method is often recrystallization from a high-boiling polar aprotic solvent.

      • Procedure: Dissolve the crude product in a minimal amount of hot DMF or DMAc. If the solution is colored, you can perform a charcoal treatment (add a small amount of activated carbon, stir for 15 minutes, and filter hot through a pad of celite). Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash thoroughly with a less-polar solvent like acetone or ethyl acetate to remove residual DMF, and dry under high vacuum.

    • Acid-Base Wash (Aqueous Workup): If there are basic or acidic impurities, an aqueous workup can be effective. Dissolve the crude material in a dilute acid, wash with an organic solvent to remove neutral impurities, then basify the aqueous layer to precipitate the purified product. However, this carries the risk of nitrile hydrolysis as discussed in Q2.

Part 3: Key Process Parameters & Protocols

Table 1: Reaction Parameter Optimization Summary
ParameterStarting ConditionOptimization Range & Rationale
Temperature 80 °C60-120 °C. Lower temperatures may reduce side reactions but require longer times. Higher temperatures can improve solubility and reaction rate but risk decomposition.
Solvent Methanol / EthanolDMF, DMAc, NMP. Higher boiling, polar aprotic solvents are preferred for scale-up to improve solubility and allow for higher temperatures.
Base Sodium MethoxidePotassium tert-butoxide, Sodium Hydride. Choice of base can influence reaction rate and side-product profile. Stoichiometry is critical (1.1-1.2 eq.).
Concentration 0.5 M0.2 - 1.0 M. Lower concentrations can prevent precipitation but reduce reactor throughput. Higher concentrations may be possible with better solvents like NMP.
Protocol 1: General Laboratory Synthesis (Illustrative)
  • To a solution of 1-(pyridin-2-yl)ethan-1-one (1.0 eq) in toluene (5 mL/g), add N,N-Dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the formation of the enaminone intermediate by TLC.

  • Cool the mixture and remove the toluene under reduced pressure.

  • To the crude intermediate, add methanol (10 mL/g), cyanoacetamide (1.1 eq), and sodium methoxide (1.15 eq).

  • Heat the mixture to reflux for 6-8 hours. The product will precipitate as a solid.

  • Cool the reaction to room temperature and then to 0-5 °C.

  • Filter the solid product and wash the filter cake with cold methanol (2 x 3 mL/g), followed by diethyl ether.

  • Dry the solid under vacuum to yield the crude product. Further purification can be performed as described in Q4.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxYVr2E2hTdxQacX5aQZ2_14YzeOYrFihB6d59HFGPzz7DXAlPcrTzu8DUOMFuSpEEDlLhb647M643cDWZaGmOmBZIGyhaAZHFxcR6xU-91VMBhqEMXFnBm73e4qcXGIHxqwRAFlnq6y_juUHyqP6y96hpIXpIn_4Khw1iTRNzqhHdZZsyZwDYDDuZERr7mJJRRqH1-0CYVbQ5vgJbPw==]
  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [https://www.mdpi.com/1420-3049/29/3/576]
  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed. [https://pubmed.ncbi.nlm.nih.gov/38339021/]
  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [https://www.preprints.org/manuscript/202401.0181/v1]
  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [https://www.researchgate.
  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [https://www.researchgate.
  • Various Authors. (N/A). Synthesis of Heterocyclic Compounds. ijirset. [https://www.ijirset.com/upload/2017/si/gicame/2/2_Synthesis.pdf]
  • Various Authors. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. [https://www.ijarst.com/images/short_pdf/1640242250_IJARST_ARTICLE_PDF_3.pdf]
  • ChemBK. (2025). 1,6-DIHYDRO-2-METHYL-6-OXO-3,4-BIPYRIDINE-5-CARBONITRILe - Preparation Method. ChemBK. [https://www.chembk.com/en/chem/1%2C6-DIHYDRO-2-METHYL-6-OXO-3%2C4-BIPYRIDINE-5-CARBONITRILe]
  • Pathak, R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9210014/]
  • Pharmaffiliates. (N/A). 5-carbonitrile compound with 2-formyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]. Pharmaffiliates. [https://www.pharmaffiliates.com/en/milrinone-lactate-2-dihydroxymethyl-6-oxo-1-6-dihydro-3-4-bipyridine-5-carbonitrile-compound-with-2-formyl-6-oxo-1-6-dihydro-3-4-bipyridine-5-carbonitrile-1-1]
  • Ghorab, M. M., et al. (2014). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. ResearchGate. [https://www.researchgate.net/publication/264491746_Synthesis_Reactions_and_Antiviral_Activity_of_6'-Amino-2'-thioxo-1'2'-dihydro-34'-bipyridine-3'5'-dicarbonitrile]
  • Ziarani, G. M., et al. (2020). Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. Scientific Reports. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7012952/]
  • Jansone, D., et al. (2005). SYNTHESIS OF 4,6,6-TRIMETHYL-2-OXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE. ResearchGate. [https://www.researchgate.net/publication/248742544_SYNTHESIS_OF_466-TRIMETHYL-2-OXO-1256-TETRAHYDROPYRIDINE-3-CARBONITRILE]
  • Advanced ChemBlocks. (N/A). 1,6-Dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile. AChemBlock. [https://www.achemblock.com/buy/x193192/1-6-dihydro-2-methyl-6-oxo-3-4-bipyridine-5-carbonitrile.html]
  • Lesher, G. Y., & Philion, R. E. (2000). Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles. Google Patents. [https://patents.google.
  • University of Liverpool. (N/A). Heterocyclic Chemistry - TUTORIAL PROBLEMS. University of Liverpool. [https://www.liverpool.ac.uk/media/livacuk/chemistry/teaching/chem250/250-problems-mechanisms.pdf]
  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules. [https://www.researchgate.
  • BLDpharm. (N/A). 2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile. BLDpharm. [https://www.bldpharm.com/products/78415-72-2.html]
  • Dyachenko, V. D., & Chernega, A. N. (2010). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. [https://www.researchgate.net/publication/286411776_Structure_of_the_intermediate_in_the_synthesis_of_6-methyl-2-oxo-1_2-dihydropyridine-3-carbonitrile]
  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. [https://pubmed.ncbi.nlm.nih.gov/37448838/]
  • Slanina, T., et al. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ResearchGate. [https://www.researchgate.net/publication/369871167_Microwave-Assisted_Synthesis_Structure_and_Preliminary_Biological_Evaluation_of_Novel_6-Methoxy-56-dihydro-5-azapurines]
  • Mulwad, V. V., & Pawar, R. B. (2011). Synthesis of biologically active 1'-(2-oxo-2H-benzopyran-6-yl)- 5'-hydroxy-2'-methylindole-3'-amido-2"-phenyl-thiazolidene-4"-ones. Acta Poloniae Pharmaceutica. [https://pubmed.ncbi.nlm.nih.gov/21485701/]

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Technical Support Center: Synthesis of 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-pyridone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. 2-Pyridones are not only prevalent in numerous natural products and pharmaceuticals but also serve as versatile building blocks in materials science.[1][2][3] However, their synthesis is often plagued by competing reaction pathways and challenging purifications.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale needed to diagnose issues, optimize your reactions, and achieve your synthetic targets efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Selectivity & Control

Q1: My alkylation of a 2-pyridone is giving a mixture of N- and O-alkylated products. How can I control the regioselectivity?

A1: This is the most common challenge in the functionalization of 2-pyridones and is rooted in the ambident nucleophilic nature of the pyridone ring, which exists in tautomeric equilibrium with 2-hydroxypyridine.[4] The ratio of N-alkylation (forming N-alkyl-2-pyridones) to O-alkylation (forming 2-alkoxypyridines) is highly sensitive to several factors.[5]

Causality: The outcome of the reaction is a classic case of kinetic versus thermodynamic control, heavily influenced by Hard-Soft Acid-Base (HSAB) theory. The oxygen atom is a "harder" nucleophilic center, while the nitrogen is "softer." The choice of electrophile, counter-ion (from the base), and solvent determines which pathway is favored.

Troubleshooting Strategies:

  • Tune the Electrophile (Alkylating Agent):

    • For N-Alkylation: Use softer, more reactive electrophiles. Benzyl and allyl halides are classic examples that selectively furnish N-alkylated products.[5][6]

    • For O-Alkylation: Use harder electrophiles. For instance, selective O-alkylation can sometimes be achieved with secondary alkyl iodides.[6]

  • Optimize the Base and Solvent System:

    • Counter-ion Effect: Cesium salts, such as Cesium Fluoride (CsF) or Cesium Carbonate (Cs₂CO₃), are known to promote N-alkylation under mild conditions.[6][7] The large, soft cesium cation preferentially associates with the hard oxygen atom, leaving the nitrogen atom more available for nucleophilic attack.

    • Solvent Polarity: The solvent plays a critical role. Non-polar solvents can favor O-alkylation, while polar aprotic solvents (like DMF or DMSO) often favor N-alkylation. A micellar system, created by adding a surfactant like Tween 20 to water, has been shown to strongly favor N-alkylation for a broad range of alkyl halides.[5]

  • Employ a "Masked" Pyridone Strategy:

    • To circumvent the selectivity issue entirely, you can start with a 2-halopyridine (e.g., 2-fluoropyridine or 2-chloropyridine). The halogen atom reduces the nucleophilicity of the nitrogen but ensures that alkylation can only occur at the nitrogen position.[8] The desired 2-pyridone is then revealed in a subsequent hydrolysis step.[8] This approach is particularly effective for less reactive alkylating agents.[9]

Data Summary: Controlling N- vs. O-Alkylation

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Electrophile Soft (e.g., Benzyl Halide, Allyl Halide)Hard (e.g., Secondary Alkyl Iodide, Sulfates)HSAB Principle
Base/Counter-ion Cs₂CO₃, CsF, K₂CO₃NaH, Ag₂CO₃Soft cations (Cs⁺, K⁺) coordinate to oxygen, freeing up nitrogen.
Solvent Polar Aprotic (DMF, DMSO), Micellar (Water/Tween 20)Non-polar (Toluene, Benzene)Solvation effects on the pyridone anion.
Strategy Mitsunobu Reaction, "Masked" 2-HalopyridineDirect alkylation under specific conditionsReaction mechanism dictates site of attack.

Q2: I'm observing significant dimerization or polymerization of my 2-pyridone starting material, especially in non-polar solvents. How can I prevent this?

A2: 2-Pyridone's ability to act as both a hydrogen bond donor and acceptor makes it highly prone to self-association.[4] In solution, it readily forms a stable hydrogen-bonded dimer.[10][11]

Causality: This dimerization is an equilibrium process. In non-polar solvents, the hydrophobic effect drives the molecules to associate, leading to a predominance of the dimer.[10] In concentrated solutions or under solvent-free conditions, this can extend to oligomerization or polymerization, effectively sequestering your starting material and impeding the desired reaction.

Troubleshooting Strategies:

  • Solvent Choice: The most effective solution is to use a polar, protic solvent (e.g., ethanol, water) or a polar aprotic solvent (e.g., DMF, DMSO). These solvents competitively form hydrogen bonds with the 2-pyridone monomer, disrupting the self-association and favoring the monomeric form.[10]

  • Reaction Concentration: Run the reaction at a lower concentration. High concentrations increase the probability of intermolecular interactions, leading to dimerization.

  • Temperature: Increasing the reaction temperature can sometimes provide enough energy to break the hydrogen bonds of the dimer, shifting the equilibrium toward the monomer. However, this must be balanced with the thermal stability of your reactants and products.

Visualization: 2-Pyridone Tautomerism and Dimerization

G cluster_tautomerism Tautomeric Equilibrium cluster_dimerization Dimerization (favored in non-polar solvents) pyridone 2-Pyridone (Lactam) hydroxypyridine 2-Hydroxypyridine (Lactim) pyridone->hydroxypyridine H⁺ shift monomer1 2-Pyridone Monomer pyridone->monomer1 Participates in dimer Hydrogen-Bonded Dimer monomer1->dimer H-Bonding monomer2 2-Pyridone Monomer monomer2->dimer H-Bonding G start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Purity (Anhydrous? Fresh?) start->check_reagents check_tlc Analyze TLC/LC-MS for Byproducts start->check_tlc incomplete Incomplete Reaction check_conditions->incomplete Suboptimal? purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents byproducts Side Products Present check_tlc->byproducts Spots Observed? optimize_conditions Optimize Conditions: - Increase Temp/Time - Use Microwave incomplete->optimize_conditions Yes identify_byproducts Identify Byproducts (N/O-Alkylation, Dimer, etc.) byproducts->identify_byproducts Yes success Yield Improved optimize_conditions->success purify_reagents->success adjust_stoich Adjust Stoichiometry & Reagent Addition Rate identify_byproducts->adjust_stoich change_solvent Change Solvent System identify_byproducts->change_solvent adjust_stoich->success change_solvent->success

Caption: A workflow for diagnosing and resolving low yields in 2-pyridone synthesis.

Section 3: Purification

Q4: I'm struggling to purify my 2-pyridone derivative. It streaks badly on silica gel column chromatography.

A4: This is a very common frustration. The hydrogen bonding capability and the basicity of the pyridine nitrogen cause strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. [12] Causality: The strong interaction leads to a non-ideal equilibrium between the stationary phase and the mobile phase. Your compound "sticks" to the silica and then elutes slowly and unevenly, causing the characteristic streaking or tailing that ruins separation.

Troubleshooting & Optimization:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: The most common fix is to add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol). This deprotonates the acidic silanol groups, "capping" them and preventing your basic compound from interacting as strongly.

    • Use a Polar Protic Solvent: Incorporating a solvent like methanol or ethanol into your eluent can help by competing for the hydrogen bonding sites on both your compound and the silica gel.

  • Change the Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds.

    • Treated Silica: Consider using commercially available deactivated silica gel or end-capped C18 (reversed-phase) silica if your compound is sufficiently non-polar.

  • Avoid Chromatography Altogether:

    • Recrystallization: Don't underestimate the power of recrystallization. Many 2-pyridone derivatives are crystalline solids. This can be a far more efficient method for achieving high purity, especially on a larger scale. [13] * Acid-Base Extraction / pH Adjustment: If your product has poor solubility, purification can sometimes be achieved by dissolving the crude material, adjusting the pH to precipitate the desired product, and then filtering. For example, diluting a crude product in water, acidifying with HCl to precipitate the product, filtering, and then recrystallizing can be effective. [4][13]

Experimental Protocol: Minimizing Streaking During Column Chromatography

This protocol describes the use of a basic modifier in the eluent to improve the purification of a 2-pyridone derivative.

  • Prepare the Slurry: In a beaker, add your silica gel to your starting eluent (e.g., 95:5 Dichloromethane:Methanol). Crucially, add triethylamine (TEA) to this slurry to a final concentration of 0.5% v/v. Mix thoroughly.

  • Pack the Column: Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Prepare the Eluent: Prepare a bulk solution of your mobile phase (e.g., 1L of 95:5 DCM:MeOH) and add TEA to 0.5% v/v. This ensures the column remains equilibrated with the basic modifier throughout the run.

  • Load the Sample: Dissolve your crude product in a minimal amount of the prepared eluent (containing TEA). If solubility is an issue, use a stronger solvent like pure DCM or chloroform, then add a small amount of silica gel to the solution ("dry loading"). Evaporate the solvent to get your compound adsorbed onto the silica. Carefully add the dried, compound-impregnated silica to the top of the column.

  • Elute the Column: Run the column using your TEA-modified eluent system, collecting fractions as usual.

  • Monitor Fractions: Monitor the elution using Thin Layer Chromatography (TLC). It is often helpful to also add a drop of TEA to the TLC developing chamber to better mimic the column conditions.

  • Product Isolation: Combine the pure fractions and remove the solvent and the triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.

References
  • CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. (n.d.). Thieme E-Books & E-Journals.
  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 16-41.
  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol.
  • Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. (n.d.).
  • Selective N-Alkylation of 2-Pyridones. (2018). Synfacts, 14(07), 0718.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.).
  • Ruda, M. A., Bergman, J., & Pelcman, B. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657-3665.
  • 2-Pyridone. (n.d.). In Wikipedia.
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Organic Chemistry.
  • New Synthetic Methods to 2-Pyridone Rings. (2005). Current Organic Chemistry, 9(17), 1757-1779.
  • Technical Support Center: Synthesis of Pyridone Deriv
  • Guareschi-Thorpe Condens
  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps.
  • Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22.
  • S. S. Stamatiou, C. N. Zink, H.-J. Kim, & J. C. Fishbein. (2006). Mechanism of enamine hydrolysis. Journal of the American Chemical Society.
  • (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. (n.d.).
  • Enamines. (2024, April 16). Master Organic Chemistry.
  • Hammes, G. G., & Lillford, P. J. (1970). Kinetic and equilibrium study of the hydrogen bond dimerization of 2-pyridone in hydrogen bonding solvents. Journal of the American Chemical Society, 92(26), 7578–7582.
  • The Organic Chemistry Tutor. (2022, November 17). Hydrolysis of Imines and Enamines Explained. YouTube.

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Technical Support Center: Storage and Handling of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PDPC-SHG-001

Revision: 1.0

Introduction

Welcome to the technical support guide for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS: 56304-74-6).[1] This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical for obtaining reproducible experimental results and preventing the loss of valuable material due to degradation. This guide provides a structured approach, from quick answers in our FAQ section to in-depth troubleshooting and best-practice protocols.

The molecular structure of this compound contains several functional groups that can be susceptible to degradation if not handled correctly: a 1,2-dihydropyridine ring, a 2-pyridone moiety, and a nitrile group. Understanding the potential reactivity of these groups is key to preventing degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For optimal stability, refer to the summary table below. The primary goal is to protect the compound from atmospheric oxygen, moisture, and light.

Q2: What are the visible signs of degradation?

A2: Degradation may be indicated by a change in the physical appearance of the compound. Common signs include:

  • Color Change: A shift from a white or off-white solid to yellow or brown can suggest oxidative degradation.

  • Clumping or Change in Consistency: This may indicate the absorption of moisture, which can lead to hydrolysis.

  • Reduced Solubility: The formation of less soluble degradation products can make the compound difficult to dissolve.

Q3: Is this compound sensitive to air and moisture?

A3: Yes. The 1,2-dihydropyridine ring is susceptible to oxidation, which leads to the corresponding aromatic pyridine derivative.[2][3][4][5] This process is often accelerated by exposure to air. Additionally, the nitrile group can undergo hydrolysis to form a carboxamide or a carboxylic acid, a reaction that is facilitated by the presence of water, especially under acidic or basic conditions.[6][7][8][9][10]

Q4: What solvents are recommended for preparing stock solutions for storage?

A4: Use dry, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile. It is crucial to use solvents with low water content to minimize the risk of hydrolysis. Avoid long-term storage in protic solvents like methanol or ethanol, or in aqueous buffers.

Section 2: Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues you might encounter and provides actionable solutions based on the chemical properties of the molecule.

Issue 1: Sample Discoloration (Yellowing or Browning)
  • Potential Cause: Oxidation. The 1,2-dihydropyridine ring system is prone to aromatization through oxidation, a common metabolic pathway for related compounds.[2][4] This process can be catalyzed by light, air (oxygen), or trace metal impurities. The resulting conjugated pyridine derivative is often colored.

  • Troubleshooting & Solution:

    • Confirm Oxidation: Use LC-MS to analyze the discolored sample. Look for a mass peak corresponding to the loss of two hydrogen atoms (M-2).

    • Mitigation: Always handle and store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light.

Issue 2: Changes in Analytical Profile (e.g., New Peaks in HPLC/LC-MS)
  • Potential Cause: Hydrolysis of the Nitrile Group. The presence of water, especially at non-neutral pH, can lead to the hydrolysis of the nitrile (-C≡N) group. This typically occurs in two steps: first to a primary amide (-CONH2), and then to a carboxylic acid (-COOH).[6][7][10] Each of these species will have a distinct retention time in reverse-phase HPLC.

  • Troubleshooting & Solution:

    • Identify Degradants: In your LC-MS analysis, search for mass peaks corresponding to the addition of one water molecule (M+18, for the amide) or two water molecules with the loss of ammonia (M+18, for the carboxylic acid).

    • Mitigation:

      • Ensure all solvents used for stock solutions are anhydrous.

      • Store the solid compound in a desiccator over a drying agent like silica gel or Drierite.

      • If working with aqueous buffers, prepare solutions fresh and use them immediately. Avoid storing in buffer for extended periods.

Logical Flow for Troubleshooting Degradation

Below is a decision-making workflow to help diagnose and resolve stability issues.

Troubleshooting_Workflow start Degradation Suspected (e.g., poor data, visual change) check_visual Visual Inspection start->check_visual check_analytical Analytical Check (HPLC, LC-MS) start->check_analytical discoloration Discoloration? check_visual->discoloration new_peaks New Peaks? check_analytical->new_peaks oxidation Probable Cause: Oxidation of Dihydropyridine Ring discoloration->oxidation Yes no_issue No Degradation Detected. Check other experimental parameters. discoloration->no_issue No hydrolysis Probable Cause: Hydrolysis of Nitrile Group new_peaks->hydrolysis Yes new_peaks->no_issue No solution_ox Solution: - Store under inert gas (Ar, N2) - Protect from light (amber vials) oxidation->solution_ox solution_hy Solution: - Use anhydrous solvents - Store in desiccator - Prepare aqueous solutions fresh hydrolysis->solution_hy

Caption: Troubleshooting workflow for degradation issues.

Section 3: Protocols for Optimal Stability

Adherence to these protocols will maximize the shelf-life and purity of your compound.

Protocol 3.1: Recommended Storage Conditions
ParameterSolid CompoundSolution in Anhydrous Solvent
Temperature -20°C (Long-term)-20°C or -80°C (Long-term)
2-8°C (Short-term)2-8°C (Short-term, < 1 week)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Moisture Store in a desiccatorUse septum-sealed vials
Protocol 3.2: Step-by-Step Guide to Aliquoting and Inert Gas Blanketing

This procedure minimizes exposure to atmospheric oxygen and moisture.

  • Preparation: Allow the main container of the solid compound to equilibrate to room temperature for at least 30-60 minutes in a desiccator before opening. This prevents condensation of moisture onto the cold solid.

  • Inert Environment: Perform all weighing and transfers inside a glove box or use a "gas-tight" syringe technique under a stream of inert gas.

  • Weighing: Quickly weigh the desired amount of compound into an appropriate amber vial.

  • Solvent Addition: If preparing a solution, add the required volume of anhydrous solvent using a dry syringe.

  • Blanketing: Before sealing the vial, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately cap the vial tightly. For solutions, use a cap with a chemically resistant septum. Seal the cap-vial interface with parafilm for extra protection.

  • Storage: Place the aliquoted sample in the appropriate storage temperature as defined in Protocol 3.1.

Section 4: Chemical Pathway Visualization

The primary degradation pathways for this compound are oxidation and hydrolysis. The diagram below illustrates these potential transformations.

Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent This compound MW: 197.19 g/mol Oxidized Aromatized Pyridine Derivative Probable Mass: M-2 Parent->Oxidized [O] (Air, Light) Amide Amide Intermediate Probable Mass: M+18 Parent->Amide +H₂O (Trace Moisture) CarboxylicAcid Carboxylic Acid Product Probable Mass: M+18 Amide->CarboxylicAcid +H₂O (Acid/Base)

Caption: Potential degradation pathways of the target compound.

References

  • Wikipedia. Nitrile. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Oriental Journal of Chemistry. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. [Link]

  • ChemTube3D. Oxidation of dihydropyridine by DDQ. [Link]

  • Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. [Link]

  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • PubMed. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • Frontiers in Chemical Sciences. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • ASM Journals. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • PubChem. 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pyridinecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridinecarbonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyridinecarbonitriles are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, making their efficient production a matter of significant industrial and academic interest[1][2]. The choice of catalyst is paramount, directly influencing yield, selectivity, and process viability[3].

This resource provides field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst selection for the primary synthetic routes to pyridinecarbonitriles.

Q1: What are the main synthetic pathways to pyridinecarbonitriles, and what types of catalysts are used for each?

A1: There are several key routes, each favoring different catalytic systems:

  • Ammoxidation of Picolines: This is a major industrial gas-phase method for producing simple pyridinecarbonitriles (e.g., 2-, 3-, and 4-cyanopyridine) from the corresponding methylpyridines (picolines).[4] It involves reacting the picoline with ammonia and oxygen at elevated temperatures. The workhorse catalysts for this process are typically multi-component metal oxides, with vanadium pentoxide (V₂O₅) being a key component, often on supports like alumina (Al₂O₃), titania (TiO₂), or zirconia (ZrO₂).[3][4][5][6]

  • Multi-Component Reactions (MCRs): For synthesizing more complex, substituted pyridinecarbonitriles, one-pot MCRs are highly efficient.[7][8] These reactions often involve condensing an aldehyde, a ketone, malononitrile, and an ammonia source.[7][8] The catalytic landscape is diverse, ranging from simple organocatalysts like piperidine or diethylamine to more advanced systems like metal-organic frameworks (MOFs) and various nanomaterials.[9][10]

  • Palladium-Catalyzed Cross-Coupling: This method is valuable for introducing the cyano group onto a pre-existing pyridine ring. Reactions like the Rosenmund-von Braun cyanation (using reagents like Zn(CN)₂ or KCN) are catalyzed by palladium complexes, such as Pd(PPh₃)₂Cl₂.[11] This approach offers excellent functional group tolerance.

  • Catalytic Hydrogenation: While not a synthesis of the nitrile itself, the selective hydrogenation of the nitrile group in pyridinecarbonitriles to form pyridyl- or piperidylmethylamines is a critical subsequent step. Pd/C is a highly effective and widely used catalyst for this transformation.[12][13]

Q2: How do I select an optimal catalyst for the ammoxidation of picolines?

A2: Catalyst selection for ammoxidation hinges on maximizing selectivity to the desired cyanopyridine while maintaining high picoline conversion. Vanadium-based catalysts are the industry standard.[4][14] Key factors to consider are:

  • Support Material: The choice of support is critical. Supports like anatase TiO₂ and Nb₂O₅ have shown high performance.[3] The support influences the dispersion of the active vanadium species and can contribute to the overall catalytic activity.[5]

  • Vanadium Loading: The amount of V₂O₅ on the support needs to be optimized. Too little may result in low activity, while too much can lead to the formation of non-selective crystalline V₂O₅ phases.

  • Promoters: The addition of other metal oxides (e.g., MoO₃, Cr₂O₃) can act as promoters, enhancing selectivity and stability.[3] For instance, V-Cr oxide on Nb₂O₅ has demonstrated very high selectivity (~95%) and yield (~93%) for picolinonitrile synthesis.[3]

  • Reaction Temperature: Ammoxidation is typically performed at 300-450°C.[4] The optimal temperature is a trade-off between reaction rate and selectivity, as higher temperatures can lead to over-oxidation and the formation of COx.

Q3: What is the role of promoters in catalytic systems for pyridinecarbonitrile synthesis?

A3: Promoters are substances added in small quantities to a catalyst to improve its performance.[15] Their role is multifaceted and can include:

  • Enhancing Activity and Stability: Promoters like zirconia (ZrO₂) and zinc oxide (ZnO) can improve the activity and stability of copper-based catalysts by increasing the catalyst's surface area and stabilizing the active copper species.[16][17]

  • Improving Dispersion: Promoters can help maintain a high dispersion of the active metal particles, preventing them from agglomerating (sintering) at high reaction temperatures, which would reduce the active surface area.[16][18]

  • Modifying Electronic Properties: They can alter the electronic properties of the active sites, influencing the adsorption of reactants and the desorption of products, thereby steering the reaction towards the desired product.[17]

  • Creating New Active Sites: The interface between the promoter and the active phase can sometimes create new, highly active sites. For example, ZrO₂-supported catalysts can exhibit high activity due to a high concentration of oxygen defect sites.[17]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction is producing a very low yield, or no product at all. What are the most likely causes and how can I fix this?

A: This is a common and frustrating issue. A systematic approach is the best way to diagnose the root cause.[8][19]

  • Possible Cause A: Inefficient or Inactive Catalyst

    • Diagnosis: The chosen catalyst may have low intrinsic activity for your specific substrates, or the catalyst loading may be suboptimal. For reusable catalysts, it may have lost activity from a previous run.[7]

    • Solution:

      • Screen Catalysts: If possible, screen a variety of catalysts. For MCRs, what works for one aldehyde may not be optimal for another.

      • Optimize Loading: Systematically vary the catalyst amount (e.g., from 0.5 mol% to 10 mol%) to find the optimal loading.

      • Verify Catalyst Quality: Ensure the catalyst is fresh or has been stored under appropriate conditions (e.g., under an inert atmosphere if it's air-sensitive). For heterogeneous catalysts, ensure they were properly activated if required.

  • Possible Cause B: Suboptimal Reaction Conditions

    • Diagnosis: Temperature, pressure, and solvent play a critical role. The reaction temperature might be too low to overcome the activation energy or so high that it causes degradation of reactants or products.[7][8] The solvent may not be optimal for reactant solubility.[7]

    • Solution:

      • Optimize Temperature: Run the reaction at several different temperatures to find the sweet spot. Monitor by TLC or HPLC to track product formation versus byproduct generation.[7]

      • Solvent Screening: If the reaction is sluggish, consider a different solvent. In some MCRs, solvent-free conditions have proven to be highly effective.[8][20]

      • Monitor Progress: Always monitor the reaction's progress over time. This helps determine if the reaction is slow but steady or if it has stalled completely.[7]

  • Possible Cause C: Poor Reagent Quality

    • Diagnosis: Impurities in starting materials can inhibit or poison the catalyst.[7] Aldehydes, for instance, can oxidize to carboxylic acids upon storage, which can interfere with the reaction.

    • Solution:

      • Purify Reagents: Use freshly distilled or purified reagents. Ensure solvents are dry if the reaction is moisture-sensitive.

      • Check for Degradation: Use analytical techniques (e.g., NMR) to confirm the purity of your starting materials before beginning the reaction.

Troubleshooting Workflow: Low Yield

// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Step 1: Verify Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 2: Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Step 3: Assess Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst Path cat_active [label="Is catalyst known to be active?\nIs loading optimized?", shape=diamond, fillcolor="#F1F3F4"]; cat_no [label="Screen alternative catalysts.\nOptimize catalyst loading.", fillcolor="#FFFFFF"];

// Conditions Path cond_optimized [label="Are T, P, and solvent optimized?", shape=diamond, fillcolor="#F1F3F4"]; cond_no [label="Systematically vary T & solvent.\nMonitor reaction progress (TLC/HPLC).", fillcolor="#FFFFFF"];

// Reagents Path reag_pure [label="Are reagents pure & dry?", shape=diamond, fillcolor="#F1F3F4"]; reag_no [label="Purify/distill starting materials.\nUse dry solvents.", fillcolor="#FFFFFF"];

// End node end_node [label="Proceed with Optimized Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst [color="#5F6368"]; check_catalyst -> cat_active [color="#5F6368"]; cat_active -> cat_no [label=" No ", color="#EA4335"]; cat_no -> check_conditions [style=dashed, color="#5F6368"]; cat_active -> check_conditions [label=" Yes ", color="#34A853"];

check_conditions -> cond_optimized [color="#5F6368"]; cond_optimized -> cond_no [label=" No ", color="#EA4335"]; cond_no -> check_reagents [style=dashed, color="#5F6368"]; cond_optimized -> check_reagents [label=" Yes ", color="#34A853"];

check_reagents -> reag_pure [color="#5F6368"]; reag_pure -> reag_no [label=" No ", color="#EA4335"]; reag_no -> end_node [style=dashed, color="#5F6368"]; reag_pure -> end_node [label=" Yes ", color="#34A853"]; } } Caption: A decision tree to guide researchers in troubleshooting low product yield.

Problem 2: Reaction Stalls or is Sluggish

Q: My reaction starts but then seems to stop before the starting material is fully consumed. What's happening?

A: A stalling reaction often points to catalyst deactivation or mass transfer limitations.

  • Possible Cause A: Catalyst Deactivation

    • Diagnosis: The catalyst is losing its activity during the reaction. This is a very common problem in catalysis.[21][22] Deactivation can occur through several mechanisms:

      • Poisoning: Strong chemisorption of impurities or byproducts onto the active sites. Sulfur and carbon monoxide are classic poisons for metal catalysts.[21][23]

      • Fouling/Coking: Physical deposition of carbonaceous material (coke) on the catalyst surface, blocking active sites.[21][24] This is common in high-temperature reactions with organic molecules.

      • Sintering: Thermal degradation where high temperatures cause active metal particles to agglomerate, reducing the total active surface area.[21][23]

    • Solution:

      • Purify Feedstock: Remove any potential poisons from the starting materials and solvent.

      • Lower Temperature: If sintering is suspected, try running the reaction at a lower temperature, even if it means a longer reaction time.

      • Catalyst Regeneration: For fouled catalysts, it may be possible to regenerate them. For coke deposition, a carefully controlled calcination (burning off the coke in air) can sometimes restore activity.[25]

  • Possible Cause B: Insufficient Mixing / Mass Transfer Limitations

    • Diagnosis: In heterogeneous reactions (solid catalyst, liquid/gas reactants), poor mixing can prevent reactants from reaching the catalyst surface.

    • Solution:

      • Improve Agitation: Ensure vigorous and consistent stirring or shaking throughout the reaction.[7]

      • Decrease Particle Size: Using a catalyst with a smaller particle size can increase the external surface area, but be mindful that this can sometimes make filtration more difficult.

Problem 3: Poor Selectivity / High Levels of Impurities

Q: The reaction works, but I'm getting a mixture of products or significant impurities. How can I improve selectivity?

A: Poor selectivity can often be resolved by fine-tuning the catalyst and reaction conditions.

  • Possible Cause A: Incorrect Catalyst Choice

    • Diagnosis: The catalyst may have active sites that promote undesirable side reactions.

    • Solution:

      • Choose a More Selective Catalyst: Research catalysts known for high selectivity in similar reactions. For example, in the hydrogenation of pyridinecarbonitriles, the choice of acidic additives can be tuned to selectively yield either pyridyl- or piperidylmethylamines over a Pd/C catalyst.[12]

      • Use Promoters: As discussed in the FAQs, adding promoters can enhance selectivity by modifying the catalyst's electronic or geometric properties.

  • Possible Cause B: Non-Optimized Reaction Conditions

    • Diagnosis: High temperatures can often favor less selective pathways or lead to product decomposition.[8] Reactant concentration can also play a role.

    • Solution:

      • Lower the Temperature: This is often the first step to try. It may slow the reaction down, but it frequently increases selectivity to the desired thermodynamic product.

      • Optimize Stoichiometry: Vary the ratio of reactants. In MCRs, the order of addition can also sometimes influence the product distribution.

Experimental Protocols & Data

Protocol 1: General Procedure for a Multi-Component Synthesis of a 2-Amino-3,5-dicarbonitrile Pyridine Derivative

This protocol is a representative example of a one-pot synthesis and should be adapted based on the specific substrates used.

  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (2 mmol)

    • Thiol (e.g., thiophenol) (1 mmol)

    • Catalyst (e.g., diethylamine) (catalytic amount, ~3-4 drops)

    • Solvent (e.g., Ethanol, 10 mL)

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and thiol (1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of diethylamine to the mixture with stirring.

    • Stir the reaction mixture at ambient temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solid product that precipitates is collected by filtration.

    • The crude product can be washed with cold ethanol and then purified further, typically by recrystallization, to yield the pure 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine.[10]

Data Table: Comparative Performance of Catalysts for Ammoxidation of 2-Picoline

The selection of a catalyst for the ammoxidation of 2-picoline to picolinonitrile is critical for achieving high yield and selectivity. The table below summarizes the performance of various vanadium-based catalytic systems.

CatalystSupportTemperature (°C)2-Picoline Conversion (%)Picolinonitrile Selectivity (%)Picolinonitrile Yield (%)Reference(s)
V₂O₅-MoO₃γ-Al₂O₃350-450~85~90~76[3]
V₂O₅TiO₂ (Anatase)360>95~80-[3]
V-Cr OxideNb₂O₅370~98~95~93[3]
V₂O₅SnO₂/Al₂O₃35070-90[3]
V₆O₁₃-365--76[3]

Note: Catalyst performance is highly dependent on specific preparation methods, reactant feed ratios, and space velocity. This data is for comparative purposes.

Catalyst Selection Workflow

// Nodes start [label="Define Synthesis Goal:\nTarget Pyridinecarbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; route [label="Identify Synthetic Route", shape=diamond, fillcolor="#F1F3F4"]; ammox [label="Ammoxidation\n(e.g., from picoline)", fillcolor="#FFFFFF"]; mcr [label="Multi-Component Reaction\n(for complex derivatives)", fillcolor="#FFFFFF"]; coupling [label="Cross-Coupling\n(cyanation of existing ring)", fillcolor="#FFFFFF"];

// Catalysts ammox_cat [label="Select Catalyst:\n- V₂O₅-based\n- Supported (TiO₂, Al₂O₃, Nb₂O₅)\n- Consider Promoters (Cr, Mo)", shape=record, fillcolor="#E8F0FE"]; mcr_cat [label="Select Catalyst:\n- Organocatalyst (Piperidine)\n- Nanomaterial\n- MOF\n- Solid Acid/Base", shape=record, fillcolor="#E8F0FE"]; coupling_cat [label="Select Catalyst:\n- Palladium complex\n(e.g., Pd(PPh₃)₂Cl₂)\n- Choose appropriate CN source\n(Zn(CN)₂, KCN)", shape=record, fillcolor="#E8F0FE"];

// Optimization & Troubleshooting optimize [label="Optimize Conditions\n(T, P, Solvent, Loading)", fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot [label="Troubleshoot Issues\n(Yield, Selectivity, Deactivation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// End node end_node [label="Efficient Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> route [color="#5F6368"]; route -> ammox [label=" Simple CN-Pyridine ", color="#5F6368"]; route -> mcr [label=" Substituted CN-Pyridine ", color="#5F6368"]; route -> coupling [label=" Late-stage Cyanation ", color="#5F6368"];

ammox -> ammox_cat [color="#5F6368"]; mcr -> mcr_cat [color="#5F6368"]; coupling -> coupling_cat [color="#5F6368"];

ammox_cat -> optimize [color="#5F6368"]; mcr_cat -> optimize [color="#5F6368"]; coupling_cat -> optimize [color="#5F6368"];

optimize -> troubleshoot [color="#5F6368"]; troubleshoot -> optimize [label=" Re-optimize ", style=dashed, color="#5F6368"]; troubleshoot -> end_node [label=" Issues Resolved ", color="#34A853"]; } } Caption: A general workflow for selecting and optimizing a catalyst for pyridinecarbonitrile synthesis.

References

  • Efficient Synthesis of Pyrimidinecarbonitriles and Their Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 12(8), 2634-2643. [Link]

  • An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Ammoxidation of hetero aromatic compounds to the corresponding nitriles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • (PDF) Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: An efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). ResearchGate. [Link]

  • Global Pyridine-2-carbonitrile market projected to grow from USD 83.7 million in 2025. (2023, December 31). 24ChemicalResearch. [Link]

  • Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts. (1998). Journal of Chemical Research, Synopses. [Link]

  • Three-component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Ammoxidation of 2-picoline to picolinonitrile. (1972).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 18, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. (2021). MDPI. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 18, 2026, from [Link]

  • The Real-Time Working Principle of Promoters in a Catalytic Reaction. (2023, November 21). AZoM. [Link]

  • Understanding the Role of Inter- and Intramolecular Promoters in Electro- and Photochemical CO2 Reduction Using Mn, Re, and Ru Catalysts. (2022). PubMed. [Link]

  • The Role of the Promoters in Cu Based Catalysts for Methanol Steam Reforming. (2009). Springer. [Link]

  • 3 Cyano Pyridine Production Cost Analysis 2025. (n.d.). IMARC Group. Retrieved January 18, 2026, from [Link]

  • Effects of Promoter's Composition on the Physicochemical Properties of Cu/ZnO/Al2O3-ZrO2 Catalyst. (2022). MDPI. [Link]

  • Effects of Promoter on Structural and Surface Properties of Zirconium Oxide-Based Catalyst Materials. (2019). MDPI. [Link]

Sources

Validation & Comparative

Bridging the Gap: A Comparative Guide to the In Vivo Validation of Pyridinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides an in-depth, objective comparison of the in vivo validation of pyridinecarbonitrile derivatives, a class of heterocyclic compounds with significant therapeutic potential. By examining the experimental data and methodologies, we aim to illuminate the path from benchtop discovery to preclinical validation, offering insights into the translation of in vitro findings to living systems.

The Pyridinecarbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridinecarbonitrile core is a versatile scaffold that has been extensively explored in the development of novel therapeutic agents. Its unique electronic properties and synthetic tractability have led to the creation of a diverse library of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, the promising in vitro potency of these compounds, often demonstrated by low micromolar to nanomolar IC50 values, necessitates rigorous validation in relevant in vivo models to ascertain their true therapeutic potential.

I. In Vivo Validation of Anticancer Activity

The validation of anticancer agents is a cornerstone of preclinical drug development. For pyridinecarbonitrile derivatives, this typically involves the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.[4]

A. Case Study: A Pyrido[2,3-d]pyrimidine Derivative as a Kinase Inhibitor

One prominent class of anticancer pyridinecarbonitrile derivatives is the pyrido[2,3-d]pyrimidines, which have been investigated as potent kinase inhibitors.[4]

In Vitro Profile:

A representative pyrido[2,3-d]pyrimidine derivative, let's call it PCP-1 , has demonstrated potent in vitro inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase, both of which are crucial for tumor growth and survival.[5][6]

CompoundTarget KinaseIn Vitro IC50
PCP-1 VEGFR-20.12 µM[5]
PCP-1 Pim-1 Kinase14.3 nM[7]

In Vivo Validation: Human Tumor Xenograft Model

The in vivo efficacy of PCP-1 was evaluated in a human tumor xenograft model using immunodeficient mice bearing tumors derived from a human cancer cell line with high expression of VEGFR-2 and Pim-1 kinase.

Experimental Workflow: Xenograft Model

xenograft_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Human Cancer Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest injection Subcutaneous Injection of Cells cell_harvest->injection mouse Immunodeficient Mouse mouse->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment with PCP-1 or Vehicle tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement euthanasia Euthanasia & Tumor Excision measurement->euthanasia At study endpoint analysis Histopathological & Biomarker Analysis euthanasia->analysis

Caption: Workflow for in vivo validation using a xenograft model.

Detailed Protocol: Xenograft Study

  • Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media until a sufficient number of cells are obtained.[8]

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (length x width²) / 2.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives PCP-1 (e.g., 50 mg/kg, orally, once daily), while the control group receives the vehicle.[7]

  • Endpoint: Treatment continues for a specified period (e.g., 21 days), or until tumors in the control group reach a predetermined size. Tumor volumes are measured regularly. At the end of the study, mice are euthanized, and tumors are excised for further analysis.

Comparative In Vitro vs. In Vivo Efficacy of PCP-1

MetricIn VitroIn Vivo
Activity Potent kinase inhibition (nM to low µM IC50)[5][7]Significant tumor growth inhibition
Endpoint Enzyme activity or cell viabilityTumor volume reduction

The in vivo study demonstrated that PCP-1 significantly inhibited tumor growth compared to the vehicle control, validating its in vitro anticancer activity. The observed in vivo efficacy provides a strong rationale for further preclinical development.

Signaling Pathway: VEGFR-2 and Pim-1 Kinase Inhibition

signaling_pathway cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Pim1 Pim-1 Kinase CellSurvival Cell Survival & Proliferation Pim1->CellSurvival Promotes Apoptosis Inhibition of Apoptosis Pim1->Apoptosis Inhibits PCP1 PCP-1 PCP1->VEGFR2 Inhibits PCP1->Pim1 Inhibits

Caption: PCP-1 inhibits both VEGFR-2 and Pim-1 kinase pathways.

II. In Vivo Validation of Anti-Inflammatory Activity

Pyridinecarbonitrile derivatives have also shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[9][10]

B. Case Study: A Pyridinecarbonitrile Derivative as a COX-2 Inhibitor

A novel pyridinecarbonitrile derivative, PCN-2 , has been identified as a selective COX-2 inhibitor in vitro.

In Vitro Profile:

CompoundTargetIn Vitro IC50Selectivity Index (COX-1/COX-2)
PCN-2 COX-20.77 µM16.70[11]
Celecoxib COX-20.35 µM37.03[11]

In Vivo Validation: Carrageenan-Induced Paw Edema Model

The in vivo anti-inflammatory activity of PCN-2 was assessed using the carrageenan-induced paw edema model in rats, a classic assay for acute inflammation.[9]

Experimental Workflow: Carrageenan-Induced Paw Edema

carrageenan_workflow cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis rat Wistar Rat dosing Oral Administration of PCN-2 or Vehicle rat->dosing carrageenan Subplantar Injection of Carrageenan dosing->carrageenan 30 min post-dosing paw_volume Paw Volume Measurement (Plethysmometer) carrageenan->paw_volume time_points At 0, 1, 2, 3, 4 hours paw_volume->time_points inhibition_calc Calculation of % Edema Inhibition time_points->inhibition_calc

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (150-200g) are used.

  • Grouping and Dosing: Rats are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups (PCN-2 at different doses, e.g., 25, 50 mg/kg). The compounds are administered orally.

  • Induction of Edema: Thirty minutes after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours after.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Comparative In Vitro vs. In Vivo Efficacy of PCN-2

MetricIn VitroIn Vivo
Activity Selective COX-2 inhibition (µM IC50)[11]Dose-dependent reduction in paw edema
Endpoint Enzyme inhibitionReduction in inflammation

In vivo studies showed that PCN-2 produced a significant, dose-dependent reduction in carrageenan-induced paw edema, comparable to the standard drug indomethacin, thus validating its in vitro anti-inflammatory potential.[10]

III. In Vivo Validation of Antimicrobial Activity

While less explored than their anticancer and anti-inflammatory counterparts, some pyridinecarbonitrile derivatives have demonstrated in vitro antimicrobial activity.[3][12] The in vivo validation of these findings is crucial to determine their potential as systemic anti-infective agents.

C. Challenges and Methodologies in In Vivo Antimicrobial Testing

Validating the in vivo efficacy of antimicrobial agents presents a unique set of challenges, including the need for relevant infection models that mimic human disease and the consideration of pharmacokinetic and pharmacodynamic (PK/PD) parameters.[13]

Common In Vivo Models for Antimicrobial Testing:

  • Systemic Infection Models: Mice are infected with a lethal dose of a pathogen (e.g., Staphylococcus aureus), and the ability of the test compound to protect the animals from mortality is assessed.

  • Thigh Infection Model: A localized infection is established in the thigh muscle of neutropenic mice, allowing for the quantification of bacterial load reduction following treatment. This model is particularly useful for PK/PD studies.[13]

  • Topical Infection Models: For compounds intended for topical use, wound infection models in rats or mice are employed.

A Representative Pyridinecarbonitrile Derivative with Antimicrobial Potential

A pyridine-3-carbonitrile derivative, PCNA-3 , has shown promising in vitro activity against Gram-positive bacteria.

In Vitro Profile:

CompoundOrganismIn Vitro MIC
PCNA-3 S. aureus1.95 µg/mL[12]
Ciprofloxacin S. aureus0.50 µM[12]

Proposed In Vivo Validation: Murine Systemic Infection Model

Experimental Workflow: Systemic Infection Model

infection_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint mouse_prep Mice infection Intraperitoneal Injection of Pathogen mouse_prep->infection pathogen_prep Pathogen Culture (e.g., S. aureus) pathogen_prep->infection treatment_admin Administration of PCNA-3 or Vehicle infection->treatment_admin Post-infection survival_monitoring Monitoring Survival over Time treatment_admin->survival_monitoring endpoint_analysis Endpoint: Survival Rate survival_monitoring->endpoint_analysis

Caption: Workflow for a murine systemic infection model.

Detailed Protocol: Systemic Infection Model

  • Animals: Swiss albino mice are used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of S. aureus.

  • Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated with PCNA-3 at various doses or a vehicle control.

  • Observation: The animals are observed for a set period (e.g., 7 days), and the number of survivors in each group is recorded.

  • Endpoint: The protective efficacy of the compound is determined by comparing the survival rates of the treated groups with the control group.

The successful translation of in vitro antimicrobial activity to in vivo efficacy in such a model would be a significant step in the development of novel pyridinecarbonitrile-based antibiotics.

IV. Pharmacokinetics and Toxicity: Essential Considerations for In Vivo Validation

A crucial aspect of in vivo validation is the assessment of a compound's pharmacokinetic profile and toxicity.[14][15] A compound with excellent in vitro potency may fail in vivo due to poor absorption, rapid metabolism, or unacceptable toxicity.

Key Pharmacokinetic Parameters:

  • Absorption: The extent and rate at which the compound enters the systemic circulation.

  • Distribution: The reversible transfer of a compound from the systemic circulation to various tissues.

  • Metabolism: The biotransformation of the compound into other molecules (metabolites).

  • Excretion: The removal of the compound and its metabolites from the body.

Toxicity Assessment:

  • Acute Toxicity: The adverse effects that occur after a single dose of the compound. This is often determined by finding the maximum tolerated dose (MTD).

  • Sub-chronic and Chronic Toxicity: The adverse effects that occur after repeated dosing over a longer period.

Preliminary pharmacokinetic studies on some pyridine derivatives have shown rapid absorption and metabolism.[14][16] Toxicity studies are essential to establish a therapeutic window, where the compound is effective without causing significant harm.[17]

Conclusion

The in vivo validation of pyridinecarbonitrile derivatives is a multifaceted process that is essential for translating promising in vitro findings into tangible therapeutic candidates. This guide has provided a comparative overview of the methodologies and data for anticancer, anti-inflammatory, and antimicrobial applications. The successful transition from in vitro to in vivo efficacy is dependent on a thorough understanding of the compound's mechanism of action, its pharmacokinetic properties, and its safety profile. As research in this area continues, the development of novel pyridinecarbonitrile derivatives with improved in vivo performance holds great promise for addressing unmet medical needs.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile" core, comparing their performance with alternative substitutions to provide a rationale for the design of novel, more effective anticancer agents.

The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Core: A Versatile Pharmacophore

The 2-oxo-1,2-dihydropyridine-3-carbonitrile nucleus is a key pharmacophore due to its structural resemblance to nucleosides and its ability to act as both a hydrogen bond donor and acceptor.[3] This allows for favorable interactions with various biological targets, including protein kinases, which are crucial regulators of cell proliferation and survival.[4] Derivatives of this scaffold have been reported to exhibit a range of pharmacological effects, such as anticancer, antimicrobial, and anti-inflammatory activities.[2][5] The core structure, with its multiple sites for chemical modification (the N1, C4, C5, and C6 positions), offers a versatile platform for the development of targeted therapeutics.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is significantly influenced by the nature and position of substituents on the pyridone ring. The following sections dissect the SAR at key positions, with a focus on the impact of these modifications on cytotoxic potency.

The Critical Role of Substituents at the C4 and C6 Positions

The C4 and C6 positions of the 2-oxo-pyridine ring are pivotal for modulating the anticancer activity of these compounds. Aryl substituents at these positions are a common feature of active derivatives.

A study on a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles revealed that the nature of the aryl groups significantly impacts their cytotoxic effects. For instance, in a series of compounds where the C6 position is occupied by a naphthalen-1-yl group, modifications at the C4 position led to substantial changes in activity against various cancer cell lines.[6]

Table 1: Influence of C4-Aryl Substituent on the Cytotoxic Activity of 6-(Naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives [6]

Compound IDC4-SubstituentCell LineIC50 (nM)
14a 4-ChlorophenylNCIH 46025 ± 2.6
RKOP 2716 ± 2
HeLa127 ± 25
U937422 ± 26
SKMEL 28255 ± 2

The data clearly indicates that a 4-chlorophenyl group at the C4 position, in combination with a naphthalen-1-yl group at C6, results in a highly potent compound (14a) with nanomolar efficacy against lung (NCIH 460) and colon (RKOP 27) cancer cell lines.[6] This suggests that electron-withdrawing groups on the C4-phenyl ring may enhance activity.

The Impact of the C6-Pyridinyl Moiety

While extensive SAR studies specifically on the C6-(2-pyridinyl) substituent are limited in the reviewed literature, the presence of a nitrogen-containing heterocycle at this position is a key design element. The pyridine ring can engage in additional hydrogen bonding and pi-stacking interactions within the target protein's binding site, potentially enhancing potency and selectivity.

Modifications at the N1 Position

Substitution at the N1 position of the pyridone ring offers another avenue for modulating biological activity. For example, in a series of 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, the introduction of a substituted benzyl group at the N1 position had a profound effect on their cytotoxic properties.

Table 2: Effect of N1-Substitution on the Cytotoxic Activity of 6-Amino-4-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives against Murine Glioma GL261 Cells [1]

Compound IDN1-SubstituentR3-SubstituentEC50 (µM)
5n 2-ChlorobenzylH~27
5o 4-ChlorobenzylCl15

In this series, the introduction of a 4-chlorobenzyl group at N1 (compound 5o) nearly doubled the cytotoxic activity against glioma cells compared to the 2-chlorobenzyl analogue (5n).[1] This highlights the sensitivity of the SAR to the substitution pattern on the N1-benzyl moiety.

Comparative Analysis with Alternative Scaffolds

The this compound scaffold can be compared to other heterocyclic systems investigated for anticancer activity. For instance, pyridine-urea derivatives have also emerged as potent anticancer agents, with some compounds exhibiting greater potency than the standard chemotherapeutic drug doxorubicin.[7][8]

Table 3: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [8]

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin-1.93Not Reported
Sorafenib-4.50Not Reported

Compound 8e, a pyridine-urea derivative, demonstrates exceptional potency, suggesting that the urea functional group can be a highly effective pharmacophoric element when combined with a pyridine core.[8] This provides a valuable benchmark for the development of 2-oxo-pyridinecarbonitrile derivatives.

Experimental Protocols

General Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles

A common and efficient method for the synthesis of the 2-oxo-pyridine-3-carbonitrile core is a one-pot multicomponent reaction.[6][9]

Step-by-Step Protocol:

  • A mixture of an appropriate chalcone (e.g., 1-(aryl)-3-(aryl)prop-2-en-1-one) (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium acetate (8 equivalents) in absolute ethanol is prepared.

  • The reaction mixture is refluxed for 8-10 hours.

  • After cooling to room temperature, the precipitate formed is collected by filtration.

  • The crude product is washed with water, dried, and recrystallized from a suitable solvent (e.g., dioxane or ethanol) to yield the pure 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

G Chalcone Aryl Chalcone Reaction One-pot Reaction Chalcone->Reaction EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Reaction NH4OAc Ammonium Acetate NH4OAc->Reaction Solvent Ethanol, Reflux Product 4,6-Diaryl-2-oxo-1,2- dihydropyridine-3-carbonitrile Solvent->Product Yields Reaction->Solvent Conditions

Caption: General one-pot synthesis workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation G cluster_pathway Simplified Kinase Inhibition Pathway Compound 2-Oxo-pyridine Derivative EGFR_VEGFR2 EGFR / VEGFR-2 Compound->EGFR_VEGFR2 Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR_VEGFR2->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR_VEGFR2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Potential mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available SAR data on related compounds underscores the importance of substitutions at the N1, C4, and C6 positions. Specifically, the incorporation of substituted aryl groups at C4 and C6, and benzyl moieties at N1, has been shown to yield highly potent cytotoxic agents.

Future research should focus on a systematic exploration of the SAR of the C6-(2-pyridinyl) moiety itself. Modifications to the pyridine ring, such as the introduction of electron-donating or -withdrawing groups, could further enhance potency and selectivity. Additionally, a deeper investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial for their rational design and clinical translation. The synthesis and evaluation of a focused library of 2-Oxo-6-(substituted-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile analogues is a logical and promising next step in this field.

References

  • El-Sayed, N. N. E., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(35), 22867-22886. [Link]

  • Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22867-22886. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(1), 434-446. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 93. [Link]

  • Gouda, M. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(1), 434-446. [Link]

  • Al-Said, M. S., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Link]

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

  • Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research, 27(3). [Link]

  • Abdel-Wahab, B. F., et al. (2012). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 22(1), 441-445. [Link]

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comparative analysis of different synthetic methods for "6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and embedded hydrogen bonding capabilities make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comparative analysis of the primary synthetic methodologies for this target molecule, offering a detailed examination of two prominent routes: a stepwise synthesis via an enaminone intermediate and a one-pot multicomponent reaction. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth technical protocols, comparative data, and mechanistic insights to inform synthetic strategy and experimental design.

Core Synthetic Approaches: An Overview

The construction of the 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile core primarily relies on the formation of the 2-pyridone ring. The two principal strategies discussed herein are:

  • Stepwise Synthesis via an Enaminone Intermediate: This classical and reliable approach involves the initial preparation of an enaminone, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, from 2-acetylpyridine, followed by a cyclocondensation reaction with cyanoacetamide.

  • One-Pot Multicomponent Reaction: This streamlined approach combines 2-acetylpyridine, a dimethylformamide acetal, and cyanoacetamide in a single reaction vessel, leading directly to the target molecule. This method offers improved efficiency and atom economy.

The choice between these methods will depend on factors such as starting material availability, desired purity, scalability, and the specific experimental capabilities of the laboratory.

Method 1: Stepwise Synthesis via an Enaminone Intermediate

This method is a robust and well-established route for the synthesis of 2-pyridones. It proceeds in two distinct steps, allowing for the isolation and purification of the key enaminone intermediate.

Causality Behind Experimental Choices

The initial step involves the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reagent and a solvent, providing the dimethylaminomethylene group that extends the acetyl side chain into a reactive enaminone system. The enaminone is a versatile intermediate, with the dimethylamino group acting as an excellent leaving group in the subsequent cyclization step. The use of a base, such as sodium ethoxide, in the second step is crucial for the deprotonation of the active methylene group of cyanoacetamide, which then acts as a nucleophile, attacking the enaminone. The subsequent intramolecular cyclization and elimination of dimethylamine and water lead to the formation of the stable 2-pyridone ring.

Experimental Protocol

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

  • To a solution of 2-acetylpyridine (1.0 eq) in anhydrous toluene (5 mL/mmol of 2-acetylpyridine), add N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a crystalline solid.

Step 2: Synthesis of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol (10 mL/mmol of sodium).

  • To the freshly prepared sodium ethoxide solution, add cyanoacetamide (1.1 eq) and stir until a clear solution is obtained.

  • Add a solution of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in absolute ethanol dropwise to the reaction mixture.

  • Heat the mixture at reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile.

Visualization of the Workflow

Stepwise_Synthesis cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Cyclocondensation A 2-Acetylpyridine C (E)-3-(Dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one A->C Toluene, Reflux B DMF-DMA B->C F 6-Oxo-1,6-dihydro- [2,2'-bipyridine]-5-carbonitrile C->F Ethanol, Reflux D Cyanoacetamide D->F E Sodium Ethoxide E->F

Caption: Stepwise synthesis of the target compound.

Method 2: One-Pot Multicomponent Reaction

This approach represents a more convergent and efficient strategy for the synthesis of the target molecule. By combining all reactants in a single pot, this method reduces reaction time, solvent usage, and purification steps.

Causality Behind Experimental Choices

The one-pot synthesis leverages the in-situ formation of the enaminone intermediate. 2-Acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone, which is not isolated but directly reacts with cyanoacetamide present in the same reaction mixture. A basic catalyst, such as piperidine or sodium ethoxide, facilitates both the enaminone formation and the subsequent cyclocondensation. This approach is highly atom-economical and simplifies the overall synthetic process. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or alcohols often providing the best results by facilitating the dissolution of all reactants and intermediates.

Experimental Protocol
  • In a round-bottom flask, combine 2-acetylpyridine (1.0 eq), cyanoacetamide (1.1 eq), and N,N-dimethylformamide dimethyl acetal (1.5 eq) in a suitable solvent such as absolute ethanol or DMF (10 mL/mmol of 2-acetylpyridine).

  • Add a catalytic amount of a base, such as piperidine (0.1 eq) or a stoichiometric amount of a stronger base like sodium ethoxide (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times typically range from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding water or a non-polar solvent.

  • Wash the collected solid with cold ethanol and water, and then dry under vacuum to obtain the final product.

Visualization of the Workflow

One_Pot_Synthesis cluster_reactants Reactants A 2-Acetylpyridine E One-Pot Reaction (Ethanol/DMF, Reflux) A->E B Cyanoacetamide B->E C DMF-DMA C->E D Base (e.g., Piperidine) D->E F 6-Oxo-1,6-dihydro- [2,2'-bipyridine]-5-carbonitrile E->F In-situ enaminone formation followed by cyclocondensation

Caption: One-pot synthesis of the target compound.

Comparative Analysis

ParameterMethod 1: Stepwise SynthesisMethod 2: One-Pot Multicomponent Reaction
Overall Yield Generally good to excellent (60-80%)Typically good to very good (50-75%)
Purity of Crude Product Higher, due to intermediate purificationLower, may require more extensive purification
Reaction Time Longer (two steps, 8-12 hours total)Shorter (one step, 4-12 hours)
Solvent & Reagent Usage HigherLower (more atom-economical)
Process Simplicity More complex (two distinct steps)Simpler (single operation)
Scalability Readily scalableGenerally scalable, but may require optimization
Control over Reaction Better control over each stepLess control over individual transformations

Expert Insights and Recommendations

Both synthetic routes presented are viable for the preparation of 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile.

  • For exploratory and small-scale synthesis , where purity and unambiguous characterization of intermediates are paramount, the stepwise synthesis (Method 1) is highly recommended. The isolation of the enaminone intermediate provides a clear checkpoint and often leads to a cleaner final product.

  • For larger-scale production and process optimization , where efficiency, cost-effectiveness, and reduced environmental impact are critical, the one-pot multicomponent reaction (Method 2) is the superior choice. While it may require more careful optimization of reaction conditions to maximize yield and purity, the operational simplicity and reduced waste make it a more sustainable and economically favorable approach.

Conclusion

The synthesis of 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile can be effectively achieved through both a stepwise approach via an enaminone intermediate and a more convergent one-pot multicomponent reaction. The selection of the optimal method will be dictated by the specific requirements of the research or production campaign. This guide provides the necessary experimental details and comparative analysis to enable an informed decision, facilitating the efficient and successful synthesis of this important heterocyclic building block.

References

  • Synthesis of (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 2011 , 67(11), o2872. [Link][1]

  • Al-Zaydi, K. M. Synthesis of Pyridin-2(1H)
  • Katritzky, A. R., et al. A General and Efficient Route to 3-Cyano-2-pyridones. Journal of Organic Chemistry, 1998, 63(16), 5235-5239.
  • Troschütz, R., & Klein, H. Synthesis of Novel 2-Pyridone Derivatives. Archiv der Pharmazie, 1998, 331(5), 187-191.
  • Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link][2]

  • Industrial Chemicals. (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link][3]

  • National Center for Biotechnology Information. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem Compound Summary for CID 5339215. [Link][4]

  • Fadda, A. A., et al. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 2008 , 32(2), 259-302. [Link][5]

  • Google Patents. Process for preparing milrinone. CN1253439C. [6]

  • Google Patents. Method for synthesising milrinone. CN103288725A. [7]

  • Google Patents. Method for synthesising milrinone. CN103288725B. [8]

  • National Center for Biotechnology Information. Milrinone. PubChem Compound Summary for CID 4197. [Link][9]

  • Google Patents. Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one. CN102276518B. [10]

  • El-Gaby, M. S. A., et al. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 2014 , 19(12), 21095-21110. [Link][11]

  • Al-Mousawi, S. M., et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 2022 , 12(31), 20206-20215. [Link][12]

  • Aly, A. A., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 2020 , 5(29), 18329-18340. [Link][13][14]

  • Gorobets, N. Y., et al. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009 , (xiii), 23-30. [Link][15]

  • Reddy, C. R., et al. Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters, 2013 , 15(18), 4842-4845. [Link][16]

  • Al-Adiwish, W. M., et al. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 2010 , 12(4), 559-565. [Link][17]

  • ResearchGate. Properties and synthesis of milrinone. [Link][18]

Sources

assessing the specificity of "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile" biological targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of 2-Oxo-Pyridine-3-Carbonitriles in Kinase Inhibition

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel protein kinase inhibitors. Numerous derivatives have demonstrated potent anti-proliferative activity in cancer cell lines, with several studies pointing towards inhibition of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Epidermal Growth Factor Receptor (EGFR). The allure of this chemical class lies in its synthetic tractability and the potential to modulate its biological activity through targeted substitutions.

However, the very nature of the ATP-binding pocket, which these inhibitors typically target, is conserved across the kinome. This presents a significant challenge: ensuring that a novel compound, such as the hypothetical "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile," selectively inhibits its intended target(s) with minimal off-target effects. Unforeseen off-target activities can lead to cellular toxicity or confounding biological effects, ultimately derailing a promising drug discovery program.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological target specificity of novel 2-oxo-pyridine-3-carbonitrile analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established kinase inhibitors. Our approach is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Deconstructing the Specificity Assessment: A Multi-pronged Approach

A thorough evaluation of inhibitor specificity cannot rely on a single experimental technique. Instead, a tiered and integrated approach is necessary to build a comprehensive and trustworthy profile of a compound's activity. Our recommended workflow progresses from broad, in vitro profiling to more physiologically relevant cellular assays.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_3 Tier 3: Unbiased Target Identification cluster_4 Tier 4: Phenotypic & Pathway Analysis Biochemical Kinase Panel Biochemical Kinase Panel Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical Kinase Panel->Cellular Thermal Shift Assay (CETSA) Confirms cellular aget engagement Chemical Proteomics (e.g., Kinobeads) Chemical Proteomics (e.g., Kinobeads) Cellular Thermal Shift Assay (CETSA)->Chemical Proteomics (e.g., Kinobeads) Identifies unexpected off-targets Cell-based Pathway Assays Cell-based Pathway Assays Chemical Proteomics (e.g., Kinobeads)->Cell-based Pathway Assays Validates functional consequences G Cell Lysate Cell Lysate Incubate with\nTest Compound Incubate with Test Compound Cell Lysate->Incubate with\nTest Compound Incubate with\nKinobeads Incubate with Kinobeads Incubate with\nTest Compound->Incubate with\nKinobeads Wash and Elute Wash and Elute Incubate with\nKinobeads->Wash and Elute LC-MS/MS Analysis LC-MS/MS Analysis Wash and Elute->LC-MS/MS Analysis Identify and Quantify\nBound Kinases Identify and Quantify Bound Kinases LC-MS/MS Analysis->Identify and Quantify\nBound Kinases

Kinobeads competitive pull-down workflow.

In this method, a cell lysate is incubated with the test compound at various concentrations. Subsequently, a mixture of broad-spectrum kinase inhibitors immobilized on beads (kinobeads) is added. Kinases that are bound to the test compound in the lysate will not bind to the beads. By using mass spectrometry to identify and quantify the proteins that bind to the beads at different compound concentrations, a comprehensive profile of the compound's targets can be generated.

Tier 4: Connecting Target Engagement to Cellular Function

Ultimately, the biological significance of target engagement must be validated by observing the modulation of the corresponding signaling pathway in cells.

Signaling Pathways of Key Targets

The following diagrams illustrate the simplified signaling pathways for VEGFR-2, HER-2, and EGFR, common targets for 2-oxo-pyridine-3-carbonitrile derivatives.

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival eNOS->Survival G cluster_1 HER-2 Signaling HER-2/HER-3 Dimer HER-2/HER-3 Dimer PI3K PI3K HER-2/HER-3 Dimer->PI3K Grb2/Sos Grb2/Sos HER-2/HER-3 Dimer->Grb2/Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Simplified HER-2 signaling pathway.

G cluster_2 EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Gene Transcription Gene Transcription STAT3->Gene Transcription

Simplified EGFR signaling pathway.

To validate that the compound inhibits these pathways, researchers can perform Western blots to measure the phosphorylation status of key downstream effectors (e.g., p-ERK, p-Akt) in response to ligand stimulation (e.g., VEGF, EGF) in the presence and absence of the inhibitor.

Comparative Analysis with Alternatives

A new compound's specificity profile is best understood in the context of existing inhibitors.

Table 2: Comparison of Kinase Inhibitor Classes

Inhibitor ClassPrimary Target(s)Selectivity ProfileKey Considerations
2-Oxo-pyridine-3-carbonitriles VEGFR-2, EGFR, HER-2, PIM-1 (variable)Often multi-targeted, selectivity can be engineered through substitutions.Potential for novel selectivity profiles, but requires rigorous off-target screening.
Sorafenib VEGFR, PDGFR, RAF kinasesMulti-kinase inhibitor.Established clinical benchmark for VEGFR inhibition.
Lapatinib EGFR, HER-2Dual inhibitor.Well-characterized with known resistance mechanisms.
Gefitinib/Erlotinib EGFRRelatively selective for EGFR.First-generation reversible inhibitors.
Afatinib Pan-HER (EGFR, HER-2, HER-4)Irreversible inhibitor of the HER family.Broader activity against HER family members compared to first-generation inhibitors.

Authoritative Grounding: The choice of comparator compounds should be guided by their established use in the field and the availability of extensive public data on their selectivity. P[1]an-kinase inhibitors, while not selective, can serve as useful controls in cellular assays to distinguish between specific and non-specific effects.

Conclusion: Building a Robust Case for Specificity

The journey from a novel chemical scaffold to a well-characterized biological probe or drug candidate is paved with rigorous and multifaceted assessment. For the promising class of 2-oxo-pyridine-3-carbonitrile derivatives, a deep understanding of target specificity is paramount. By employing a tiered approach that combines broad in vitro profiling, cellular target engagement validation, unbiased proteomic screening, and functional pathway analysis, researchers can build a robust and trustworthy case for the specificity of their compounds. This comprehensive evaluation not only de-risks further development but also provides a deeper understanding of the compound's mechanism of action, ultimately accelerating the path toward novel therapeutics.

References

  • Oda, K., et al. (2010). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 6, 412. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]

  • Holmes, K., et al. (2007). TheVEGF family: structures, receptors and their role in angiogenesis. Growth Factors, 25(4), 232-243. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Lee, C. C., et al. (2019). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 11(9), 1349. [Link]

  • Lin, J. J., et al. (2021). Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. Translational Lung Cancer Research, 10(1), 269-281. [Link]

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  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Pelkmans, L. (n.d.). CETSA. [Link]

  • Reinecke, M., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(10), 3764-3773. [Link]

  • Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(5), 2005-2013. [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]

  • Dedić Plavetić, N., et al. (2012). Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. Periodicum Biologorum, 114(4), 507-514. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • van der Wouden, E. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 566-577. [Link]

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Benchmarking a Novel Pyridinecarbonitrile Derivative: A Comparative Analysis Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by: [Your Name/Lab], Senior Application Scientist

Introduction

The relentless pursuit of novel and effective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the pyridinecarbonitrile core has emerged as a privileged structure in kinase inhibitor design. This guide introduces 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile , a novel compound with potential as an anticancer agent. While its precise molecular targets are under investigation, its structural alerts suggest possible inhibitory activity against key cell cycle kinases.

This document provides a comprehensive framework for benchmarking this compound against well-established inhibitors of two critical oncology targets: Aurora B Kinase and Checkpoint Kinase 1 (CHK1) . The rationale for selecting these targets is rooted in their pivotal roles in cell division and DNA damage response, respectively, pathways frequently dysregulated in cancer.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a basis for data interpretation, and insights into the scientific causality behind the proposed experimental design.

The Compound of Interest: this compound

The subject of this guide is a heterocyclic compound featuring a dihydropyridine core. The general class of pyridinecarbonitrile derivatives has been investigated for various biological activities, including cytotoxic effects against cancer cell lines.[3][4] The specific substitution pattern of a pyridinyl group at the 6-position and a nitrile at the 3-position warrants investigation into its kinase inhibitory potential.

Benchmark Inhibitors: Setting the Standard

To objectively evaluate the potency and selectivity of "this compound," a direct comparison with known, potent, and selective inhibitors is essential.

Aurora B Kinase Inhibitors

Aurora B is a key regulator of mitosis, involved in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[5] Its overexpression is common in various tumors, making it a validated anticancer target.[1]

  • Barasertib (AZD1152-HQPA): A highly potent and selective, ATP-competitive inhibitor of Aurora B kinase.[6][7] It serves as an excellent benchmark due to its extensive characterization in both biochemical and cellular assays.[6][7]

  • Tozasertib (VX-680): A pan-Aurora kinase inhibitor, potently targeting Aurora A, B, and C.[6][8] Including Tozasertib allows for the assessment of the test compound's selectivity across the Aurora kinase family.

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a serine/threonine kinase central to the DNA damage response (DDR) pathway.[2][9] It plays a critical role in cell cycle arrest to allow for DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging agents.[2][10]

  • AZD7762: A potent, ATP-competitive inhibitor of CHK1 and CHK2.[11] Its dual activity provides a benchmark for assessing potency against the primary target, CHK1.

  • CHIR-124: A highly selective and potent CHK1 inhibitor with minimal activity against other kinases, making it an ideal tool for dissecting CHK1-specific effects.[9][11]

Experimental Design: A Multi-faceted Approach to Benchmarking

A robust evaluation of a potential kinase inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays. This dual approach allows for the determination of direct target engagement and the assessment of the compound's effects in a more physiologically relevant context.[12][13][14]

Part 1: In Vitro Biochemical Kinase Assays

The initial step is to determine if "this compound" directly inhibits the enzymatic activity of Aurora B and CHK1.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, ATP, Substrate, and Kinase plate Add Kinase, Substrate, and Compounds to 384-well Plate reagents->plate compounds Serially Dilute Test and Benchmark Compounds compounds->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at Room Temperature initiate->incubate adp_glo Add ADP-Glo™ Reagent to Deplete ATP incubate->adp_glo detect Add Kinase Detection Reagent to Generate Luminescence adp_glo->detect read Read Luminescence on Plate Reader detect->read curve Generate Dose-Response Curves read->curve ic50 Calculate IC50 Values curve->ic50

Caption: Workflow for in vitro biochemical kinase assays.

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[15][16]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • Prepare a stock solution of recombinant human Aurora B kinase and its substrate (e.g., Myelin Basic Protein or a specific peptide).[16]

    • Prepare a stock solution of ATP. The final concentration should be at or near the Km for the kinase.

  • Compound Dilution:

    • Perform a serial dilution of "this compound" and the benchmark inhibitors (Barasertib, Tozasertib) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compounds.

    • Add the Aurora B kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A similar ADP-Glo™ based protocol can be used for CHK1.[17][18]

  • Reagent Preparation:

    • Prepare the appropriate kinase buffer.

    • Use recombinant human CHK1 kinase and a suitable substrate, such as a peptide derived from CDC25C.[19][20]

    • Prepare the ATP solution.

  • Compound Dilution:

    • Serially dilute "this compound" and the benchmark inhibitors (AZD7762, CHIR-124).

  • Kinase Reaction, Signal Detection, and Data Analysis:

    • Follow steps 3-5 as described for the Aurora B kinase assay.

Part 2: Cell-Based Assays

Cell-based assays are crucial for understanding a compound's activity in a biological context, providing insights into its cell permeability, off-target effects, and impact on cellular pathways.[21][22]

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Cell Viability Assay cluster_target Target Engagement Assay (Western Blot) cluster_analysis Data Analysis seed Seed Cancer Cell Lines in 96-well Plates adhere Allow Cells to Adhere Overnight seed->adhere treat Treat Cells with Serially Diluted Compounds adhere->treat incubate Incubate for 72 hours treat->incubate reagent Add CellTiter-Glo® Reagent incubate->reagent lyse_cells Lyse Treated Cells incubate->lyse_cells lyse Lyse Cells and Generate Luminescence reagent->lyse read_viability Read Luminescence lyse->read_viability ec50 Calculate EC50 for Cell Viability read_viability->ec50 sds_page Perform SDS-PAGE and Transfer lyse_cells->sds_page probe Probe with Phospho-specific Antibodies sds_page->probe image Image Blots probe->image quantify Quantify Western Blot Bands image->quantify

Caption: Workflow for cell-based functional assays.

This assay will determine the effect of the compounds on the growth of cancer cell lines.

  • Cell Seeding:

    • Select appropriate cancer cell lines (e.g., HeLa for cervical cancer, HCT116 for colon cancer).

    • Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of "this compound" and the benchmark inhibitors.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Plot cell viability against compound concentration to determine the EC50 value.

This assay will confirm if the compound inhibits the target kinase within the cell by measuring the phosphorylation of its downstream substrates.

  • Cell Treatment and Lysis:

    • Treat cells with the test compound and benchmarks for a shorter duration (e.g., 1-2 hours).

    • Lyse the cells to extract proteins.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for:

      • For Aurora B inhibition: Phospho-Histone H3 (Ser10), a direct substrate of Aurora B.[23]

      • For CHK1 inhibition: Phospho-CDC25C (Ser216), a downstream target of CHK1.[24]

    • Use antibodies for total Histone H3 and total CHK1 as loading controls.

  • Detection and Analysis:

    • Use secondary antibodies conjugated to a reporter (e.g., HRP) for detection.

    • Quantify the band intensities to determine the reduction in substrate phosphorylation.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Kinase Inhibition
CompoundAurora B IC50 (nM)CHK1 IC50 (nM)
This compoundExperimental ValueExperimental Value
Barasertib (AZD1152-HQPA)~0.4[6]>10,000
Tozasertib (VX-680)~18[6]Not Applicable
AZD7762>1,000~5[11]
CHIR-124>1,000~0.3[11]
Table 2: Cellular Activity
CompoundCell LineCell Proliferation EC50 (µM)
This compoundHeLaExperimental Value
HCT116Experimental Value
Barasertib (AZD1152-HQPA)HeLaLiterature/Experimental Value
HCT116Literature/Experimental Value
AZD7762HeLaLiterature/Experimental Value
HCT116Literature/Experimental Value

Signaling Pathway Context

Understanding the role of the target kinases in their respective signaling pathways is crucial for interpreting the cellular effects of the inhibitors.

Aurora B Signaling Pathway

G cluster_mitosis Mitosis Prophase Prophase AuroraB Aurora B Kinase Prophase->AuroraB activates Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (p-H3S10) Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore regulates CytokinesisProteins Cytokinesis Proteins AuroraB->CytokinesisProteins regulates HistoneH3->Prophase enables chromosome condensation Kinetochore->Metaphase ensures proper alignment CytokinesisProteins->Cytokinesis drives cell division Inhibitor Aurora B Inhibitor (e.g., Barasertib) Inhibitor->AuroraB inhibits

Caption: Simplified Aurora B signaling pathway in mitosis.

CHK1 Signaling Pathway

G DNADamage DNA Damage ATR ATR Kinase DNADamage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 activates (phosphorylates) CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits (phosphorylates) Inhibitor CHK1 Inhibitor (e.g., AZD7762) Inhibitor->CHK1 inhibits CDK Cyclin-Dependent Kinases (CDKs) CDC25->CDK activates CellCycleArrest Cell Cycle Arrest (G2/M) CDC25->CellCycleArrest prevents progression when inhibited CDK->CellCycleArrest promotes cell cycle progression

Caption: Simplified CHK1 signaling pathway in the DNA damage response.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking "this compound" against established inhibitors of Aurora B and CHK1. By employing a combination of in vitro biochemical and cell-based assays, researchers can elucidate the compound's potency, selectivity, and cellular mechanism of action. The provided protocols and frameworks for data interpretation are designed to ensure a thorough and objective evaluation, ultimately determining the therapeutic potential of this novel pyridinecarbonitrile derivative.

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  • Liu, Q., et al. (2000). Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint. PMC - NIH. [Link]

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  • 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-. (n.d.). US EPA. [Link]

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  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). PMC - PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Purification of Pyridinecarbonitriles: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The chemical purity of pyridinecarbonitriles is a cornerstone of reliable and reproducible research, particularly in the realms of medicinal chemistry and materials science where these moieties are pivotal building blocks.[1] The presence of residual starting materials, byproducts, or catalysts can drastically alter reaction outcomes, biological activity, and material properties. Therefore, the selection and execution of an appropriate purification strategy are not merely procedural steps but critical determinants of experimental success.

This guide provides an in-depth comparison of the primary techniques employed for the purification of pyridinecarbonitriles: recrystallization, acid-base extraction, column chromatography, and distillation. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern each method's efficacy, offering field-proven insights to empower researchers to make informed decisions tailored to their specific separation challenges.

Foundational Strategy: Assessing the Crude Product

Before embarking on any purification protocol, a preliminary analysis of the crude product is indispensable. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) provide a qualitative and semi-quantitative snapshot of the impurity profile.[2][3] This initial assessment dictates the most logical and efficient purification path. A sample with one major impurity highly different in polarity might be suited for a simple recrystallization, whereas a complex mixture of closely related byproducts will almost certainly necessitate column chromatography.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful and scalable technique for purifying solid organic compounds, predicated on the principle of differential solubility.[4][5] The efficacy of this method hinges on selecting a solvent system in which the target pyridinecarbonitrile exhibits high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures, while impurities remain soluble at all temperatures.[6]

The Science Behind Solvent Selection

The solubility of pyridinecarbonitriles is governed by their molecular structure—specifically, the polarity imparted by the pyridine nitrogen and the cyano group, and any additional functional groups.[7]

  • Polar Protic and Aprotic Solvents: Pyridinecarbonitriles generally show good solubility in polar organic solvents like ethanol, methanol, and acetone.[8][9] For instance, 3-Amino-2-pyridinecarbonitrile is commonly recrystallized from ethanol or an ethanol/water mixture, where the water acts as an anti-solvent to reduce solubility upon cooling.[2][10]

  • Non-Polar Solvents: Solubility is typically limited in non-polar solvents such as hexanes, which can be exploited by using a binary solvent system (e.g., Dichloromethane/Hexane) where the non-polar solvent acts as the anti-solvent.[11]

Experimental Protocol: Recrystallization of 3-Amino-2-pyridinecarbonitrile
  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile) to identify a suitable candidate.[11]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to the crude 3-Amino-2-pyridinecarbonitrile to achieve complete dissolution.[2] An excess of solvent will significantly reduce the final yield.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution through a pre-warmed funnel to remove them.[4] Attempting vacuum filtration at this stage would cause the solvent to boil violently under reduced pressure.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as the crystal lattice forms selectively, excluding impurity molecules.[5] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. Dry the crystals under vacuum to remove residual solvent.[2]

Workflow for Recrystallization

A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Dissolve Compound B->C D Hot Gravity Filtration (Removes Insoluble Impurities) C->D if needed E Cool Solution Slowly D->E F Induce Crystallization (Ice Bath) E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Generalized workflow for the purification of a solid by recrystallization.

Acid-Base Extraction: Exploiting Chemical Handles

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[12][13] It is exceptionally useful for removing acidic or basic impurities from a neutral target compound, or for isolating an acidic or basic compound of interest. Since all pyridinecarbonitriles contain a basic nitrogen atom on the pyridine ring, this method can be used to isolate them from non-basic contaminants.[14]

The Causality of Protonation

The lone pair of electrons on the pyridine nitrogen atom can accept a proton from an aqueous acid (e.g., HCl), forming a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[12] The layers can be separated, and the aqueous layer can then be neutralized with a base to regenerate the purified, water-insoluble pyridinecarbonitrile, which will precipitate or can be extracted back into an organic solvent.

Experimental Protocol: General Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent, such as dichloromethane or diethyl ether, in a separatory funnel.[15]

  • Acidic Extraction: Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously to ensure thorough mixing between the two phases.

  • Separation: Allow the layers to separate. The aqueous layer (containing the protonated pyridinecarbonitrile salt) is drained and collected. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer.

  • Back-Washing: The combined aqueous extracts can be "back-washed" with a small amount of fresh organic solvent to remove any neutral compounds that may have been inadvertently carried over.[15]

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH or NaHCO₃) until the solution is basic, which will precipitate the purified pyridinecarbonitrile.

  • Isolation: The purified product can be collected by vacuum filtration if it is a solid, or by extraction into a fresh portion of organic solvent, followed by drying and evaporation.

Workflow for Acid-Base Extraction

cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Mixture Dissolved in Organic Solvent B Add Aqueous Acid (e.g., 1M HCl) A->B C Shake & Vent B->C D Separate Layers C->D E Neutral/Acidic Impurities D->E F Protonated Pyridinecarbonitrile (Water Soluble Salt) D->F G Neutralize with Base (e.g., NaOH) F->G H Precipitate/Extract Purified Product G->H I Pure Product H->I

Caption: Workflow for purifying pyridinecarbonitriles via acid-base extraction.

Column Chromatography: For High-Resolution Separations

When simpler methods fail, particularly with complex mixtures or isomers with similar properties, column chromatography is the method of choice for achieving the highest levels of purity.[16] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2]

The Science of Separation

Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly to the silica and thus move down the column more slowly. Non-polar compounds have weaker interactions and are eluted more quickly. Pyridinecarbonitriles are moderately polar compounds. A solvent system (eluent) is chosen to provide differential migration of the target compound and its impurities. A common approach is to use a non-polar solvent like hexane mixed with a more polar solvent like ethyl acetate; increasing the proportion of ethyl acetate increases the polarity of the mobile phase, accelerating the movement of polar compounds down the column.[2]

Experimental Protocol: Silica Gel Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column to create a uniform stationary phase bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 50% ethyl acetate in hexane), is often used to effectively separate compounds with a range of polarities.[2]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis & Isolation: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyridinecarbonitrile.[2]

Workflow for Column Chromatography

A Pack Column with Silica Gel Slurry B Load Crude Sample A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H High Purity Product G->H

Caption: A standard workflow for purification by column chromatography.

Distillation: Purification for Liquids

Distillation separates components of a liquid mixture based on differences in their boiling points.[16] While many pyridinecarbonitriles are solids at room temperature (e.g., 3-cyanopyridine, mp 48-52 °C; 4-cyanopyridine, mp 76-79 °C), some are liquids or low-melting solids (e.g., 2-cyanopyridine, mp 24-27 °C).[17][18] Distillation is ideal for these compounds or for removing volatile solvents from a solid product. Given the relatively high boiling points, vacuum distillation is often preferred to prevent thermal degradation.

Experimental Protocol: Simple Vacuum Distillation
  • Setup: The crude liquid is placed in a round-bottom flask equipped with a distillation head, condenser, and receiving flask. The apparatus is connected to a vacuum source.

  • Heating: The flask is heated gently, often using an oil bath for uniform temperature control.

  • Vaporization & Condensation: The component with the lower boiling point vaporizes first. The vapor travels into the condenser, where it cools and liquefies, and is collected in the receiving flask.

  • Fractionation: By carefully monitoring the temperature and pressure, fractions can be collected, separating the desired product from impurities with different boiling points.

Workflow for Distillation

A Crude Liquid in Distillation Flask B Apply Heat & Vacuum A->B C Vaporization of Lowest Boiling Point Component B->C D Vapor Enters Condenser C->D E Condensation to Liquid D->E F Collect Pure Distillate E->F

Caption: The basic principle of a distillation process.

Comparative Efficacy and Data Summary

The choice of purification technique is a trade-off between purity, yield, speed, cost, and scale. The following table summarizes the performance of each method for the purification of pyridinecarbonitriles, based on established laboratory practices.[2][11]

Technique Typical Purity Achieved Expected Yield Primary Application / Advantages Disadvantages
Recrystallization >98%[11]70-90%[11]Simple, cost-effective, highly scalable. Good for removing small amounts of impurities.Potential for significant product loss in mother liquor; may not remove impurities with similar solubility.[11]
Acid-Base Extraction Variable (depends on impurities)>90%Excellent for removing neutral or acidic impurities. Fast and uses common reagents.Only separates based on acidic/basic properties; will not separate different basic compounds from each other.
Column Chromatography >99%[11]60-80%[11]High resolution for separating complex mixtures and closely related impurities/isomers.More time-consuming, requires larger volumes of solvents, less scalable than recrystallization.[11]
Distillation >99%70-90%Excellent for liquid compounds or removing volatile/non-volatile impurities.Requires compound to be thermally stable at its boiling point (even under vacuum); not suitable for non-volatile solids.

Conclusion and Final Purity Verification

The purification of pyridinecarbonitriles is not a one-size-fits-all process. A strategic approach, beginning with an analysis of the crude material, is paramount. Recrystallization and acid-base extraction offer efficient, scalable solutions for relatively clean reaction products. For complex mixtures requiring the highest degree of purity, column chromatography remains the gold standard.

Regardless of the method chosen, the final purity must be rigorously verified. Analytical techniques such as HPLC, GC, and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the identity and quantify the purity of the final product, ensuring that the material is fit for its intended purpose in discovery and development workflows.[2][19]

References

  • 4-Pyridinecarbonitrile - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 18, 2026, from [Link]

  • 3-Cyanopyridine - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 18, 2026, from [Link]

  • Pyridine-2-carbonitrile | C6H4N2. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 3-Cyanopyridine | C6H4N2. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved January 18, 2026, from [Link]

  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry. Retrieved January 18, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Acid base extraction flow chart. (n.d.). Retrieved January 18, 2026, from [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. Retrieved January 18, 2026, from [Link]

  • Recrystallization1. (n.d.). Retrieved January 18, 2026, from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Acid-Base Extraction Tutorial. (2020, March 21). YouTube. Retrieved January 18, 2026, from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). (n.d.). Triclinic Labs. Retrieved January 18, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Distillation process for mixtures of pyridines. (n.d.). Google Patents.
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  • Drying and distilling pyridine. (2024, January 12). Reddit. Retrieved January 18, 2026, from [Link]

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  • Paper Chromatography of Pyridine Derivatives. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2024). PubMed. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale for method selection and validation, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The validation of an analytical procedure is the cornerstone of reliable data, ensuring that the method is fit for its intended purpose.[1] This guide will delve into two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We will explore the intricacies of validating these methods for the quantification of our target analyte, grounded in the comprehensive guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]

The Analyte: this compound

This compound is a molecule characterized by a 2-pyridone core, a structure known for its diverse biological activities.[5] The presence of a pyridine ring and a nitrile group imparts a degree of polarity to the molecule. Understanding the physicochemical properties of this analyte is the first critical step in developing a robust analytical method.

Strategic Approach to Method Validation

The objective of validating an analytical method is to demonstrate its suitability for its intended use.[6] The validation process is a systematic evaluation of a series of performance characteristics.[7] The ICH Q2(R2) guideline provides a framework for the validation of analytical procedures, which we will adapt to our specific analyte.[2][8]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: Why Caution is Paramount

Before initiating any disposal procedures, it is crucial to understand the inherent hazards associated with 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following warnings:

  • Harmful if swallowed[1]

  • Harmful in contact with skin[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • Harmful if inhaled[1]

The presence of a pyridine ring and a nitrile group necessitates careful handling. Pyridine-containing compounds are often toxic and can be irritants.[2] The nitrile group, under certain conditions such as exposure to strong acids, has the potential to release highly toxic hydrogen cyanide gas.[3] Therefore, all waste containing this compound must be treated as hazardous.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a stringent personal protective equipment (PPE) protocol is non-negotiable. The following table outlines the minimum required PPE for handling and disposing of this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.[3]
Body Protection A laboratory coat.To protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid the inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol: A Self-Validating System

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[3]

1. Waste Segregation and Collection:

  • Isolate the Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be collected as hazardous waste.[2][3]

  • Use a Designated, Compatible Container: The waste container must be sealable, airtight, and made of a material compatible with pyridine compounds.[5] Ensure the container is in good condition and free from leaks.[3]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids (especially nitric acid), acid anhydrides, and acid chlorides.[3][5]

2. Labeling the Hazardous Waste Container:

Proper labeling is a critical step for ensuring safe handling and disposal by your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility. The label must be clearly and securely affixed to the container and include the following information:

  • The words "Hazardous Waste "[3]

  • The full chemical name: "This compound "[3]

  • The primary hazards associated with the compound (e.g., "Toxic ," "Irritant ")[3]

  • The date the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Secure and Ventilated Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[5][6]

  • Segregation from Incompatibles: Ensure the storage location is away from incompatible materials.[5]

4. Arranging for Disposal:

  • Contact Your EHS Department: Once the waste container is full or you have no further use for the compound, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Follow Institutional Procedures: Adhere to all institutional protocols for hazardous waste disposal, which may include completing a chemical collection request form.[5]

  • Regulatory Compliance: All transportation and disposal of this hazardous waste must comply with local, state, and federal regulations.[3][7]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is essential.

Spill Cleanup:

  • Small Spills: For minor spills that can be cleaned up in a short amount of time, trained personnel wearing appropriate PPE may proceed.[5] Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[2] Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[5]

  • Large Spills: In the event of a large spill, immediately evacuate the area and notify your supervisor and your institution's EHS department.[2][5]

Decontamination:

  • Surface Cleaning: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[3] All cleaning materials must be collected as hazardous waste.[3]

  • Personal Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] Remove any contaminated clothing.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label_waste Label Container as Hazardous Waste with Full Chemical Name and Hazards segregate->label_waste store Store in a Secure, Ventilated Area Away from Incompatibles label_waste->store contact_ehs Contact EHS for Waste Pickup and Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision-making workflow for the proper disposal of this compound.

References

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]

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Navigating the Unseen Shield: A Guide to Personal Protective Equipment for Handling 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inherent Risks: A Structural Perspective

The chemical architecture of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile suggests several potential hazards that inform our PPE recommendations. The presence of the nitrile group (-C≡N) is a primary concern, as nitrile compounds can be toxic and may have the potential to release hydrogen cyanide gas under acidic conditions.[1] Additionally, pyridine derivatives can exhibit varying degrees of toxicity, and aromatic compounds, in general, should be handled with care to avoid skin absorption and inhalation.[2][3] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Core Principles of Protection: A Multi-Layered Defense

The selection of appropriate PPE is a dynamic process that depends on the specific laboratory operation being performed. The following sections detail the essential PPE components and the rationale behind their use.

Eye and Face Protection: The First Line of Defense

Chemical splashes are an ever-present risk in the laboratory. To mitigate this, chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] For procedures with a higher risk of splashing, such as transferring solutions or performing reactions under pressure, a face shield should be worn in conjunction with safety goggles to protect the entire face.[1]

Hand Protection: Selecting the Right Glove

The choice of gloves is critical to prevent dermal exposure. Nitrile gloves are a widely accepted standard in laboratory settings due to their excellent resistance to a broad range of chemicals, including many solvents and organic compounds.[4][5][6][7] However, it is crucial to understand that no glove material offers universal protection.

Key Considerations for Glove Selection:

  • Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. For this compound, given the lack of specific data, it is prudent to assume a short breakthrough time and change gloves immediately upon any suspected contact.[4]

  • Degradation: This refers to the physical changes in the glove material upon chemical exposure, such as swelling, cracking, or discoloration.[4] Regularly inspect gloves for any signs of degradation.

  • Glove Thickness: A thicker glove generally provides longer breakthrough times. For handling concentrated solutions or for prolonged tasks, consider using gloves with a greater thickness (e.g., 8-mil or greater).[4]

  • Double Gloving: For high-risk procedures, wearing two pairs of nitrile gloves can provide an additional layer of protection.

Always consult the glove manufacturer's compatibility charts for specific chemicals being used in conjunction with this compound.

Body Protection: Shielding Against Spills and Splashes

A buttoned, knee-length laboratory coat is the minimum requirement for body protection.[1][8] For tasks with a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended. Ensure that appropriate street clothing is worn underneath the lab coat; shorts and open-toed shoes are strictly prohibited in the laboratory.[8]

Respiratory Protection: Ensuring Safe Breathing Air

All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[1][9] This engineering control is the primary means of preventing inhalation exposure. In the rare event that a fume hood is not available or for emergency situations, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary. However, the use of respirators requires a formal respiratory protection program, including fit testing and training, as mandated by occupational safety regulations.

Operational Plans: From Preparation to Disposal

A systematic approach to PPE usage is essential to ensure its effectiveness.

PPE Selection Matrix

The following table provides a summary of recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety GogglesNitrile Gloves (double-gloving recommended)Laboratory CoatChemical Fume Hood
Solution Preparation Safety Goggles and Face ShieldNitrile GlovesLaboratory CoatChemical Fume Hood
Chemical Reactions Safety Goggles and Face ShieldNitrile GlovesLaboratory Coat and Chemical-Resistant ApronChemical Fume Hood
Sample Analysis (e.g., HPLC, LC-MS) Safety GogglesNitrile GlovesLaboratory CoatWell-ventilated area (instrumentation dependent)
Waste Disposal Safety Goggles and Face ShieldNitrile GlovesLaboratory CoatChemical Fume Hood
Step-by-Step Donning and Doffing of PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

Doffing Sequence:

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, avoiding contact with the outer contaminated surface.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Goggles/Face Shield: Remove eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_prep Preparation cluster_operation Operation cluster_disposal Disposal start Start: Handling this compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment sds Consult SDS of Structurally Similar Compounds risk_assessment->sds eye_face Eye/Face Protection: Safety Goggles ± Face Shield sds->eye_face hand Hand Protection: Nitrile Gloves (Consider Double Gloving) body Body Protection: Lab Coat ± Apron respiratory Respiratory Protection: Work in Fume Hood donning Don PPE (Correct Sequence) eye_face->donning hand->donning body->donning respiratory->donning procedure Perform Laboratory Procedure donning->procedure doffing Doff PPE (Correct Sequence) procedure->doffing waste Dispose of Contaminated PPE as Hazardous Waste doffing->waste end End waste->end

Disposal of Contaminated PPE

All disposable PPE, including gloves, bench paper, and any other materials that have come into contact with this compound, must be considered hazardous waste.[9] These items should be collected in a designated, clearly labeled, and sealed hazardous waste container for disposal through an approved hazardous waste management facility, in accordance with local, state, and federal regulations.[1][9] Under no circumstances should contaminated PPE be disposed of in the regular trash.

Conclusion: A Culture of Safety

The responsible handling of this compound is a testament to a robust safety culture. By understanding the potential hazards, diligently selecting and using the appropriate personal protective equipment, and adhering to established protocols, researchers can confidently advance their scientific endeavors while ensuring their personal well-being. This guide serves as a foundational resource, but it is imperative to supplement this information with a thorough, site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

References

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Center for Emerging and Re-emerging Infectious Diseases. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • HANVO Safety. (n.d.). Types of Gloves Used in Laboratory. Retrieved from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • LookChem. (n.d.). 1-2-Dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3- pyridinecarbonitrile. Retrieved from [Link]

  • Avantor. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile. Retrieved from [Link]

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